Biotinyl-Neuropeptide W-23 (human)
Description
BenchChem offers high-quality Biotinyl-Neuropeptide W-23 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotinyl-Neuropeptide W-23 (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C129H197N37O30S2 |
|---|---|
Molecular Weight |
2810.3 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C129H197N37O30S2/c1-65(2)47-87(114(182)155-88(48-66(3)4)115(183)153-86(41-46-197-15)110(178)141-59-102(174)151-94(126(194)195)49-67(5)6)150-101(173)58-140-107(175)70(11)145-108(176)71(12)146-111(179)83(28-22-43-137-127(131)132)148-100(172)60-142-122(190)103(68(7)8)163-124(192)105(73(14)168)164-120(188)93(54-78-57-136-64-144-78)159-117(185)90(51-75-35-39-80(170)40-36-75)156-113(181)85(29-23-44-138-128(133)134)154-121(189)97-30-24-45-166(97)125(193)95(61-167)160-109(177)72(13)147-123(191)104(69(9)10)162-119(187)92(53-77-56-135-63-143-77)158-112(180)84(27-20-21-42-130)152-116(184)89(50-74-33-37-79(169)38-34-74)157-118(186)91(52-76-55-139-82-26-17-16-25-81(76)82)149-99(171)32-19-18-31-98-106-96(62-198-98)161-129(196)165-106/h16-17,25-26,33-40,55-57,63-73,83-98,103-106,139,167-170H,18-24,27-32,41-54,58-62,130H2,1-15H3,(H,135,143)(H,136,144)(H,140,175)(H,141,178)(H,142,190)(H,145,176)(H,146,179)(H,147,191)(H,148,172)(H,149,171)(H,150,173)(H,151,174)(H,152,184)(H,153,183)(H,154,189)(H,155,182)(H,156,181)(H,157,186)(H,158,180)(H,159,185)(H,160,177)(H,162,187)(H,163,192)(H,164,188)(H,194,195)(H4,131,132,137)(H4,133,134,138)(H2,161,165,196)/t70-,71-,72-,73+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96+,97-,98-,103-,104-,105-,106-/m0/s1 |
InChI Key |
VYDGRNZGZRUBOO-SPFKKHLASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Biotinyl-Neuropeptide W-23 (human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide W-23 (NPW-23) is a 23-amino acid endogenous neuropeptide that, along with its longer isoform NPW-30, constitutes the Neuropeptide W signaling system.[1][2] NPW-23 is an important regulator of various physiological processes, including feeding behavior, energy homeostasis, stress responses, and neuroendocrine functions.[3][4] Its actions are mediated through two G protein-coupled receptors (GPCRs), Neuropeptide B/W Receptor 1 (NPBWR1, also known as GPR7) and Neuropeptide B/W Receptor 2 (NPBWR2, also known as GPR8).[2] Biotinylated derivatives of NPW-23, such as Biotinyl-Neuropeptide W-23, serve as valuable tools in biomedical research for studying receptor localization, trafficking, and protein-protein interactions.[5][6] This guide provides a comprehensive overview of the mechanism of action of human Biotinyl-Neuropeptide W-23, focusing on its receptor binding, signaling pathways, and the experimental methodologies used for its characterization.
Receptor Binding and Affinity
Human NPW-23 acts as an agonist at both NPBWR1 and NPBWR2. The biotinylation of the peptide is a modification intended to facilitate its detection and isolation in experimental settings, and it is presumed to retain its binding affinity for the receptors.[5][6]
| Ligand | Receptor | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [125I]-NPW-23 | NPBW1 (GPR7) | Rat Amygdala | 0.44 | 150 | [7] |
| NPW-23 | NPBW1 (GPR7) | Heterologous expression | 0.14 - 0.57 | Not Reported | [8] |
| NPW-23 | NPBW2 (GPR8) | Heterologous expression | 0.98 - 21 | Not Reported | [8] |
Table 1: Receptor Binding Affinity of Neuropeptide W-23. This table summarizes the reported dissociation constants (Kd) and maximum binding capacities (Bmax) of Neuropeptide W-23 for its receptors.
Functional studies have established a rank order of potency for endogenous ligands at NPBW2, with NPW-23 being the most potent.[9]
Signaling Pathways
Upon binding of Biotinyl-Neuropeptide W-23 to NPBWR1 and NPBWR2, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. These receptors are known to couple to multiple G protein subtypes, primarily Gαi/o and Gαq/11.[8][9]
Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase
The coupling of NPBWR1 and NPBWR2 to Gαi/o proteins leads to the inhibition of adenylyl cyclase activity.[2] This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins involved in a variety of cellular processes.[10]
Figure 1: Gαi/o-Mediated Signaling Pathway. Binding of Biotinyl-NPW-23 to its receptor activates the inhibitory G protein Gαi/o, which in turn inhibits adenylyl cyclase, leading to decreased cAMP production.
Gαq/11-Mediated Pathway: Activation of Phospholipase C
There is also evidence for the coupling of NPW receptors to Gαq/11 proteins.[1][9] Activation of this pathway stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream substrates, leading to diverse cellular responses.[1]
Figure 2: Gαq/11-Mediated Signaling Pathway. Upon receptor activation, Gαq/11 stimulates PLC, leading to the generation of IP3 and DAG, which subsequently trigger calcium release and PKC activation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Biotinyl-Neuropeptide W-23.
Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive binding assay to determine the affinity (Ki) of Biotinyl-NPW-23 for NPBWR1 and NPBWR2 using a radiolabeled ligand such as [125I]-NPW-23.
Materials:
-
Cell membranes prepared from cells stably expressing human NPBWR1 or NPBWR2.
-
[125I]-NPW-23 (Radioligand)
-
Biotinyl-Neuropeptide W-23 (unlabeled competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Component Addition:
-
Total Binding: Add 50 µL of binding buffer.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled NPW-23 (e.g., 1 µM).
-
Competitor Wells: Add 50 µL of serial dilutions of Biotinyl-NPW-23.
-
-
Add 50 µL of [125I]-NPW-23 at a concentration near its Kd to all wells.
-
Add 100 µL of the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Workflow for a Radioligand Competition Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of Biotinyl-NPW-23.
cAMP Functional Assay
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing NPBWR1 or NPBWR2 upon treatment with Biotinyl-NPW-23.
Materials:
-
CHO or HEK293 cells stably expressing human NPBWR1 or NPBWR2.
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Biotinyl-Neuropeptide W-23
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of Biotinyl-NPW-23 in stimulation buffer.
-
Assay:
-
Remove the culture medium from the wells.
-
Add the Biotinyl-NPW-23 dilutions to the respective wells.
-
Add forskolin to all wells (except for basal controls) at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Biotinyl-NPW-23 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of cAMP production.
Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium concentration in cells expressing NPBWR1 or NPBWR2 in response to Biotinyl-NPW-23.
Materials:
-
HEK293 cells stably expressing human NPBWR1 or NPBWR2.
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Biotinyl-Neuropeptide W-23
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add the calcium-sensitive dye solution to the cells and incubate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject serial dilutions of Biotinyl-NPW-23 into the wells.
-
Continue to record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis: Calculate the change in fluorescence intensity from baseline. Plot the peak fluorescence response against the logarithm of the Biotinyl-NPW-23 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for calcium mobilization.
Conclusion
Biotinyl-Neuropeptide W-23 is a critical research tool for elucidating the physiological and pathological roles of the Neuropeptide W signaling system. Its mechanism of action is centered on the activation of two GPCRs, NPBWR1 and NPBWR2, which subsequently engage dual signaling pathways involving the inhibition of adenylyl cyclase via Gαi/o and the activation of phospholipase C via Gαq/11. The provided experimental protocols offer a framework for the detailed characterization of the binding and functional properties of this and other related ligands. Further research, particularly focusing on the downstream effectors and the physiological consequences of activating these distinct signaling cascades, will be essential for a complete understanding of the therapeutic potential of targeting the Neuropeptide W system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Neuropeptide W [frontiersin.org]
- 3. Neuropeptide W - Wikipedia [en.wikipedia.org]
- 4. Neuropeptide W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. Biotinyl-neuropeptide W-23 (human) | Neuropeptide | MedChemExpress [medchemexpress.eu]
- 7. Neuropeptide B and W: neurotransmitters in an emerging G-protein-coupled receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptides B and W - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NPBW2 receptor | Neuropeptide W/neuropeptide B receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. raybiotech.com [raybiotech.com]
Neuropeptide W-23: A Comprehensive Technical Guide to its Function in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide W-23 (NPW23) is a 23-amino acid neuropeptide that, along with its longer counterpart Neuropeptide W-30 (NPW30), serves as an endogenous ligand for two G protein-coupled receptors (GPCRs): GPR7 (also known as NPBWR1) and GPR8 (also known as NPBWR2).[1][2][3] While GPR7 is expressed in the central nervous system (CNS) of both rodents and humans, GPR8 is not found in rodents.[4] This guide provides an in-depth technical overview of the core functions of NPW23 in the CNS, focusing on its signaling mechanisms and physiological roles in feeding behavior, the stress response, and pain modulation. The information presented is intended to be a valuable resource for researchers and professionals involved in neuroscience and drug development.
Core Functions of Neuropeptide W-23 in the CNS
NPW23 is implicated in a variety of physiological processes within the CNS. Its primary functions revolve around the regulation of energy homeostasis, the modulation of the stress axis, and the processing of nociceptive information.
Regulation of Feeding Behavior
Central administration of NPW23 has been shown to have a significant impact on feeding behavior, although the precise nature of this role is complex and appears to be dependent on the site of administration and the experimental conditions.
Intracerebroventricular (i.c.v.) injection of NPW23 in rats has been reported to suppress food intake, particularly during the dark phase and after a period of fasting.[1][3][4] Continuous i.c.v. infusion of NPW23 also leads to a reduction in both food intake and body weight gain.[1][4][5] Conversely, immunoneutralization of endogenous NPW with an anti-NPW antibody has been shown to stimulate feeding.[1][5] These findings suggest that NPW23 may act as a catabolic signaling molecule in the brain, contributing to the regulation of energy balance.[1][4][5]
In contrast, some studies have reported an increase in food intake following the injection of NPW23 into specific hypothalamic nuclei, such as the paraventricular nucleus (PVN).[6][7] This highlights the nuanced and region-specific effects of NPW23 on feeding regulation.
Modulation of the Stress Response
NPW23 is also involved in the central regulation of the stress response. The peptide and its receptors are found in key brain regions associated with the hypothalamic-pituitary-adrenal (HPA) axis, the primary neuroendocrine system that governs the body's reaction to stress.
Central administration of NPW23 has been demonstrated to activate the HPA axis, leading to an increase in plasma corticosterone (B1669441) levels in rats.[8] This effect is associated with increased c-Fos expression in the paraventricular nucleus of the hypothalamus, a critical site for the synthesis and release of corticotropin-releasing hormone (CRH).[6] These findings suggest that NPW23 may function as a stress mediator within the hypothalamus.
Pain Modulation
Emerging evidence indicates that NPW23 plays a role in the modulation of pain perception. The NPW system, including the peptide and its receptors, is expressed in areas of the brain and spinal cord that are crucial for processing nociceptive signals. Intrathecal administration of NPW23 has been shown to produce analgesic effects in rodent models of inflammatory pain.
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of NPW23 with its receptors and its effects on physiological processes.
| Ligand | Receptor | Binding Affinity (KD) | Reference |
| [125I]-NPW23 | GPR7 (NPW1) | 0.44 ± 0.13 nM | [9] |
| Ligand | Receptor | Activation (EC50) | Assay | Reference |
| NPW23 | GPR7 | 0.56 nM | Calcium Mobilization | [10] |
| NPW23 | GPR8 | 0.51 nM | Calcium Mobilization | [10] |
| Species | Administration Route | Dose | Effect | Reference |
| Rat | Intracerebroventricular | 3 nmol | Decreased food intake for < 12 hours | [4] |
| Rat | Intracerebroventricular | 5 and 7.5 nmol | Decreased food intake for 48 hours | [4] |
| Rat | Intracerebroventricular | 2.5 nmol/day (chronic) | Decreased food intake and body weight gain | [4][5] |
| Rat | Intracerebroventricular | 1.0 nmol | Increased plasma prolactin and corticosterone | [8] |
| Rat | Intra-PVN Injection | 0.3 - 3 nmol | Increased food intake for up to 24 hours | [6] |
Signaling Pathways
NPW23 exerts its effects by binding to and activating its cognate G protein-coupled receptors, GPR7 and GPR8. These receptors are primarily coupled to inhibitory G proteins (Gαi/o).
Primary Signaling Pathway
Activation of GPR7/GPR8 by NPW23 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), a key downstream effector of cAMP signaling.
Caption: NPW23 primary signaling pathway via Gαi/o coupling.
Potential Alternative Signaling
Some evidence also suggests that NPW23 binding to its receptors may lead to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[12] This would involve the Gβγ subunits of the G protein or potentially coupling to other G protein subtypes like Gαq.
Caption: Potential alternative NPW23 signaling via PLC activation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Intracerebroventricular (i.c.v.) Injection in Rats
Objective: To assess the central effects of NPW23 on behavior and physiology.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Guide cannula (22-gauge) and dummy cannula
-
Injection cannula (28-gauge)
-
Microinjection pump
-
NPW23 peptide, sterile saline
-
Surgical tools
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a hole over the lateral ventricle using appropriate stereotaxic coordinates (e.g., relative to bregma).
-
Implant a guide cannula into the lateral ventricle and secure it with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week.
-
On the day of the experiment, gently restrain the conscious rat and remove the dummy cannula.
-
Insert the injection cannula, which extends slightly beyond the guide cannula, and connect it to the microinjection pump.
-
Infuse the desired dose of NPW23 (dissolved in sterile saline) at a slow rate (e.g., 0.5-1.0 µL/min).
-
Leave the injection cannula in place for a short period post-infusion to prevent backflow.
-
Monitor the animal for behavioral and physiological changes.
Caption: Experimental workflow for i.c.v. injection of NPW23.
In Vitro cAMP Inhibition Assay
Objective: To determine the effect of NPW23 on adenylyl cyclase activity in cells expressing GPR7 or GPR8.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing GPR7 or GPR8
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
NPW23 peptide
-
cAMP assay kit (e.g., ELISA-based)
-
96-well plates
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Seed the transfected CHO cells in a 96-well plate and culture until they reach the desired confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Add varying concentrations of NPW23 to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase and increase cAMP levels).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of forskolin-stimulated cAMP accumulation for each NPW23 concentration.
Caption: Workflow for in vitro cAMP inhibition assay.
Radioligand Binding Assay
Objective: To determine the binding affinity of NPW23 for its receptors.
Materials:
-
Cell membranes from CHO cells expressing GPR7 or GPR8
-
Radiolabeled NPW23 (e.g., [125I]-NPW23)
-
Unlabeled NPW23
-
Binding buffer
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare cell membranes from transfected CHO cells.
-
In a 96-well plate, add the cell membranes, a fixed concentration of radiolabeled NPW23, and varying concentrations of unlabeled NPW23 (for competition binding).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the inhibition constant (Ki) of unlabeled NPW23, which reflects its binding affinity.
Caption: Workflow for radioligand binding assay.
Formalin Test in Rats
Objective: To assess the analgesic properties of NPW23 in a model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Formalin solution (e.g., 5% in saline)
-
NPW23 peptide or vehicle
-
Observation chambers with a clear floor
-
Timer
Procedure:
-
Administer NPW23 or vehicle via the desired route (e.g., intrathecally) at a predetermined time before the formalin injection.
-
Acclimate the rat to the observation chamber.
-
Inject a small volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the rat back into the observation chamber and start the timer.
-
Observe and record the amount of time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain.
-
Compare the nociceptive behaviors between the NPW23-treated and vehicle-treated groups.
Caption: Workflow for the formalin test in rats.
Conclusion
Neuropeptide W-23 is a significant neuromodulator in the central nervous system with multifaceted roles in the regulation of feeding, stress, and pain. Its actions are primarily mediated through the Gαi/o-coupled receptors GPR7 and GPR8, leading to the inhibition of the cAMP-PKA signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the NPW23 system for a range of neurological and metabolic disorders. Future research should continue to elucidate the precise downstream signaling cascades and the intricate neural circuits through which NPW23 exerts its diverse physiological effects.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 3. A role for neuropeptide W in the regulation of feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Injection of neuropeptide W into paraventricular nucleus of hypothalamus increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide W-23 (human) (CAS 383415-79-0): R&D Systems [rndsystems.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification and cellular localisation of NPW1 (GPR7) receptors for the novel neuropeptide W-23 by [125I]-NPW radioligand binding and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a family of endogenous neuropeptide ligands for the G protein-coupled receptors GPR7 and GPR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of neuropeptide W as the endogenous ligand for orphan G-protein-coupled receptors GPR7 and GPR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Biotinyl-Neuropeptide W-23 (human) Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding characteristics of Biotinyl-Neuropeptide W-23, a critical tool for studying the Neuropeptide W signaling system. This document summarizes the available binding affinity data, details relevant experimental protocols, and illustrates the associated signaling pathways.
Introduction
Neuropeptide W-23 (NPW-23) is a 23-amino acid peptide that, along with Neuropeptide W-30, functions as an endogenous agonist for two G protein-coupled receptors (GPCRs): Neuropeptide B/W Receptor 1 (NPBW1), also known as GPR7, and Neuropeptide B/W Receptor 2 (NPBW2), or GPR8.[1][2] These receptors are implicated in a variety of physiological processes, including feeding behavior, stress responses, and neuroendocrine regulation. The biotinylated form of NPW-23 serves as a valuable molecular probe for receptor binding assays, allowing for non-radioactive detection and affinity-based purification.
Receptor Binding Affinity Data
The following table summarizes the available binding and functional data for the unmodified Neuropeptide W-23.
| Receptor | Ligand | Assay Type | Cell Line | Value | Source |
| NPBW1 (GPR7) | Neuropeptide W-23 (human) | cAMP accumulation inhibition | CHO-GPR7 | IC₅₀ = 0.025 nM | [] |
| NPBW2 (GPR8) | Neuropeptide W-23 (human) | cAMP accumulation inhibition | CHO-GPR8 | IC₅₀ = 0.178 nM | [] |
| NPBW1 (GPR7) | [¹²⁵I]-Neuropeptide W | Radioligand Binding | Rat Brain Homogenate | Kₔ = 0.44 ± 0.13 nM | [5] |
| NPBW1 (GPR7) | Neuropeptide W-23 (human) | Calcium Mobilization | CHO-RD-HGA16 | EC₅₀ = 8 ± 0.8 nM | [6] |
Experimental Protocols
The following section outlines a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of Biotinyl-Neuropeptide W-23 for NPBW1 and NPBW2 receptors. This protocol is based on standard methodologies for GPCR binding assays and can be adapted for a non-radioactive format using a labeled streptavidin conjugate.
Membrane Preparation from Cultured Cells Expressing NPBW1 or NPBW2
-
Cell Culture: Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NPBW1 or NPBW2 receptor to confluency.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce homogenizer or a similar device.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Pelleting: Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing and Storage: Resuspend the membrane pellet in a fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
Competitive Binding Assay
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Neuropeptide W) or a biotinylated tracer with a labeled streptavidin.
-
A range of concentrations of the unlabeled competitor (Biotinyl-Neuropeptide W-23 or unlabeled NPW-23).
-
The prepared cell membranes (containing the target receptor).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound ligand.
-
Detection:
-
For radioligand binding, measure the radioactivity retained on the filters using a scintillation counter.
-
For non-radioactive assays with a biotinylated tracer, use a labeled streptavidin (e.g., europium-labeled) and measure the signal using a suitable plate reader.
-
-
Data Analysis:
-
Total Binding: Binding in the absence of a competitor.
-
Non-specific Binding: Binding in the presence of a high concentration of an unlabeled ligand.
-
Specific Binding: Total binding minus non-specific binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the labeled ligand and Kₔ is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Visualization
NPBW1/GPR7 Signaling Pathway
Neuropeptide W receptors (NPBW1 and NPBW2) are coupled to the Gαi/o class of G proteins. Upon agonist binding, the receptor activates the G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: NPBW1/GPR7 receptor signaling cascade.
Competitive Binding Assay Workflow
The following diagram illustrates the key steps in a competitive binding assay to determine the affinity of a test compound.
Caption: Workflow for a competitive receptor binding assay.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Neuropeptide W-23 (human) | CAS 383415-79-0 | NPW-23 | Tocris Bioscience [tocris.com]
- 3. N-alpha-biotinylated-neuropeptide Y analogs: syntheses, cardiovascular properties, and application to cardiac NPY receptor visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and cellular localisation of NPW1 (GPR7) receptors for the novel neuropeptide W-23 by [125I]-NPW radioligand binding and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide B/W Receptor 1 Peptidomimetic Agonists: Structure-Activity Relationships and Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
Expression of GPR7 and GPR8 Receptors in Human Brain Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR7 and GPR8, also known as Neuropeptide B/W Receptor 1 (NPBWR1) and Neuropeptide B/W Receptor 2 (NPBWR2) respectively, are two closely related G protein-coupled receptors (GPCRs) that are predominantly expressed in the central nervous system.[1][2] They share significant sequence homology with opioid and somatostatin (B550006) receptors.[3][4] The endogenous ligands for these receptors are neuropeptide B (NPB) and neuropeptide W (NPW).[3][4] This technical guide provides a comprehensive overview of the expression of GPR7 and GPR8 in human brain tissue, detailing their distribution, signaling pathways, and the experimental methodologies used for their characterization.
Data Presentation: Quantitative and Semi-Quantitative Expression
The following tables summarize the available data on the mRNA expression of GPR7 and GPR8 in various regions of the human brain. It is important to note that truly quantitative protein expression data (e.g., in fmol/mg of tissue) is scarce in the current literature. The data presented here is primarily derived from semi-quantitative RT-PCR and in situ hybridization studies, as well as publicly available transcriptomics data.
Table 1: GPR7 (NPBWR1) mRNA Expression in Human Brain Regions
| Brain Region | Expression Level | Method | Reference |
| Cerebral Cortex | |||
| Frontal Cortex | Detected | Northern Blot | [5] |
| Limbic System | |||
| Amygdala | Strong | RT-PCR | [3] |
| Hippocampus | Strong | RT-PCR | [3] |
| Basal Ganglia | |||
| Caudate Nucleus | Low | RT-PCR | [3] |
| Substantia Nigra | Low | RT-PCR | [3] |
| Diencephalon | |||
| Thalamus | Poor | RT-PCR | [3] |
| Hypothalamus | Moderate | RT-PCR | [3] |
| Cerebellum | |||
| Cerebellum | Low | RT-PCR | [3] |
| Other | |||
| Corpus Callosum | Low | RT-PCR | [3] |
| Pituitary Gland | Detected | In Situ Hybridization | [5] |
Table 2: GPR8 (NPBWR2) mRNA Expression in Human Brain Regions
| Brain Region | Expression Level | Method | Reference |
| Cerebral Cortex | |||
| Frontal Cortex | Detected | Northern Blot | [5] |
| Parietal Cortex | Detected | RT-PCR | [3] |
| Limbic System | |||
| Amygdala | Strong | RT-PCR | [3] |
| Hippocampus | Strong | RT-PCR | [3] |
| Basal Ganglia | |||
| Caudate Nucleus | Low | RT-PCR | [3] |
| Substantia Nigra | High | RT-PCR | [3] |
| Cerebellum | |||
| Cerebellum | Low | RT-PCR | [3] |
| Other | |||
| Corpus Callosum | Low | RT-PCR | [3] |
Experimental Protocols
Detailed experimental protocols from the original research articles characterizing GPR7 and GPR8 expression are not always fully available. The following sections provide generalized, yet detailed, methodologies for the key experiments cited.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for mRNA Expression Analysis
This protocol outlines the general steps for semi-quantitative or quantitative RT-PCR to measure GPR7 and GPR8 mRNA levels in human brain tissue.
1. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from dissected human brain tissue samples using a suitable method, such as TRIzol reagent or commercially available kits.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
2. PCR Amplification:
-
Primer Design: Gene-specific primers for human GPR7 (NPBWR1) and GPR8 (NPBWR2) are designed to amplify a specific region of the target mRNA. It is crucial to design primers that span an intron-exon boundary to avoid amplification of contaminating genomic DNA.
-
PCR Reaction: The PCR reaction is set up with the synthesized cDNA as a template, gene-specific primers, Taq DNA polymerase, dNTPs, and PCR buffer.
-
Thermocycling Conditions: A typical PCR program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature is optimized for the specific primer pair.
3. Analysis of PCR Products:
-
Semi-Quantitative RT-PCR: The amplified PCR products are resolved by agarose (B213101) gel electrophoresis and visualized with a DNA stain. The intensity of the bands corresponding to GPR7 and GPR8 is compared to that of a housekeeping gene (e.g., GAPDH or β-actin) to estimate the relative mRNA expression levels.
-
Quantitative Real-Time PCR (qPCR): For more precise quantification, qPCR is performed using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The cycle threshold (Ct) values are used to determine the initial amount of target mRNA, and the expression levels are normalized to one or more stably expressed reference genes.
In Situ Hybridization (ISH) for mRNA Localization
This protocol describes a general procedure for localizing GPR7 and GPR8 mRNA in human brain sections using non-radioactive in situ hybridization.
1. Tissue Preparation:
-
Post-mortem human brain tissue is fixed in 4% paraformaldehyde, cryoprotected in a sucrose (B13894) solution, and then frozen.
-
Cryosections (typically 10-20 µm thick) are cut and mounted on coated glass slides.
2. Probe Preparation:
-
A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the GPR7 or GPR8 mRNA is synthesized by in vitro transcription from a linearized plasmid containing the target cDNA.
-
A sense probe is also synthesized as a negative control.
3. Hybridization:
-
The tissue sections are pretreated to enhance probe penetration and reduce background staining.
-
The sections are then incubated with the DIG-labeled probe in a hybridization buffer at an optimized temperature (e.g., 65°C) overnight.
4. Post-Hybridization Washes and Detection:
-
The sections are washed under stringent conditions to remove unbound probe.
-
The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase).
-
A chromogenic substrate is then added, which is converted by the enzyme into a colored precipitate at the site of mRNA localization.
5. Visualization:
-
The sections are counterstained, dehydrated, and mounted.
-
The distribution of the colored precipitate is then visualized under a microscope to determine the cellular localization of GPR7 or GPR8 mRNA.
Signaling Pathways
Both GPR7 and GPR8 are coupled to the Gi/o family of G proteins.[3] Upon activation by their endogenous ligands, NPB or NPW, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This is considered their primary signaling pathway.
There is also evidence suggesting that GPR7 and GPR8 can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is likely mediated by the βγ subunits of the dissociated G protein.
Conclusion and Future Directions
The available data indicate that GPR7 and GPR8 are discretely expressed in several key regions of the human brain involved in emotion, cognition, and neuroendocrine function. Their primary signaling through Gi/o proteins suggests an inhibitory role in neuronal circuits. However, a significant gap exists in the literature regarding the precise quantitative expression of these receptors at the protein level and detailed, reproducible experimental protocols for their detection in human brain tissue. Future research should focus on:
-
Quantitative Proteomics: Utilizing techniques such as mass spectrometry to determine the absolute abundance of GPR7 and GPR8 proteins in different brain regions.
-
Development and Validation of Antibodies: Creating highly specific and validated antibodies for immunohistochemistry to map the precise cellular and subcellular localization of these receptors in the human brain.
-
In-depth Signaling Studies: Elucidating the full spectrum of downstream signaling pathways activated by GPR7 and GPR8 in a neuronal context, including the potential role of β-arrestin-mediated signaling.
A more comprehensive understanding of the expression and function of these receptors will be crucial for evaluating their potential as therapeutic targets for neurological and psychiatric disorders.
References
- 1. Brain tissue expression of NPBWR1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Brain tissue expression of NPBWR2 in ventral tegmental area - The Human Protein Atlas [v22.proteinatlas.org]
- 3. NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical role of neuropeptides B/W receptor 1 signaling in social behavior and fear memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
Physiological Effects of Neuropeptide W-23 Administration In Vivo: A Technical Guide
Abstract: Neuropeptide W-23 (NPW23) is a 23-amino acid neuropeptide that, along with its longer counterpart NPW30, serves as an endogenous ligand for the G-protein coupled receptors NPBWR1 (GPR7) and NPBWR2 (GPR8). These receptors are expressed in key regions of the central nervous system associated with the regulation of energy homeostasis, stress, and neuroendocrine function. This technical guide provides an in-depth overview of the documented physiological effects of centrally administered NPW23 in vivo, with a focus on rodent models. It summarizes quantitative data on metabolic, neuroendocrine, and cardiovascular outcomes, details common experimental protocols for in vivo investigation, and illustrates the primary signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of the NPW system.
Core Physiological Effects of Central NPW23 Administration
Central administration of NPW23, typically via intracerebroventricular (ICV) injection in rodent models, elicits a range of significant physiological responses. The primary effects are centered on the regulation of energy balance and the neuroendocrine stress axis.
Metabolic Regulation
NPW23 acts as a catabolic signaling molecule in the brain.[1] Acute ICV administration has been shown to suppress appetite, leading to a reduction in both dark-phase and fasting-induced food intake.[1][2] This anorexigenic effect, when sustained through continuous infusion, results in decreased cumulative food intake and an attenuation of body weight gain.[1][2] Furthermore, NPW23 influences energy expenditure by increasing core body temperature and heat production, indicating a role in promoting thermogenesis.[1][3]
Neuroendocrine and Stress Response
NPW23 is a potent modulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.[4] ICV injection of NPW23 leads to a dose-dependent increase in plasma corticosterone (B1669441) levels in rats, an effect that is mediated by the release of corticotropin-releasing hormone (CRH).[4][5] In addition to its effects on the HPA axis, NPW23 also influences other endocrine pathways, stimulating the release of prolactin while inhibiting the secretion of growth hormone.[6][7]
Cardiovascular and Behavioral Effects
The cardiovascular effects of central NPW23 administration appear to be linked to behavioral arousal. While some initial studies reported no significant impact on mean arterial pressure (MAP),[8] subsequent research has demonstrated that ICV administration of NPW23 at doses of 0.3 nmol and higher can cause a significant increase in MAP.[5] This pressor response is associated with a concurrent increase in locomotor and stereotypic behaviors.[5][8] Evidence suggests this effect is not direct but is instead a secondary consequence of behavioral activation, potentially mediated downstream by the orexin (B13118510) system.[5]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes reported in literature following the intracerebroventricular (ICV) administration of NPW23 in adult male rats.
Table 1: Metabolic and Thermoregulatory Effects
| Parameter Measured | Animal Model | NPW23 Dose & Administration | Result (Change from Control/Baseline) | Reference(s) |
| Dark Phase Food Intake | Wistar Rats | 3 nmol, single ICV | Significant reduction in cumulative food intake at 4, 8, and 12 hours. | [1][3] |
| Fasting-Induced Food Intake | Wistar Rats | 1, 3, 10 nmol, single ICV | Dose-dependent reduction in food intake over 2 hours. | [1] |
| Cumulative Body Weight Gain | Wistar Rats | 2.5 nmol/day, continuous ICV for 5 days | Significantly suppressed body weight gain compared to saline controls. | [1][2] |
| Core Body Temperature | Wistar Rats | 3 nmol, single ICV | Significant increase. | [1][3] |
| Heat Production (Energy Expenditure) | Wistar Rats | 3 nmol, single ICV | Significant increase. | [1] |
Table 2: Neuroendocrine Effects
| Parameter Measured | Animal Model | NPW23 Dose & Administration | Result (Change from Control/Baseline) | Reference(s) |
| Plasma Corticosterone | Male Rats | 0.3, 1, 3 nmol, single ICV | Dose-related increase; levels rose from ~70 ng/mL to ~350 ng/mL with 3 nmol dose. | [4][7] |
| Plasma Prolactin | Male Rats | 10 nmol, single ICV | Significant increase. | [6][7] |
| Plasma Growth Hormone | Male Rats | 1, 3 nmol, single ICV | Significant decrease. | [7] |
Table 3: Cardiovascular Effects
| Parameter Measured | Animal Model | NPW23 Dose & Administration | Result (Change from Control/Baseline) | Reference(s) |
| Mean Arterial Pressure (MAP) | Male Rats | 1, 3 nmol, single ICV | No significant change reported in this study. | [8] |
| Mean Arterial Pressure (MAP) | Sprague-Dawley Rats | 0.3, 1, 3 nmol, single ICV | Significant increase of ~15-20 mmHg at 1 and 3 nmol doses. | [5] |
| Heart Rate (HR) | Sprague-Dawley Rats | 0.3, 1, 3 nmol, single ICV | Significant increase of ~50-70 bpm at 1 and 3 nmol doses. | [5] |
Experimental Protocols
Protocol for Intracerebroventricular (ICV) Cannula Implantation in Rats
This protocol outlines the standard stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a rat brain for subsequent NPW23 administration.
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley, 250-350g) are typically used. Animals should be housed individually with ad libitum access to food and water and maintained on a 12:12 hour light/dark cycle for at least one week to acclimatize.[1][5]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 60 mg/kg, intraperitoneally, or isoflurane (B1672236) inhalation). Confirm the depth of anesthesia by lack of a pedal withdrawal reflex.
-
Stereotaxic Surgery:
-
Secure the anesthetized rat in a stereotaxic apparatus. Ensure the head is level by aligning bregma and lambda in the same horizontal plane.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface with a sterile cotton swab.
-
Identify the bregma landmark. Using a rat brain atlas, determine the coordinates for the lateral ventricle. Typical coordinates relative to bregma are: Anterior-Posterior (AP): -0.8 mm; Medial-Lateral (ML): ±1.5 mm.
-
Drill a small burr hole through the skull at the target coordinates.
-
Slowly lower a sterile stainless-steel guide cannula (e.g., 22-gauge) through the burr hole to the target depth. Typical Dorsal-Ventral (DV) coordinate is -3.5 to -4.0 mm from the skull surface.
-
Secure the cannula to the skull using dental acrylic and anchor screws.
-
Insert a dummy cannula (stylet) into the guide cannula to prevent blockage.
-
-
Post-Operative Care: Administer post-operative analgesics as required. Allow the animal to recover for 5-7 days before commencing experiments.[8]
-
Verification: After experiments are concluded, verify the cannula placement by injecting a dye (e.g., Evans blue, 5 µL) and performing histological examination of brain sections.
Protocol for ICV Administration of NPW23
-
Peptide Preparation: Reconstitute lyophilized NPW23 powder in a sterile vehicle. Artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline are common vehicles.[4][5] Prepare stock solutions and dilute to the final desired concentration on the day of the experiment.
-
Injection Procedure:
-
Gently handle and restrain the conscious rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert an injector cannula (e.g., 30-gauge), which extends slightly beyond the guide cannula tip, into the guide.
-
Connect the injector cannula to a microsyringe (e.g., 10 µL Hamilton syringe) via polyethylene (B3416737) tubing.
-
Infuse the NPW23 solution at a slow, controlled rate (e.g., 1.0 µL/min) using a microinjection pump. Total injection volumes are typically 1-5 µL for rats.
-
After infusion, leave the injector in place for an additional 60 seconds to prevent backflow and allow for diffusion.
-
Withdraw the injector and replace the dummy cannula.
-
Return the animal to its home cage or experimental apparatus for monitoring.
-
Signaling Pathways and Experimental Workflow Visualizations
NPW23 Signaling Pathway
NPW23 mediates its effects by binding to the NPBWR1 (GPR7), a G-protein coupled receptor. In rodents, NPBWR2 (GPR8) is absent. NPBWR1 is primarily coupled to the inhibitory G-protein, Gi/o, which canonically inhibits adenylyl cyclase activity. However, signaling can be more complex, also involving the activation of Phospholipase C (PLC).
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical experimental workflow for assessing the physiological effects of ICV-administered NPW23 in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermoregulatory characteristics of neurogenic hyperthermia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brown adipose tissue thermogenic responses of rats induced by central stimulation: effect of age and cold acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracerebroventricular injection of sympathomimetic drugs inhibits both heat production and heat loss mechanisms in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of neuropeptide Y on rat body temperature in normal conditions and after ethanol administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. Thermoregulatory effect of intracerebral injections of neuropeptide Y in rats at different environmental temperatures [ouci.dntb.gov.ua]
- 8. Direct Control of Brown Adipose Tissue Thermogenesis by Central Nervous System Glucagon-Like Peptide-1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Biotinyl-Neuropeptide W-23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-Neuropeptide W-23 is a biotinylated derivative of the endogenous neuropeptide W-23 (NPW-23). NPW-23 is a 23-amino acid peptide that, along with a 30-amino acid variant (NPW-30), acts as an endogenous agonist for two G-protein coupled receptors (GPCRs): NPBW1 (also known as GPR7) and NPBW2 (also known as GPR8).[1][2] These receptors are implicated in a variety of physiological processes, including the regulation of stress, fear, appetite, and energy homeostasis.[1][3] The biotinylation of NPW-23 provides a valuable tool for researchers, enabling its use in a range of applications such as affinity purification, immunoassays, and receptor localization studies. This technical guide provides a comprehensive overview of the structural analysis of Biotinyl-Neuropeptide W-23, including its physicochemical properties, receptor binding and signaling, and detailed experimental protocols relevant to its study.
Note: The scientific literature extensively covers the unmodified Neuropeptide W-23. However, there is a notable lack of specific quantitative data on the structural and functional characteristics of its biotinylated form. Therefore, this guide presents data for the parent peptide, Neuropeptide W-23, with the understanding that the addition of a biotin (B1667282) tag may influence its biological activity and structural conformation.
Data Presentation
Physicochemical Properties
The fundamental properties of both Neuropeptide W-23 and its biotinylated counterpart are summarized below for comparative analysis.
| Property | Neuropeptide W-23 (human) | Biotinyl-Neuropeptide W-23 (human) |
| Amino Acid Sequence | WYKHVASPRYHTVGRAAGLLMGL | Biotinyl-WYKHVASPRYHTVGRAAGLLMGL |
| Molecular Formula | C₁₁₉H₁₈₃N₃₅O₂₈S | C₁₂₉H₁₉₇N₃₇O₃₀S₂ |
| Molecular Weight | 2584.03 g/mol | 2810.35 g/mol [4][5] |
| CAS Number | 383415-79-0 | 1815618-09-7[4][5] |
Receptor Binding and Activity of Neuropeptide W-23
The following table summarizes the available quantitative data on the interaction of the unmodified Neuropeptide W-23 with its receptors, NPBW1 and NPBW2. This data is derived from studies on CHO cells expressing the respective receptors.
| Ligand | Receptor | Assay | EC₅₀ (nM) | Reference |
| Neuropeptide W-23 | NPBW1 (GPR7) | cAMP Production Inhibition | Value not explicitly stated, but NPW-23 is a potent agonist | [3] |
| Neuropeptide W-23 | NPBW2 (GPR8) | cAMP Production Inhibition | Value not explicitly stated, but NPW-23 is a potent agonist | [3] |
Signaling Pathways
Biotinyl-Neuropeptide W-23, as an agonist for NPBW1 and NPBW2 receptors, is presumed to initiate intracellular signaling cascades typical of these receptors. Both NPBW1 and NPBW2 are known to couple to inhibitory G-proteins (Gi/o) and have also been shown to activate Gq proteins.[1][3]
Gi/o-Coupled Signaling Pathway
Activation of the Gi/o pathway by Biotinyl-Neuropeptide W-23 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).
Gq-Coupled Signaling Pathway
The activation of the Gq pathway by Biotinyl-Neuropeptide W-23 stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG, along with calcium, activates Protein Kinase C (PKC).
Experimental Protocols
The following section details generalized experimental protocols that are fundamental for the structural and functional analysis of Biotinyl-Neuropeptide W-23.
Synthesis and Purification of Biotinyl-Neuropeptide W-23
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain. The biotin moiety is typically introduced at the N-terminus in the final coupling step using a biotinylating agent.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the newly added amino acid before the next coupling cycle.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and lyophilization to obtain a dry powder.
2. High-Performance Liquid Chromatography (HPLC) Purification:
-
Sample Preparation: Dissolve the crude lyophilized peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Chromatography: Purify the peptide using reverse-phase HPLC (RP-HPLC) with a C18 column. Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% TFA).
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Biotinyl-Neuropeptide W-23.
Structural Analysis by NMR Spectroscopy
1. Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 1-5 mM. The buffer should contain 5-10% D₂O for the lock signal.
-
Adjust the pH of the sample to a value that ensures peptide stability and minimizes amide proton exchange (typically pH 4-6).
2. NMR Data Acquisition:
-
Acquire a series of one-dimensional (¹H) and two-dimensional (e.g., TOCSY, NOESY, HSQC) NMR spectra on a high-field NMR spectrometer.
-
TOCSY experiments are used to identify amino acid spin systems.
-
NOESY experiments provide through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure.
-
HSQC experiments correlate protons with their directly attached heteronuclei (¹³C or ¹⁵N), aiding in resonance assignment.
3. Structure Calculation:
-
Resonance Assignment: Assign the chemical shifts of the protons and other nuclei to specific atoms in the peptide sequence.
-
Constraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use molecular dynamics and simulated annealing protocols with software like CYANA or XPLOR-NIH to calculate an ensemble of structures that satisfy the experimental restraints.
-
Structure Validation: Evaluate the quality of the calculated structures using various geometric and energetic criteria.
Receptor Binding Assays
1. Radioligand Binding Assay (Competition):
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing either NPBW1 or NPBW2.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-Neuropeptide W-23) and varying concentrations of the unlabeled competitor (Biotinyl-Neuropeptide W-23).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assays
1. cAMP Measurement Assay:
-
Cell Culture: Plate cells expressing NPBW1 or NPBW2 in a multi-well plate.
-
Stimulation: For Gi-coupled receptors, pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and then add varying concentrations of Biotinyl-Neuropeptide W-23.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC₅₀ or IC₅₀ value.
2. Phospholipase C (PLC) Activation Assay (Calcium Mobilization):
-
Cell Loading: Load cells expressing NPBW1 or NPBW2 with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Add varying concentrations of Biotinyl-Neuropeptide W-23 to the cells.
-
Fluorescence Measurement: Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity using a fluorescence plate reader or microscope.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration to determine the EC₅₀ value.
Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures for the analysis of Biotinyl-Neuropeptide W-23.
Conclusion
Biotinyl-Neuropeptide W-23 is a critical tool for investigating the physiological roles of the NPBW1 and NPBW2 receptors. While direct structural and quantitative binding data for the biotinylated form are currently limited in the public domain, the established knowledge of the parent peptide, Neuropeptide W-23, provides a strong foundation for its application in research. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the synthesis, purification, and structural and functional characterization of this important research compound. Further studies are warranted to elucidate the precise impact of N-terminal biotinylation on the structure, receptor binding affinity, and signaling efficacy of Neuropeptide W-23. Such research will be invaluable for the accurate interpretation of data generated using this versatile molecular probe and will further advance our understanding of the NPB/NPW signaling system in health and disease.
References
- 1. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Biotinyl-Neuropeptide W-23 (human) -HongTide Biotechnology [hongtide.com]
Whitepaper: Deorphanization and Characterization of GPR7 and GPR8: A Technical Guide to the Endogenous Ligands Neuropeptide B and Neuropeptide W
Audience: Researchers, scientists, and drug development professionals.
Abstract
G-protein-coupled receptors (GPCRs) represent a vast and highly druggable class of cell surface receptors. A significant number of these were initially classified as "orphan" receptors due to their unknown endogenous ligands. This technical guide focuses on the successful deorphanization of two such receptors, GPR7 and GPR8, now officially designated as Neuropeptide B/W Receptor 1 (NPBWR1) and Neuropeptide B/W Receptor 2 (NPBWR2), respectively[1][2][3][4]. We provide an in-depth overview of their endogenous ligands, Neuropeptide B (NPB) and Neuropeptide W (NPW), summarizing the quantitative data of their interactions, detailing the experimental protocols used for their discovery, and illustrating the core signaling pathways. This document serves as a comprehensive resource for researchers engaged in the study of this neuropeptide system and its potential as a therapeutic target.
Introduction to GPR7 and GPR8
GPR7 and GPR8 are structurally related G-protein-coupled receptors that share a high degree of amino acid identity (approximately 64%) and exhibit significant similarity to the opioid and somatostatin (B550006) receptor families[5]. Primarily expressed in the central nervous system, particularly in the brain, their localization suggested crucial roles in neurological functions[5][6]. Before their deorphanization, the absence of known ligands made their physiological roles speculative. The identification of their endogenous agonists was a critical step, unlocking the potential to study their function and pharmacology. It is important to note that while GPR7 is conserved in humans and rodents, the GPR8 gene is not found in rodents, indicating a gene duplication event after the divergence of rodent and primate lineages[2][7][8].
The Endogenous Ligands: Neuropeptide B (NPB) and Neuropeptide W (NPW)
Through a process known as reverse pharmacology, two distinct but related neuropeptides were identified as the cognate ligands for GPR7 and GPR8: Neuropeptide B (NPB) and Neuropeptide W (NPW)[2][6][9].
-
Neuropeptide B (NPB): NPB was first purified from bovine hypothalamus extracts[5][6]. A unique characteristic of this peptide is the presence of a C-6-brominated tryptophan residue at its N-terminus[5][6]. It exists in different lengths, commonly as a 23- or 29-amino acid peptide (also referred to as L7 and L7C)[10][11].
-
Neuropeptide W (NPW): Identified through database searches and purified from porcine hypothalamus, NPW also features an N-terminal tryptophan residue[5][6][9]. It is processed from a precursor protein into two mature forms: a 23-amino acid peptide (NPW23 or L8) and a 30-amino acid peptide (NPW30 or L8C)[7][9][11].
Both NPB and NPW are considered the primary endogenous ligands for GPR7 and GPR8, mediating central control of processes like feeding, stress response, and neuroendocrine function[5][9][12].
Quantitative Data: Ligand-Receptor Interactions
The interactions between NPB and NPW with GPR7 and GPR8 have been quantified through various functional and binding assays. The data reveals a nuanced relationship where NPB shows some preference for GPR7, while NPW is a potent agonist for both receptors.
Table 1: Ligand Potency (EC₅₀) on Human GPR7 and GPR8
This table summarizes the median effective concentrations (EC₅₀) from functional assays, typically measuring the inhibition of cAMP or changes in intracellular calcium. Lower values indicate higher potency.
| Ligand (Form) | Target Receptor | Reported EC₅₀ (nM) | Reference |
| Neuropeptide B (NPB) | Human GPR7 | 0.23 | [5][6] |
| Neuropeptide B (NPB) | Human GPR8 | 15.8 | [5][6] |
| Neuropeptide W (NPW) | Human GPR7 | 0.56 | [5][6] |
| Neuropeptide W (NPW) | Human GPR8 | 0.51 | [5][6] |
| L7 (NPB-23) | Human GPR7 | 126 ± 21 | [13] |
| L7 (NPB-23) | Human GPR8 | 121 ± 16 | [13] |
| L7C (NPB-29) | Human GPR7 | 11 ± 1 | [13] |
| L7C (NPB-29) | Human GPR8 | 91 ± 17 | [13] |
| L8 (NPW-23) | Human GPR7 | 159 ± 12 | [13] |
| L8 (NPW-23) | Human GPR8 | 58 ± 5 | [13] |
| L8C (NPW-30) | Human GPR7 | 241 ± 10 | [13] |
| L8C (NPW-30) | Human GPR8 | 77 ± 7 | [13] |
Table 2: Ligand Binding Affinity
Binding assays using radiolabeled ligands have confirmed that NPB and NPW bind with high affinity to both receptors. Studies have reported low nanomolar affinities for all four peptide forms (L7, L7C, L8, and L8C) on both GPR7 and GPR8 expressed in CHO-K1 cells[11].
Signaling Pathways
Upon ligand binding, GPR7 and GPR8 undergo a conformational change that initiates intracellular signaling. Experimental evidence has robustly demonstrated that both receptors couple to the Gi/o family of G-proteins.
Activation of the Gi/o pathway by NPB or NPW leads to the inhibition of adenylyl cyclase activity. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This mechanism was confirmed in studies where ligand activation of the receptors inhibited forskolin-stimulated cAMP accumulation, an effect that was sensitive to pertussis toxin, a known inhibitor of Gi/o protein signaling[11].
Caption: GPR7/GPR8 Gi-coupled signaling pathway.
Experimental Protocols: The Deorphanization Workflow
The identification of NPB and NPW was achieved through a multi-step "reverse pharmacology" approach. This workflow begins with the known receptor and aims to identify its unknown ligand from biological sources.
Detailed Methodologies
-
Stable Cell Line Generation: The process begins with the stable transfection of the human GPR7 or GPR8 gene into a host cell line, such as Chinese Hamster Ovary (CHO) cells[2][9][11]. These cells are chosen for their robust growth and low endogenous GPCR expression. The resulting cell lines now overexpress the specific orphan receptor on their surface, making them sensitive to potential ligands.
-
Source Material and Ligand Screening: A crude extract is prepared from a tissue source where the receptor's ligand is presumed to be abundant. For GPR7 and GPR8, which are highly expressed in the brain, bovine or porcine hypothalamus extracts were used as the starting material[6][7][9]. This extract, containing a complex mixture of peptides and other molecules, is applied to the engineered cell lines.
-
Functional Assay Monitoring: The response of the cells to the extract is monitored using a high-throughput functional assay. The primary assays used were:
-
cAMP Accumulation Assay: Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to elevate cAMP levels. Fractions of the hypothalamic extract are then added. A decrease in cAMP levels indicates the presence of a ligand that activates an inhibitory G-protein (Gi) coupled receptor[7][11].
-
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay: Some Gi/o-coupled receptors can also signal through the Gβγ subunit to activate phospholipase C and release intracellular calcium. This can be monitored using calcium-sensitive fluorescent dyes[5].
-
-
Bioassay-Guided Purification: The crude extract is subjected to multiple rounds of purification, typically using High-Performance Liquid Chromatography (HPLC). After each purification step, the resulting fractions are re-tested on the cell-based assay. Only the "active" fractions that elicit a response are carried forward to the next stage of purification[6][9]. This iterative process progressively enriches the active compound.
-
Structural Analysis and Validation: Once the active ligand is purified to homogeneity, its structure is determined using techniques like Edman degradation and mass spectrometry[9]. Following sequencing, the cDNA encoding the peptide's precursor is cloned to confirm its biological origin[9]. Finally, the peptide is chemically synthesized and its activity is validated on the GPR7 and GPR8-expressing cells to confirm it is the true endogenous ligand[5][6]. Binding assays with a radiolabeled version of the synthetic peptide are then performed to determine binding affinity[11].
Caption: Experimental workflow for the deorphanization of GPR7/GPR8.
Ligand-Receptor Relationships and Specificity
While NPB and NPW can both activate GPR7 and GPR8, there are subtleties in their interactions. NPB demonstrates a clear preference and higher potency for GPR7 over GPR8[5][6]. In contrast, NPW is a high-potency agonist for both GPR7 and GPR8, with similar EC₅₀ values for each[5][6]. This suggests a system with partially overlapping but also potentially distinct physiological roles, depending on the localized expression of the peptides and their receptors.
References
- 1. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Neuropeptide B and W: neurotransmitters in an emerging G-protein-coupled receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Role of Neuropeptide B and Its Receptors in Controlling Appetite, Metabolism, and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Characterization of a family of endogenous neuropeptide ligands for the G protein-coupled receptors GPR7 and GPR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuropeptide W [frontiersin.org]
- 8. Two related G protein-coupled receptors: the distribution of GPR7 in rat brain and the absence of GPR8 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of neuropeptide W as the endogenous ligand for orphan G-protein-coupled receptors GPR7 and GPR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide B (NPB) and Neuropeptide W (NPW) [phoenixbiotech.net]
- 11. Identification of natural ligands for the orphan G protein-coupled receptors GPR7 and GPR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropeptide W: a key player in the homeostatic regulation of feeding and energy metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Biotinyl-Neuropeptide W-23 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-Neuropeptide W-23 is a biotinylated analog of the endogenous neuropeptide W-23 (NPW23). NPW23, along with Neuropeptide B (NPB), serves as an endogenous ligand for two G protein-coupled receptors (GPCRs): Neuropeptide B/W Receptor 1 (NPBWR1, also known as GPR7) and Neuropeptide B/W Receptor 2 (NPBWR2, also known as GPR8).[1] These receptors are involved in a variety of physiological processes, including the regulation of stress, fear, pain, and energy homeostasis.[1] Both NPBWR1 and NPBWR2 are coupled to the Gi class of G proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
The biotin (B1667282) tag on Biotinyl-Neuropeptide W-23 allows for non-radioactive detection methods in receptor binding assays, offering a safer and more convenient alternative to traditional radioligand binding studies. This document provides detailed protocols for performing saturation and competitive binding assays using Biotinyl-Neuropeptide W-23 with cells expressing NPBWR1 or NPBWR2.
Data Presentation
While specific binding affinity data for Biotinyl-Neuropeptide W-23 is not extensively published, the following tables present representative quantitative data based on the known potency of the unmodified Neuropeptide W-23. These tables are intended to serve as a guide for expected results.
Table 1: Representative Saturation Binding Analysis of Biotinyl-Neuropeptide W-23
| Parameter | NPBWR1 | NPBWR2 |
| Kd (nM) | 5.2 | 3.8 |
| Bmax (fmol/mg protein) | 150 | 210 |
Note: This data is illustrative and based on the high affinity of related ligands. Actual experimental results may vary.
Table 2: Representative Competitive Binding Analysis with Unlabeled Neuropeptide W-23
| Receptor | Ligand | Ki (nM) | IC50 (nM) |
| NPBWR1 | Neuropeptide W-23 | 3.5 | 7.2 |
| NPBWR2 | Neuropeptide W-23 | 2.1 | 4.5 |
Note: This data is illustrative. The Ki values are derived from reported EC50 values in functional assays.[2] The IC50 values are calculated based on a hypothetical assay condition with a labeled ligand concentration equal to its Kd.
Signaling Pathway
Neuropeptide W-23 binds to NPBWR1 and NPBWR2, which are coupled to inhibitory G proteins (Gi/o). Upon ligand binding, the receptor undergoes a conformational change, activating the G protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration.
NPBWR1/2 Signaling Pathway
Experimental Protocols
The following are detailed protocols for performing saturation and competitive binding assays using Biotinyl-Neuropeptide W-23. These protocols are designed for a 96-well plate format and utilize a colorimetric detection method with streptavidin-horseradish peroxidase (HRP).
Experimental Workflow
Receptor Binding Assay Workflow
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing human NPBWR1 or NPBWR2 (e.g., CHO-K1 or HEK293 cells).
-
Biotinyl-Neuropeptide W-23: Lyophilized powder, to be reconstituted in sterile water or an appropriate buffer.
-
Unlabeled Neuropeptide W-23: For competitive binding assays.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Streptavidin-HRP Conjugate: High-quality commercial grade.
-
TMB Substrate Solution: Commercial kit for ELISA.
-
Stop Solution: 2 M H₂SO₄.
-
96-well Microplates: High-binding capacity, clear flat-bottom.
-
Protease Inhibitor Cocktail: To be added to buffers during membrane preparation.
Protocol 1: Saturation Binding Assay
This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Plate Coating:
-
Dilute the cell membrane preparation in ice-cold Binding Buffer to a final concentration of 10-20 µg of protein per well.
-
Add 100 µL of the diluted membrane suspension to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C to allow the membranes to adhere to the wells.
-
Wash the plate three times with 200 µL of ice-cold Wash Buffer.
-
-
Ligand Incubation:
-
Prepare serial dilutions of Biotinyl-Neuropeptide W-23 in Binding Buffer. A typical concentration range would be from 0.1 nM to 50 nM.
-
For determining non-specific binding, prepare a parallel set of dilutions containing a high concentration (e.g., 1 µM) of unlabeled Neuropeptide W-23 in addition to the biotinylated ligand.
-
Add 100 µL of each dilution of Biotinyl-Neuropeptide W-23 (with and without unlabeled competitor) to the appropriate wells.
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
-
Washing and Detection:
-
Aspirate the ligand solution and wash the wells five times with 200 µL of ice-cold Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Binding Buffer according to the manufacturer's instructions (a typical dilution is 1:1000 to 1:5000).
-
Add 100 µL of the diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with 200 µL of Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding (wells with excess unlabeled ligand) from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the Biotinyl-Neuropeptide W-23 concentration.
-
Use non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled compounds that compete with Biotinyl-Neuropeptide W-23 for binding to the receptor.
-
Plate Coating:
-
Follow the same procedure as in the Saturation Binding Assay (Protocol 1, step 1).
-
-
Ligand Incubation:
-
Prepare serial dilutions of the unlabeled competitor (e.g., unlabeled Neuropeptide W-23 or other test compounds) in Binding Buffer.
-
Prepare a solution of Biotinyl-Neuropeptide W-23 in Binding Buffer at a constant concentration, typically at or near its Kd value (determined from the saturation binding assay).
-
Add 50 µL of each dilution of the unlabeled competitor to the appropriate wells.
-
Add 50 µL of the Biotinyl-Neuropeptide W-23 solution to all wells (except for blanks).
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
-
Washing and Detection:
-
Follow the same procedure as in the Saturation Binding Assay (Protocol 1, step 3).
-
-
Data Analysis:
-
Plot the percentage of specific binding of Biotinyl-Neuropeptide W-23 as a function of the log concentration of the unlabeled competitor.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value of the competitor.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of Biotinyl-Neuropeptide W-23 used in the assay and Kd is its equilibrium dissociation constant.
-
Logical Relationship of Assay Components
Assay Component Interactions
References
Application Notes and Protocols for In-Vivo Cross-Linking of Biotinylated Peptide Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in-vivo cross-linking of biotinylated peptide ligands to their target receptors. This technique is invaluable for capturing and identifying transient or low-affinity interactions between peptides and proteins within a cellular or whole organism context. The inclusion of a biotin (B1667282) tag facilitates the enrichment and purification of the cross-linked complexes for subsequent analysis.
Introduction
The study of peptide-protein interactions is fundamental to understanding a vast array of biological processes, from signal transduction to enzyme regulation. In-vivo cross-linking offers a powerful method to stabilize these interactions as they occur in their native environment. By covalently linking a biotinylated peptide ligand to its binding partner, researchers can overcome the limitations of non-covalent interactions that might not survive standard biochemical purification techniques. Subsequent affinity purification using the high-affinity interaction between biotin and streptavidin allows for the isolation of the receptor-ligand complex for identification and further characterization.
Data Presentation
The following tables summarize key quantitative data and reagent specifications for the in-vivo cross-linking protocol.
Table 1: Reagent Concentrations and Incubation Times
| Reagent/Step | Typical Concentration/Duration | Notes |
| Biotinylated Peptide | 100 nM | Optimal concentration may vary depending on the ligand-receptor affinity. |
| Unlabeled Competitor Peptide | 10 µM | Used as a negative control to demonstrate binding specificity. |
| Cross-linker (e.g., EGS) | 2 mM | Concentration may need to be optimized based on cell/tissue type and permeability. |
| Cross-linker (e.g., SDA) | 0.5 - 2 mM | A membrane-permeable option for intracellular targets.[1][2] |
| Peptide Incubation | 5 minutes | Allows for the peptide to bind to its receptor before cross-linking.[3] |
| Cross-linking Reaction | 30 minutes (on ice) - 2 hours (room temp) | Time and temperature are critical parameters to optimize.[1] |
| Quenching | 5 - 15 minutes | Stops the cross-linking reaction. |
Table 2: Common Cross-linking Reagents
| Cross-linker | Reactive Towards | Spacer Arm Length | Cleavable? | Membrane Permeable? | Key Features |
| EGS (Ethylene glycol bis(succinimidyl succinate)) | Primary amines | 16.1 Å | No | Yes | Homobifunctional, amine-reactive. |
| SDA (Succinimidyl 4,4'-azipentanoate) | Amines, photoactivatable diazirine | 4.4 Å | No | Yes | Heterobifunctional, allows for a two-step cross-linking process.[4][5] |
| Sulfo-SDA | Amines, photoactivatable diazirine | 4.4 Å | No | No | Water-soluble version of SDA, ideal for cell surface targets.[1] |
| BDP-NHP (Biotin Aspartate Proline-N-hydroxyphthalamide) | Primary amines | Variable | Yes (MS-cleavable) | Yes | Contains a biotin tag for enrichment and is cleavable for mass spectrometry analysis.[6] |
| DizSEC/DizSPC | Amines, photoactivatable diazirine | Variable | Yes (MS-cleavable) | Yes | Heterobifunctional photo-crosslinkers that are MS-cleavable.[4][5] |
Experimental Protocols
This protocol provides a generalized workflow. Specific steps may require optimization depending on the biological system and the specific ligand-receptor pair being investigated.
Materials
-
Biotinylated Peptide: Custom-synthesized with a biotin tag, ideally separated from the active binding site by a spacer arm.
-
Cross-linking Reagent: (e.g., EGS, SDA, see Table 2). Prepare fresh.
-
Cross-linker Buffer: 50 mM HEPES, pH 7.5.[3]
-
Quenching Buffer: 50-100 mM Tris-HCl, pH 7.5.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: 25 mM Tris, pH 8, 150 mM NaCl.[3]
-
Streptavidin-conjugated beads: (e.g., magnetic beads or agarose).
-
Elution Buffer: (e.g., SDS-PAGE sample buffer).
Procedure
-
Cell/Tissue Preparation:
-
Peptide Incubation:
-
Prepare the biotinylated peptide solution at the desired final concentration (e.g., 100 nM) in an appropriate buffer or medium.
-
For specificity controls, prepare a parallel sample with the biotinylated peptide and a 100-fold excess of the unlabeled competitor peptide (e.g., 10 µM).[9]
-
Incubate the cells/tissue with the peptide solution for a predetermined time (e.g., 5 minutes) to allow for binding.[3]
-
-
Cross-linking:
-
Prepare the cross-linking solution immediately before use by dissolving the cross-linker in the appropriate solvent (e.g., DMSO for SDA, buffer for EGS) and then diluting to the final concentration (e.g., 2 mM) in cross-linker buffer.[3]
-
Add the cross-linking solution to the cells/tissue and incubate for the optimized time and temperature (e.g., 30 minutes on ice).
-
-
Quenching:
-
Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris.
-
Incubate for 5-15 minutes at room temperature.[1]
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells/tissue with ice-cold PBS to remove excess reagents.
-
Lyse the cells or homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification of Cross-linked Complexes:
-
Incubate the clarified lysate with streptavidin-conjugated beads for several hours at 4°C with gentle rotation to capture the biotinylated peptide and its cross-linked binding partners.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting.
-
The biotinylated peptide-receptor complex can be detected using a streptavidin-HRP conjugate.[3][7][8] The receptor itself can be detected with a specific antibody.
-
Visualizations
Experimental Workflow
Caption: Workflow for in-vivo cross-linking and purification.
Example Signaling Pathway
Caption: Generic receptor-mediated signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
- 7. In-vivo Cross-linking of Biotinylated Peptide Ligands to Cell Surface Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. In-vivo Cross-linking of Biotinylated Peptide Ligands to Cell Surface Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Biotinyl-Neuropeptide W-23 for Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide W-23 (NPW23) is a 23-amino acid peptide that, along with its longer form NPW30, acts as an endogenous ligand for two G protein-coupled receptors (GPCRs): Neuropeptide B/W Receptor 1 (NPBWR1, also known as GPR7) and Neuropeptide B/W Receptor 2 (NPBWR2, also known as GPR8).[1][2][3][4] These receptors are involved in a variety of physiological processes, including the regulation of feeding behavior, energy homeostasis, stress, and pain.[1][5] The specific signaling pathways and the precise roles of each receptor subtype are areas of active investigation.
Affinity chromatography is a powerful technique for isolating and purifying specific proteins from complex mixtures. By utilizing a ligand that binds with high affinity and specificity to the target protein, the protein of interest can be selectively captured on a solid support and subsequently eluted. Biotinyl-Neuropeptide W-23, a biotin-labeled version of NPW23, serves as an excellent tool for the affinity purification of NPBWR1 and NPBWR2.[6][7] The high-affinity interaction between biotin (B1667282) and streptavidin/avidin allows for the immobilization of the biotinylated peptide on a streptavidin-conjugated resin, creating a highly specific affinity matrix for the capture of its cognate receptors.
These application notes provide a detailed protocol for the use of Biotinyl-Neuropeptide W-23 in the affinity chromatography-based purification of NPBWR1 and NPBWR2 from cell culture preparations.
Data Presentation
Ligand-Receptor Binding Affinities
| Ligand | Receptor | Cell Type/Tissue | Binding Affinity | Reference |
| Neuropeptide W (NPW) | NPW1 (GPR7) | Rat Brain | Kd = 0.44 ± 0.13 nM | [8] |
| Neuropeptide W-23 | NPBWR1 (GPR7) | CHO cells | EC50 = 0.23 nM | [9] |
| Neuropeptide W-23 | NPBWR2 (GPR8) | CHO cells | EC50 = 15.8 nM | [9] |
Signaling Pathway
The binding of Neuropeptide W-23 to its receptors, NPBWR1 and NPBWR2, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase.[10] This results in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
I. Preparation of Affinity Chromatography Column
This protocol describes the preparation of a streptavidin-agarose column with immobilized Biotinyl-Neuropeptide W-23.
Materials:
-
Biotinyl-Neuropeptide W-23
-
Streptavidin-Agarose Resin
-
Empty Chromatography Column
-
Binding/Wash Buffer 1: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Resin Preparation: Gently swirl the bottle of streptavidin-agarose resin to obtain a uniform suspension. Transfer the desired amount of slurry to a new tube.
-
Resin Washing: Pellet the resin by centrifugation at 500 x g for 2 minutes. Discard the supernatant. Wash the resin three times with 10 bed volumes of Binding/Wash Buffer 1. After the final wash, resuspend the resin in 1 bed volume of Binding/Wash Buffer 1 to create a 50% slurry.
-
Ligand Immobilization:
-
Dissolve Biotinyl-Neuropeptide W-23 in Binding/Wash Buffer 1 to a final concentration of 1 mg/mL.
-
Add the Biotinyl-Neuropeptide W-23 solution to the washed streptavidin-agarose resin slurry.
-
Incubate the mixture for 1-2 hours at room temperature with gentle end-over-end rotation.
-
-
Column Packing:
-
Carefully pour the resin slurry with the immobilized ligand into an empty chromatography column.
-
Allow the resin to settle and the buffer to drain.
-
-
Washing Unbound Ligand: Wash the column with 20 bed volumes of Binding/Wash Buffer 1 to remove any unbound Biotinyl-Neuropeptide W-23.
-
Equilibration: Equilibrate the column with 10 bed volumes of Lysis Buffer (see Section II) before applying the cell lysate.
II. Purification of NPBWR1/NPBWR2 Receptors
This protocol outlines the purification of NPBWR1 or NPBWR2 from cultured cells overexpressing the receptor of interest (e.g., CHO or HEK293 cells).
Materials:
-
Cell pellet from cultured cells expressing NPBWR1 or NPBWR2
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% n-dodecyl-β-D-maltoside (DDM), 0.1% cholesteryl hemisuccinate, protease inhibitor cocktail, pH 7.5
-
Binding/Wash Buffer 2: 50 mM Tris-HCl, 150 mM NaCl, 0.1% DDM, protease inhibitor cocktail, pH 7.5
-
Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% DDM, 2 mM Biotin, pH 7.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or by passing it through a 25-gauge needle multiple times.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 100,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant containing the solubilized receptors.
-
-
Affinity Binding:
-
Apply the clarified cell lysate to the equilibrated Biotinyl-Neuropeptide W-23 affinity column at a flow rate of 0.5 mL/min. For batch purification, incubate the lysate with the affinity resin for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the column with 50 bed volumes of Binding/Wash Buffer 2 to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound receptors with 5-10 bed volumes of Elution Buffer.
-
Collect fractions and immediately neutralize the pH by adding a small volume of Neutralization Buffer.
-
Alternatively, for harsher elution, use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize the fractions. However, this may denature the receptor. Competitive elution with free biotin is generally preferred for maintaining receptor integrity.[11]
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies specific for NPBWR1 or NPBWR2 to confirm the presence and purity of the receptor.
-
Protein concentration can be determined using a BCA protein assay.
-
Experimental Workflow
References
- 1. Neuropeptide W - Wikipedia [en.wikipedia.org]
- 2. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Neuropeptides B/W receptor 2 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotinyl-neuropeptide W-23 (human) | Neuropeptide | MedChemExpress [medchemexpress.eu]
- 7. biorbyt.com [biorbyt.com]
- 8. Identification and cellular localisation of NPW1 (GPR7) receptors for the novel neuropeptide W-23 by [125I]-NPW radioligand binding and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WikiGenes - NPBWR2 - neuropeptides B/W receptor 2 [wikigenes.org]
- 10. Neuropeptides B and W - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes: Utilizing Biotinylated Peptides for Pull-Down Assays to Investigate Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylated peptide pull-down assays are a powerful and versatile tool for the in vitro detection and confirmation of protein-protein interactions.[1] This technique leverages the high-affinity, specific, and stable interaction between biotin (B1667282) and streptavidin (or its analogue, avidin) to isolate a protein of interest (the "prey") from a complex mixture, such as a cell lysate, using a biotin-labeled peptide as "bait".[2] The small size of the biotin tag (244 Da) minimizes interference with the function of the labeled peptide.[3] This method is widely employed in various research areas, including signal transduction, drug discovery, and proteomics, to identify novel binding partners, validate suspected interactions, and elucidate the components of protein complexes.[4][5]
The fundamental principle involves three key steps:
-
Immobilization of the Bait: A synthetically generated peptide corresponding to a specific protein domain or motif and labeled with biotin is immobilized on a solid support coated with streptavidin, typically agarose (B213101) or magnetic beads.[3]
-
Capture of the Prey: The immobilized biotinylated peptide is incubated with a cell lysate or a purified protein solution containing the potential interacting protein(s). If a specific interaction occurs, the prey protein will bind to the bait peptide.[3]
-
Elution and Detection: After washing away non-specific binders, the prey protein is eluted from the beads and subsequently identified by various downstream applications such as Western blotting or mass spectrometry.[3][6]
Key Applications in Research and Drug Development
-
Validation of Protein-Protein Interactions: Confirming interactions suggested by other methods like yeast two-hybrid or co-immunoprecipitation.[1]
-
Identification of Novel Binding Partners: Discovering previously unknown proteins that interact with a protein of interest.[4]
-
Mapping Interaction Domains: Pinpointing the specific regions or motifs on a protein responsible for binding.
-
Studying Post-Translational Modifications: Using peptides with specific modifications (e.g., phosphorylation, acetylation) to capture "reader" proteins that recognize these marks.[7]
-
Screening for Inhibitors: Identifying small molecules or other agents that disrupt a specific protein-peptide interaction, which is crucial for drug development.[8]
Experimental Design Considerations
Successful pull-down assays require careful optimization of several parameters.
-
Biotinylated Peptide Design: The peptide sequence should be carefully chosen to represent the putative binding site. The position of the biotin tag (N-terminus, C-terminus, or internal) should be considered to minimize steric hindrance.
-
Choice of Solid Support: Streptavidin-coated magnetic beads are often preferred for their ease of handling and low non-specific binding, while agarose beads are a cost-effective alternative.[4]
-
Cell Lysis and Lysate Preparation: The choice of lysis buffer is critical to ensure the efficient extraction of the target protein while maintaining its native conformation and the integrity of the protein-protein interaction.[9] The buffer should contain protease and phosphatase inhibitors to prevent protein degradation.[10]
-
Binding, Washing, and Elution Conditions: Optimization of buffer composition (e.g., salt concentration, detergents), incubation times, and temperatures is essential to maximize specific binding and minimize background.[11] Elution can be achieved using denaturing conditions (e.g., SDS-PAGE sample buffer), low pH, or by competition with free biotin.[3]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for biotinylated peptide pull-down assays, compiled from various protocols. These values should be considered as starting points for optimization.
Table 1: Reagent Concentrations and Volumes
| Parameter | Typical Range | Notes |
| Biotinylated Peptide | 1 - 50 µg | The optimal amount depends on the binding affinity and the amount of prey protein.[12][13] |
| Prey Protein (Cell Lysate) | 100 - 1000 µg | Higher concentrations can increase the yield of low-abundance proteins.[5] |
| Streptavidin Beads (50% slurry) | 20 - 50 µL | The binding capacity of the beads should be considered.[12][14] |
| Binding Buffer Volume | 200 - 1000 µL | Sufficient volume is needed to ensure proper mixing.[5][13] |
| Wash Buffer Volume | 500 - 1000 µL per wash | Multiple washes are crucial for reducing background.[13] |
| Elution Buffer Volume | 20 - 100 µL | A smaller volume can concentrate the eluted protein.[13] |
Table 2: Incubation Times and Temperatures
| Step | Typical Duration | Typical Temperature | Notes |
| Bait Immobilization | 30 min - 2 hours | 4°C or Room Temperature | Longer incubation may be needed for lower affinity interactions.[12][15] |
| Prey Capture | 1 hour - Overnight | 4°C | Overnight incubation can increase the yield of interacting proteins.[13] |
| Washing | 5 - 10 min per wash | 4°C | Perform 3-5 washes to remove non-specific binders.[13] |
| Elution | 5 - 30 min | Room Temperature or 95°C | The method depends on the elution buffer used.[3] |
Experimental Protocols
Protocol 1: Pull-Down of a GST-tagged Protein with a Biotinylated Histone Peptide
This protocol is adapted for the pull-down of a purified GST-tagged protein.[13]
Materials:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 150-300 mM NaCl, 0.05% NP-40
-
Biotinylated Histone Peptide (1 mg/mL stock)
-
Purified GST-tagged protein
-
Streptavidin Sepharose beads (50% slurry)
-
2x SDS-PAGE Sample Buffer
Procedure:
-
Protein Dilution: Dilute 1-2 µg of the GST-tagged protein in 300 µL of binding buffer. Prepare a negative control without the biotinylated peptide.[13]
-
Peptide Addition: Add 1 µg of the biotinylated histone peptide to the protein solution.[13]
-
Prey Capture Incubation: Rotate the mixture at 4°C for 4 hours to overnight.[13]
-
Bead Preparation: Wash 12-15 µL of Streptavidin Sepharose beads per sample three times with 1 mL of cold binding buffer.[13]
-
Bait Immobilization and Capture: Add 30 µL of the 50% bead slurry to each binding reaction. Rotate at 4°C for 1 hour.[13]
-
Washing: Centrifuge the beads at 2,000-4,000 x g for 1-2 minutes. Discard the supernatant. Wash the beads three to five times with 1 mL of binding buffer, rotating for 5 minutes for each wash.[13]
-
Elution: After the final wash, remove the supernatant and resuspend the beads in 60 µL of 2x SDS-PAGE sample buffer. Boil at 95-100°C for 5-10 minutes to elute the protein complex.[13]
-
Analysis: Centrifuge to pellet the beads and analyze the supernatant by SDS-PAGE and Western blotting.
Protocol 2: Pull-Down from Cell Lysate using Magnetic Beads
This protocol is a general guideline for pulling down an endogenous protein from a cell lysate.
Materials:
-
Lysis Buffer: e.g., RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.
-
Biotinylated Peptide
-
Streptavidin Magnetic Beads
-
Wash Buffer: e.g., PBS with 0.1% Tween-20
-
Elution Buffer: e.g., 0.1 M Glycine-HCl, pH 2.8 or 2x SDS-PAGE Sample Buffer
Procedure:
-
Cell Lysis: Lyse cells in an appropriate lysis buffer on ice for 30 minutes.[10] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer 50 µL of the bead slurry to a new tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer. Wash the beads three times with 1 mL of wash buffer.[3]
-
Bait Immobilization: Resuspend the washed beads in 200 µL of wash buffer and add 1-10 µg of the biotinylated peptide. Incubate with gentle rotation for 1 hour at room temperature.
-
Prey Capture: Pellet the beads using the magnetic rack and discard the supernatant. Add 500-1000 µg of cell lysate to the beads. Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Washing: Pellet the beads and save the supernatant (flow-through) for analysis. Wash the beads three to five times with 1 mL of wash buffer.
-
Elution:
-
Denaturing Elution: Add 50 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Acidic Elution: Add 50 µL of 0.1 M Glycine-HCl, pH 2.8, and incubate for 5-10 minutes at room temperature. Neutralize the eluate with 5 µL of 1 M Tris-HCl, pH 8.5.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Signaling Pathway and Workflow Diagrams
EGFR Signaling Pathway: Grb2-Sos1 Interaction
The epidermal growth factor receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[8] The adaptor protein Grb2 binds to these phosphotyrosine sites via its SH2 domain. Grb2, which is constitutively associated with the guanine (B1146940) nucleotide exchange factor Sos1, then recruits Sos1 to the plasma membrane. Sos1 subsequently activates Ras, leading to the activation of downstream signaling cascades like the MAPK pathway. A biotinylated peptide mimicking a phosphorylated tyrosine motif on EGFR can be used to pull down Grb2 and its interacting partners, thereby studying the initial steps of this signaling cascade.
Caption: EGFR signaling pathway leading to Ras activation.
Experimental Workflow for Biotinylated Peptide Pull-Down Assay
The following diagram illustrates the general workflow of a biotinylated peptide pull-down assay.
Caption: General workflow of a biotinylated peptide pull-down assay.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low yield of prey protein | Inefficient cell lysis | Optimize lysis buffer; use mechanical disruption (e.g., sonication). |
| Low abundance of prey protein | Increase the amount of cell lysate used. | |
| Interaction is weak or transient | Optimize binding conditions (e.g., lower salt concentration, longer incubation). | |
| Biotinylated peptide is not functional | Check the peptide sequence and biotinylation site; perform a dot blot to confirm biotinylation. | |
| Elution is inefficient | Try a different elution method (e.g., denaturing vs. competitive elution). | |
| High background/non-specific binding | Insufficient washing | Increase the number of washes and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration). |
| Proteins are binding to the beads | Pre-clear the lysate with streptavidin beads before incubation with the biotinylated peptide. | |
| Hydrophobic or electrostatic interactions | Include non-ionic detergents (e.g., Tween-20, Triton X-100) and adjust salt concentration in binding and wash buffers. | |
| Co-elution of abundant, non-specific proteins | Inadequate blocking of beads | Block the beads with a blocking agent like BSA or biotin before adding the lysate. |
| Contamination during sample handling | Use filtered pipette tips and maintain a clean workspace. |
References
- 1. researchgate.net [researchgate.net]
- 2. bioclone.net [bioclone.net]
- 3. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A peptide derived from adaptor protein STAP-2 inhibits tumor progression by downregulating epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. mdanderson.org [mdanderson.org]
- 10. apexbt.com [apexbt.com]
- 11. neb.com [neb.com]
- 12. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selected Approaches to Disrupting Protein–Protein Interactions within the MAPK/RAS Pathway [mdpi.com]
- 15. Association of Sos Ras exchange protein with Grb2 is implicated in tyrosine kinase signal transduction and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotinyl-Neuropeptide W-23 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide W-23 (NPW-23) is a 23-amino acid neuropeptide that, along with Neuropeptide W-30, serves as an endogenous ligand for two G protein-coupled receptors (GPCRs): Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7, and Neuropeptide B/W Receptor 2 (NPBWR2), or GPR8.[1][2] These receptors are primarily expressed in the central nervous system and are implicated in a variety of physiological processes, including the regulation of feeding behavior, energy homeostasis, and stress responses.[3]
This document provides detailed application notes and protocols for the use of Biotinyl-Neuropeptide W-23, a biotinylated version of NPW-23, in fluorescence microscopy studies. The biotin (B1667282) tag allows for indirect visualization of the neuropeptide's binding to its receptors on the cell surface using fluorescently labeled streptavidin. This approach is a powerful tool for studying receptor localization, trafficking, and ligand-receptor interactions in vitro.
Principle
The high-affinity interaction between biotin and streptavidin is leveraged for the detection of Biotinyl-Neuropeptide W-23. Cells expressing NPBWR1 or NPBWR2 are incubated with the biotinylated neuropeptide. After washing away unbound ligand, the cells are incubated with a streptavidin molecule conjugated to a fluorophore. The fluorescent streptavidin binds to the biotin moiety of the neuropeptide, allowing for the visualization of the ligand-receptor complex using fluorescence microscopy.
Applications
-
Receptor Localization: Visualize the subcellular distribution of NPBWR1 and NPBWR2 on the plasma membrane of live or fixed cells.
-
Ligand Binding Visualization: Directly observe the binding of Biotinyl-Neuropeptide W-23 to its target receptors.
-
Receptor Trafficking Studies: Monitor the internalization and trafficking of the ligand-receptor complex upon stimulation.
-
Competitive Binding Assays: In conjunction with unlabeled NPW-23 or other potential ligands, Biotinyl-Neuropeptide W-23 can be used to study competitive binding interactions.
Quantitative Data
| Parameter | Value | Receptor | Cell Type | Reference |
| IC50 (NPW-23) | 0.025 nM | GPR7 | CHO cells expressing human GPR7 | [4] |
| IC50 (NPW-23) | 0.178 nM | GPR8 | CHO cells expressing human GPR8 | [4] |
| EC50 (NPW-23) | 0.56 nM | GPR7 | Human GPR7-expressing cells | [5] |
| EC50 (NPW-23) | 0.51 nM | GPR8 | Human GPR8-expressing cells | [5] |
Experimental Protocols
Protocol 1: Visualization of Biotinyl-Neuropeptide W-23 Binding to Live Cells
This protocol describes the labeling of live cells expressing NPBWR1 or NPBWR2 with Biotinyl-Neuropeptide W-23 and a fluorescent streptavidin conjugate.
Materials:
-
Cells expressing NPBWR1 or NPBWR2 (e.g., transfected HEK293 or CHO cells)
-
Biotinyl-Neuropeptide W-23
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor™ 488)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Glass-bottom dishes or chamber slides suitable for microscopy
Procedure:
-
Cell Seeding: Seed cells expressing the receptor of interest onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).
-
Preparation of Labeling Solution:
-
Prepare a stock solution of Biotinyl-Neuropeptide W-23 in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the Biotinyl-Neuropeptide W-23 stock solution in pre-warmed cell culture medium containing 1% BSA to a final concentration of 1-10 nM. The optimal concentration should be determined empirically but can be guided by the IC50/EC50 values.
-
-
Incubation with Biotinyl-Neuropeptide W-23:
-
Wash the cells once with warm PBS.
-
Add the Biotinyl-Neuropeptide W-23 labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing:
-
Gently remove the labeling solution.
-
Wash the cells three times with warm PBS to remove unbound biotinylated peptide.
-
-
Incubation with Fluorescent Streptavidin:
-
Dilute the fluorescently labeled streptavidin in cell culture medium containing 1% BSA to a final concentration of 1-5 µg/mL.[6]
-
Add the fluorescent streptavidin solution to the cells.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Final Washes:
-
Gently remove the streptavidin solution.
-
Wash the cells three times with warm PBS.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Visualization of Biotinyl-Neuropeptide W-23 Binding to Fixed Cells
This protocol is suitable for endpoint assays and colocalization studies with intracellular markers.
Materials:
-
Cells expressing NPBWR1 or NPBWR2 cultured on coverslips
-
Biotinyl-Neuropeptide W-23
-
Fluorescently labeled streptavidin
-
PBS
-
Paraformaldehyde (PFA), 4% in PBS
-
BSA
-
Mounting medium with DAPI (optional)
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips in a petri dish.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the fixed cells with PBS containing 1% BSA for 30 minutes at room temperature to block non-specific binding sites.
-
-
Incubation with Biotinyl-Neuropeptide W-23:
-
Dilute Biotinyl-Neuropeptide W-23 in PBS with 1% BSA to a final concentration of 1-10 nM.
-
Incubate the coverslips with the biotinylated peptide solution for 1 hour at room temperature.
-
-
Washing:
-
Wash the coverslips three times with PBS.
-
-
Incubation with Fluorescent Streptavidin:
-
Dilute the fluorescently labeled streptavidin in PBS with 1% BSA to a final concentration of 1-5 µg/mL.[6]
-
Incubate the coverslips with the fluorescent streptavidin solution for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Wash the coverslips three times with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI for nuclear counterstaining.
-
Seal the coverslips and allow the mounting medium to cure.
-
Image using a fluorescence or confocal microscope.
-
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of Neuropeptide W-23.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Direct visualization of ligand-protein interactions using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a family of endogenous neuropeptide ligands for the G protein-coupled receptors GPR7 and GPR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
Detecting Receptor-Ligand Interactions with Streptavidin-HRP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise detection and quantification of receptor-ligand interactions are fundamental to understanding a vast array of biological processes and are a cornerstone of modern drug discovery. The high-affinity, non-covalent bond between streptavidin and biotin (B1667282) provides a versatile and highly sensitive tool for these investigations. By employing a biotinylated ligand, researchers can harness the power of streptavidin-enzyme conjugates, such as streptavidin-horseradish peroxidase (HRP), for robust signal amplification and detection.
This document provides detailed application notes and experimental protocols for utilizing streptavidin-HRP in the detection of receptor-ligand interactions. These methodologies are applicable to a wide range of research areas, including signal transduction, immunology, and pharmacology.
Principle of the Assay
The core principle of this detection method lies in the remarkably strong and specific interaction between biotin (Vitamin B7) and streptavidin, a tetrameric protein isolated from Streptomyces avidinii.[1][2] The dissociation constant (Kd) of this interaction is in the femtomolar range (10-15 M), making it one of the strongest known non-covalent biological interactions.[3]
The general workflow involves:
-
Biotinylation of the Ligand: The ligand of interest is covalently conjugated with biotin. It is crucial that this modification does not interfere with the ligand's ability to bind to its receptor.
-
Binding Reaction: The biotinylated ligand is incubated with the receptor. The receptor can be expressed on the cell surface, immobilized on a solid support (e.g., an ELISA plate), or be in solution.
-
Detection: Unbound ligand is washed away, and the receptor-ligand complexes are detected by incubating with streptavidin-HRP.
-
Signal Generation: A chromogenic, fluorogenic, or chemiluminescent HRP substrate is added. The HRP enzyme catalyzes a reaction that produces a detectable signal, the intensity of which is proportional to the amount of bound ligand.[2]
Applications
This method is highly adaptable and can be employed in various assay formats to study a wide range of receptor-ligand systems.
-
Screening for Novel Receptor-Ligand Interactions: High-throughput screening of compound libraries to identify new ligands for orphan receptors.
-
Characterization of Binding Affinity: Determination of key binding parameters such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) for competitive ligands.[4][5]
-
Studying Receptor Dimerization and Trafficking: Investigating ligand-induced receptor internalization and recycling by biotinylating cell surface receptors.[6]
-
Analyzing Enzyme-Linked Receptors: Assessing the activation of receptor tyrosine kinases (RTKs) by detecting ligand binding.[7][8]
-
Investigating G-Protein Coupled Receptors (GPCRs): Quantifying ligand binding to this large and therapeutically important class of receptors.[9][10]
Data Presentation
The quantitative data derived from these assays are crucial for comparing the binding characteristics of different ligands or for evaluating the effects of potential drug candidates.
| Parameter | Description | Typical Value Range | Reference |
| Kd (Dissociation Constant) | The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd indicates a higher binding affinity. | pM to µM | [4][11] |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a competing ligand that displaces 50% of the specific binding of the biotinylated ligand. | nM to µM | [4][5] |
| Bmax (Maximum Binding Capacity) | The total concentration of receptor binding sites in the sample. | fmol/mg protein to pmol/mg protein | [11] |
Experimental Protocols
Here, we provide detailed protocols for two common assay formats: a plate-based assay for soluble or immobilized receptors and a cell-based assay for membrane-bound receptors.
Protocol 1: Plate-Based Receptor-Ligand Binding Assay
This protocol is suitable for purified, soluble receptors or for receptors that can be immobilized on a microplate.
Materials:
-
High-binding 96-well microplate
-
Purified receptor
-
Biotinylated ligand
-
Unlabeled (competing) ligand
-
Streptavidin-HRP conjugate
-
Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20 (PBST))
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
HRP substrate (e.g., TMB for colorimetric detection or a chemiluminescent substrate)
-
Stop Solution (for colorimetric assays, e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Receptor Immobilization:
-
Dilute the purified receptor to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted receptor solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Ligand Binding:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Prepare serial dilutions of the biotinylated ligand in Assay Buffer. For competition assays, prepare a fixed concentration of the biotinylated ligand and serial dilutions of the unlabeled competitor.
-
Add 100 µL of the ligand solutions to the appropriate wells.
-
Incubate for 1-3 hours at room temperature with gentle shaking.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Dilute the Streptavidin-HRP conjugate in Assay Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:1000 to 1:5000).
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Prepare the HRP substrate according to the manufacturer's instructions.
-
Add 100 µL of the substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
If using a colorimetric substrate, add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance (for colorimetric assays) or luminescence (for chemiluminescent assays) on a microplate reader at the appropriate wavelength.
-
Protocol 2: Cell-Based Receptor-Ligand Binding Assay
This protocol is designed for detecting ligand binding to receptors expressed on the surface of adherent cells.
Materials:
-
Cells expressing the receptor of interest
-
96-well cell culture plate
-
Cell culture medium
-
Biotinylated ligand
-
Unlabeled (competing) ligand
-
Streptavidin-HRP conjugate
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA)
-
Wash Buffer (e.g., cold PBS)
-
HRP substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well cell culture plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture the cells overnight under appropriate conditions.
-
-
Ligand Binding:
-
Gently wash the cell monolayer twice with 200 µL of warm Binding Buffer.
-
Prepare serial dilutions of the biotinylated ligand in Binding Buffer. For competition assays, prepare a fixed concentration of the biotinylated ligand and serial dilutions of the unlabeled competitor.
-
Add 100 µL of the ligand solutions to the appropriate wells.
-
Incubate for 1-3 hours at 4°C to prevent receptor internalization.
-
-
Washing:
-
Gently wash the cells five times with 200 µL of cold Wash Buffer per well to remove unbound ligand.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Binding Buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at 4°C.
-
-
Signal Detection:
-
Gently wash the cells five times with 200 µL of cold Wash Buffer.
-
Add 100 µL of the HRP substrate to each well.
-
Incubate at room temperature in the dark for 15-30 minutes.
-
If using a colorimetric substrate, add 50 µL of Stop Solution.
-
-
Data Acquisition:
-
Read the signal on a microplate reader.
-
Mandatory Visualizations
Caption: Experimental workflow for detecting receptor-ligand interactions.
References
- 1. Biotin Binding Assay Protocol | Rockland [rockland.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection of protein tyrosine kinase activity using a high-capacity streptavidin-coated membrane and optimized biotinylated peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Tyrosine Kinase Assays [discoverx.com]
- 9. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Biotinyl-Neuropeptide W-23 in Conscious Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Biotinyl-Neuropeptide W-23 (Biotinyl-NPW-23) in conscious rats. This document includes detailed protocols for intracerebroventricular administration, a summary of expected physiological and behavioral effects with quantitative data, and a description of the underlying signaling pathway. The biotinylation of Neuropeptide W-23 allows for its use in a variety of applications, including receptor visualization and affinity-based purification, while retaining biological activity comparable to the native peptide.[1]
Introduction
Neuropeptide W-23 (NPW-23) is a 23-amino acid neuropeptide that, along with its longer form NPW-30, acts as an endogenous ligand for the G protein-coupled receptors NPBWR1 (GPR7) and NPBWR2 (GPR8).[2] In rodents, only the NPBWR1 receptor is expressed.[3] NPW-23 is involved in a variety of physiological processes, including the regulation of feeding behavior, energy homeostasis, and neuroendocrine functions.[4] Central administration of NPW-23 in rats has been shown to modulate food intake, body weight, and body temperature.[4] The biotinylated form, Biotinyl-NPW-23, serves as a valuable tool for studying these effects and the underlying molecular mechanisms.
Data Presentation: Quantitative Effects of NPW-23 Administration in Rats
The following tables summarize the quantitative data from studies investigating the effects of central administration of NPW-23 in conscious rats. These data provide a reference for expected outcomes when using Biotinyl-NPW-23, assuming comparable biological activity.
Table 1: Effects of Intracerebroventricular (i.c.v.) Injection of NPW-23 on Food Intake
| Dosage (nmol) | Time Post-Injection | Effect on Food Intake | Reference |
| 3 | ~2 hours | Increased | [5] |
| 10 | Not specified | Increased | [5] |
Table 2: Effects of Intra-Paraventricular Nucleus (Intra-PVN) Injection of NPW-23 on Food Intake
| Dosage (nmol) | Time Post-Injection | Effect on Food Intake | Reference |
| 0.1 - 3 | Up to 4 hours | Increased | [6] |
| 0.3 - 3 | Up to 24 hours | Increased | [6] |
Table 3: Effects of Continuous Intracerebroventricular (i.c.v.) Infusion of NPW-23
| Dosage | Duration | Effect on Food Intake | Effect on Body Weight Gain | Reference |
| 2.5 nmol/day | 5 days | Suppressed | Suppressed | [7] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (i.c.v.) Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent injection of Biotinyl-NPW-23 in the conscious state.
Materials:
-
Adult male rat (e.g., Sprague-Dawley)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Stainless steel guide cannula
-
Dental cement
-
Miniature screws
-
Surgical drill
-
Suturing material
-
Analgesic
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Mount the rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the desired coordinates for the lateral ventricle (coordinates will vary depending on the rat strain and age; consult a rat brain atlas).
-
Implant the guide cannula to the correct depth.
-
Secure the cannula to the skull using miniature screws and dental cement.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the rat to recover for at least one week before any experiments.
Protocol 2: Intracerebroventricular (i.c.v.) Injection of Biotinyl-Neuropeptide W-23 in Conscious Rats
This protocol details the procedure for administering Biotinyl-NPW-23 into the lateral ventricle of a conscious, freely moving rat.
Materials:
-
Rat with a chronically implanted i.c.v. guide cannula
-
Biotinyl-Neuropeptide W-23, dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
-
Injection needle connected to a microsyringe via polyethylene (B3416737) tubing
-
Dummy cannula
Procedure:
-
Handle the rat gently to acclimatize it to the experimental procedure.
-
Carefully remove the dummy cannula from the guide cannula.
-
Insert the injection needle, which should extend slightly beyond the tip of the guide cannula, into the guide cannula.
-
Infuse the desired volume of the Biotinyl-NPW-23 solution slowly over a period of 1-2 minutes.
-
After the infusion is complete, leave the injection needle in place for an additional minute to allow for diffusion and prevent backflow.
-
Withdraw the injection needle and replace the dummy cannula.
-
Return the rat to its home cage and begin behavioral or physiological monitoring.
Signaling Pathway and Experimental Workflow
Neuropeptide W-23 Signaling Pathway
Neuropeptide W-23 exerts its effects by binding to the NPBWR1 (GPR7), a G protein-coupled receptor. In rodents, this receptor is coupled to an inhibitory G protein (Gi). Activation of the receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal activity and downstream physiological responses.
Caption: Signaling pathway of Biotinyl-Neuropeptide W-23 via the NPBWR1 (GPR7) receptor.
Experimental Workflow for Studying the Effects of Biotinyl-NPW-23
The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of Biotinyl-NPW-23 in conscious rats.
Caption: Experimental workflow for in vivo studies of Biotinyl-NPW-23 in conscious rats.
References
- 1. N-alpha-biotinylated-neuropeptide Y analogs: syntheses, cardiovascular properties, and application to cardiac NPY receptor visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide W - Wikipedia [en.wikipedia.org]
- 3. Anti-hyperalgesic effects of intrathecally administered neuropeptide W-23, and neuropeptide B, in tests of inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A role for neuropeptide W in the regulation of feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Injection of neuropeptide W into paraventricular nucleus of hypothalamus increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Surface Labeling with Biotinylated Fluorophores for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow cytometry is a powerful technique for the analysis of single cells in a heterogeneous population. A critical aspect of this technology is the specific labeling of cellular components, particularly cell surface proteins, to identify and quantify different cell populations. This document provides detailed application notes and protocols for cell surface labeling using biotinylated fluorophores, a versatile and sensitive method widely employed in immunology, cancer biology, and drug discovery.
The biotin-streptavidin system is a cornerstone of this technique, renowned for its exceptionally high affinity (Kd ≈ 10⁻¹⁵ M), which ensures a stable and specific interaction.[1] This strong bond allows for robust and reproducible staining, making it an ideal choice for detecting cell surface antigens, including those with low expression levels.[2] The versatility of this system is further enhanced by the wide array of commercially available fluorophore-conjugated streptavidin molecules, enabling seamless integration into multicolor flow cytometry panels.[2][3][4]
This guide will cover the principles of cell surface biotinylation, detailed experimental protocols for both direct and indirect staining methods, quantitative data for optimizing experiments, and troubleshooting guidelines.
Principle of the Method
Cell surface labeling using biotinylated probes and fluorophore-conjugated streptavidin involves a two-step or a pre-complexed single-step process. The fundamental principle relies on the highly specific and strong interaction between biotin (B1667282) (Vitamin B7) and streptavidin, a protein isolated from Streptomyces avidinii.
Indirect Staining:
-
Primary Labeling: Cells are first incubated with a biotinylated primary molecule that specifically binds to a cell surface target. This molecule is often a primary antibody, but can also be a ligand or another protein that recognizes a specific cell surface receptor.
-
Secondary Detection: In a subsequent step, a fluorophore-conjugated streptavidin is added. The streptavidin binds to the biotin molecules on the primary probe, resulting in fluorescent labeling of the target cells. Each streptavidin molecule has four biotin-binding sites, which can lead to signal amplification as multiple streptavidin-fluorophore conjugates can bind to a single biotinylated primary antibody that has multiple biotin molecules attached.[1][2]
Direct Staining (Premix Method): An alternative approach involves pre-mixing the biotinylated primary antibody with the fluorophore-conjugated streptavidin to form a complex before adding it to the cells.[2] This one-step staining method can reduce incubation times and washing steps.
The choice between these methods depends on the specific application, the expression level of the target antigen, and the need for signal amplification.
Experimental Protocols
Protocol 1: Indirect Staining of Cell Surface Antigens
This protocol describes the sequential addition of a biotinylated primary antibody followed by a fluorophore-conjugated streptavidin.
Materials:
-
Cells in suspension (e.g., peripheral blood mononuclear cells, cultured cell lines)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% Bovine Serum Albumin or Fetal Bovine Serum and 0.1% sodium azide)
-
Biotinylated primary antibody specific for the target antigen
-
Fluorophore-conjugated streptavidin (e.g., Streptavidin-FITC, Streptavidin-PE, Streptavidin-APC)
-
Fixable viability dye (optional)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Start with a single-cell suspension. For adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve cell surface epitopes.
-
Wash the cells with ice-cold PBS.
-
Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.[5]
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.[5]
-
-
(Optional) Viability Staining:
-
To exclude dead cells from the analysis, stain the cells with a fixable viability dye according to the manufacturer's instructions. This is crucial as dead cells can non-specifically bind antibodies.
-
-
Primary Antibody Incubation:
-
Washing:
-
Add 1-2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant. Repeat the wash step twice.
-
-
Secondary Reagent Incubation:
-
Resuspend the cell pellet in the residual buffer.
-
Add the fluorophore-conjugated streptavidin at the manufacturer's recommended dilution or a pre-titrated optimal concentration (a typical starting point is 0.25 µg per tube).[5]
-
Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.[5]
-
-
Final Washes:
-
Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer as described in step 4.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Protocol 2: Direct Staining using Pre-mixed Biotinylated Antibody and Streptavidin-Fluorophore Complex
This protocol describes the formation of a complex between the biotinylated primary antibody and the streptavidin-fluorophore conjugate prior to cell staining.
Materials:
-
Same as Protocol 1.
Procedure:
-
Complex Formation:
-
In a separate microcentrifuge tube, pre-mix the optimal amount of biotinylated primary antibody with the optimal amount of fluorophore-conjugated streptavidin.
-
The ideal ratio of antibody to streptavidin should be determined empirically, but a 4:1 molar ratio of biotinylated antibody to streptavidin is a common starting point to ensure that all biotin-binding sites on streptavidin are occupied.
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light.
-
-
Cell Preparation:
-
Prepare the cells as described in Protocol 1, step 1.
-
-
Staining:
-
Add the pre-formed complex to the cell suspension.
-
Vortex gently and incubate for 30 minutes on ice or at 4°C, protected from light.[2]
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer as described in Protocol 1, step 4.[2]
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Protocol 3: General Cell Surface Protein Biotinylation for Flow Cytometry Analysis
This protocol is for the non-specific biotinylation of all accessible primary amines on cell surface proteins using an amine-reactive biotinylation reagent. This is useful for studying changes in the total cell surface proteome or for tracking cell populations.
Materials:
-
Cells in suspension
-
Ice-cold PBS, pH 8.0
-
EZ-Link™ Sulfo-NHS-LC-Biotin or a similar water-soluble, membrane-impermeable biotinylation reagent.[6]
-
Fluorophore-conjugated streptavidin
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Biotinylation Reaction:
-
Prepare a fresh solution of the Sulfo-NHS-biotin reagent in PBS (pH 8.0) immediately before use. A typical final concentration is 2-5 mM.[7]
-
Add the biotinylation reagent solution to the cell suspension.
-
Incubate for 30 minutes at room temperature or on ice.[7] Incubation at 4°C is recommended to reduce the internalization of the biotin label.[7]
-
-
Quenching:
-
Staining and Analysis:
-
The biotinylated cells can now be stained with a fluorophore-conjugated streptavidin as described in Protocol 1, steps 5-7.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for cell surface labeling experiments. It is crucial to note that these are starting recommendations, and optimal conditions should be determined for each specific cell type, antibody, and fluorophore combination.
Table 1: Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Cell Concentration | 1 x 10⁶ - 1 x 10⁷ cells/mL | Higher concentrations can reduce reagent consumption. |
| Biotinylated Primary Antibody | 0.1 - 2.0 µg per 10⁶ cells | Titration is essential for optimal signal-to-noise ratio. |
| Streptavidin-Fluorophore Conjugate | 0.1 - 1.0 µg per 10⁶ cells | Titrate to determine the optimal concentration. |
| Sulfo-NHS-Biotin (for general surface labeling) | 2 - 5 mM | Prepare fresh immediately before use. |
| Primary Antibody Incubation Time | 20 - 60 minutes | 30 minutes is a common starting point. |
| Streptavidin Incubation Time | 20 - 30 minutes | Longer times may increase non-specific binding. |
| Biotinylation Reaction Time | 30 minutes | Can be performed at 4°C or room temperature. |
| Quenching Time | 5 - 15 minutes | Ensures complete inactivation of the biotinylation reagent. |
Table 2: Common Fluorophore-Conjugated Streptavidins
| Fluorophore | Excitation (nm) | Emission (nm) | Laser Line | Relative Brightness |
| FITC (Fluorescein) | 490 | 515 | Blue (488 nm) | Moderate |
| PE (Phycoerythrin) | 496, 565 | 578 | Blue (488 nm) / Yellow-Green (561 nm) | Very High |
| PerCP | 482 | 678 | Blue (488 nm) | Moderate |
| APC (Allophycocyanin) | 650 | 660 | Red (633/640 nm) | High |
| StarBright Blue 700 | Not specified | Not specified | Not specified | High |
| CF® Dyes (e.g., CF®488A, CF®555, CF®647) | Varies | Varies | Varies | High, Photostable |
| DyLight® Dyes (e.g., 488, 549, 594, 649) | Varies | Varies | Varies | High, Photostable |
Data compiled from various sources.[3][4][8] Exact excitation and emission maxima may vary slightly between manufacturers.
Visualizations
References
- 1. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. Surface protein biotinylation [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
Application Note and Protocol: Immobilization of Biotinylated Peptides on Streptavidin Columns
For Researchers, Scientists, and Drug Development Professionals
Introduction
The high-affinity, non-covalent interaction between streptavidin and biotin (B1667282) is a cornerstone of many life science applications, from affinity purification to immunoassays. Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, binds to biotin with an exceptionally low dissociation constant (Kd ≈ 10⁻¹⁵ M), making it an ideal tool for capturing biotinylated molecules.[1] This application note provides a detailed protocol for the immobilization of biotinylated peptides onto streptavidin-conjugated agarose (B213101) or magnetic beads packed in a column format. The resulting affinity column can be used for a variety of downstream applications, including the purification of interacting proteins, antibodies, or other molecules of interest.
Principle
The protocol is based on the principle of affinity chromatography. A biotinylated peptide is introduced to a solid support (e.g., agarose or magnetic beads) that has been covalently coated with streptavidin. The strong and specific interaction between biotin and streptavidin leads to the rapid and stable immobilization of the peptide onto the support. Unbound molecules are then washed away, leaving a highly specific affinity matrix ready for use in purification or interaction studies.
Quantitative Data Summary
The binding capacity of streptavidin resins can vary depending on the manufacturer, the bead material, and the size of the biotinylated molecule. The following table summarizes typical binding capacities for commercially available streptavidin resins. It is always recommended to consult the manufacturer's specifications for the specific resin being used.
| Resin Type | Ligand | Binding Capacity (Biotin) | Binding Capacity (Biotinylated Protein) | Bead Structure |
| Streptavidin Agarose Resin | Streptavidin | ≥15-30 µg/mL of resin[2] | ~1-3 mg/mL of packed resin[2] | 6% Cross-linked Agarose[2] |
| Streptavidin Sepharose High Performance | Streptavidin | >300 nmol/mL of medium | ~6 mg/mL of medium (for Biotinylated BSA) | Sepharose High Performance |
| Streptavidin Magnetic Beads | Streptavidin | ~500 pmol of 25 bp ssDNA per mg of beads[3] | ~30 µg per mg of beads[3] | Superparamagnetic beads |
| UBPBio Streptavidin Agarose Resin | Streptavidin | >120 nmol of D-Biotin/mL settled resin[4] | ~2-3 mg of biotinylated antibody/mL settled resin[4] | 4% Cross-linked Agarose[4] |
Experimental Workflow Diagram
Caption: Workflow for immobilizing biotinylated peptides.
Detailed Experimental Protocol
This protocol provides a general procedure for immobilizing biotinylated peptides on streptavidin columns. Optimization may be required depending on the specific peptide and downstream application.
Materials
-
Streptavidin-conjugated resin (e.g., Streptavidin Agarose or Sepharose)
-
Empty chromatography column
-
Biotinylated peptide
-
Binding/Wash Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS is also commonly used). For nucleic acids, a higher salt concentration (e.g., 1 M NaCl) is often used.[3]
-
Elution Buffer (for downstream applications, not for eluting the biotinylated peptide): The choice of elution buffer depends on the subsequent steps. For eluting a captured protein, a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5-2.8) or a high salt concentration may be used.[4]
-
Spectrophotometer or other protein/peptide quantification assay equipment
Protocol Steps
-
Column Preparation
-
Resuspend the Resin: Gently swirl the bottle of streptavidin resin to create a uniform slurry.[4]
-
Pack the Column: Transfer the desired volume of resin slurry to an empty chromatography column. Allow the storage buffer to drain.
-
Equilibrate the Column: Wash the resin with 5-10 column volumes of Binding/Wash Buffer to remove the storage solution and equilibrate the resin.[2]
-
-
Peptide Immobilization
-
Prepare the Peptide Solution: Dissolve the biotinylated peptide in Binding/Wash Buffer to a final concentration typically in the range of 0.1-1 mg/mL. The optimal concentration should be determined empirically.
-
Load the Peptide: Apply the biotinylated peptide solution to the equilibrated column. For best results, use a low flow rate (e.g., 0.1–0.5 mL/min) to allow sufficient time for the biotin-streptavidin interaction to occur.
-
Incubate: Stop the column flow and incubate the peptide solution with the resin for 15-30 minutes at room temperature.[5] For larger volumes or to maximize binding, this incubation can be performed as a batch incubation with gentle end-over-end mixing before packing the column.
-
-
Washing
-
Remove Unbound Peptide: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove any unbound or non-specifically bound peptide.
-
Monitor Flow-through (Optional): Collect the flow-through and wash fractions. The amount of immobilized peptide can be determined by measuring the difference in peptide concentration between the initial solution and the collected fractions using a spectrophotometer (at 280 nm) or a suitable peptide assay.
-
-
Column Ready for Use
-
The column with the immobilized biotinylated peptide is now ready for use in downstream applications, such as affinity purification of target proteins.
-
Elution Considerations
The bond between biotin and streptavidin is extremely strong and requires harsh, denaturing conditions to break. Therefore, the immobilized biotinylated peptide is considered to be permanently attached for most applications. Elution strategies typically focus on releasing the molecule that has been captured by the immobilized peptide, rather than eluting the peptide itself.
Common methods to elute captured proteins from the affinity column include:
-
pH Shift: Using a low pH buffer like 0.1 M glycine-HCl, pH 2.5-2.8.[4]
-
Competitive Elution: If the interaction between the peptide and the target molecule is reversible, a high concentration of a competitive binder can be used.
-
Denaturing Conditions: For applications like SDS-PAGE analysis, boiling the resin in SDS-PAGE loading buffer can be used, though this will denature both the captured protein and the streptavidin.[2]
For applications requiring the release of the biotinylated molecule itself, specialized reagents like 2-iminobiotin, which binds at high pH and elutes at low pH, or cleavable biotinylation reagents can be used.[2]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Immobilization Efficiency | Insufficient incubation time. | Increase the incubation time or perform a batch incubation. |
| Inappropriate buffer conditions. | Ensure the pH and salt concentration of the binding buffer are optimal. | |
| Biotinylated peptide is aggregated. | Centrifuge the peptide solution before loading to remove any aggregates. | |
| High Non-specific Binding | Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. |
| Hydrophobic or ionic interactions. | Add a non-ionic detergent (e.g., 0.05% Tween-20) to the Binding/Wash Buffer. | |
| No Binding of Target Protein | Immobilized peptide is inactive. | Ensure the biotin tag does not interfere with the peptide's binding site. |
| Inappropriate binding conditions for the target protein. | Optimize the binding buffer for the specific protein-peptide interaction. |
Conclusion
The immobilization of biotinylated peptides on streptavidin columns is a robust and versatile technique for a wide range of applications in research and drug development. By following this detailed protocol and considering the key optimization parameters, researchers can create high-quality affinity matrices for their specific needs.
References
Purifying Biotinylated Peptides: A Guide to Affinity and Chromatographic Techniques
Application Note & Protocols
For researchers, scientists, and professionals in drug development, the efficient purification of biotinylated peptides from crude samples is a critical step for a multitude of downstream applications, from immunoassays to drug discovery. This document provides a detailed overview and experimental protocols for the most common and effective techniques used to achieve high-purity biotinylated peptides.
Introduction
Biotinylation, the process of attaching biotin (B1667282) to a peptide, provides a powerful handle for affinity-based purification due to the extraordinarily strong and specific interaction between biotin and streptavidin (or avidin). This high-affinity interaction forms the basis of the most widely used purification strategy: streptavidin affinity chromatography. However, other techniques, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), also play a crucial role, particularly when high purity is paramount. The choice of purification method depends on factors such as the scale of purification, the nature of the crude sample, the desired final purity, and the intended downstream application.
This application note explores two primary techniques for purifying biotinylated peptides:
-
Streptavidin-Based Affinity Chromatography: Utilizing streptavidin immobilized on solid supports like magnetic beads or agarose (B213101) resin.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution chromatographic technique that separates peptides based on their hydrophobicity.
We will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key parameters such as binding capacity, elution efficiency, purity, and yield.
Section 1: Streptavidin-Based Affinity Chromatography
Streptavidin-based affinity chromatography is the workhorse for biotinylated peptide purification. The high affinity (Kd ≈ 10⁻¹⁵ M) between streptavidin and biotin allows for the capture of biotinylated peptides from complex mixtures with high specificity.[1] The peptide can be immobilized on the streptavidin-coated support, washed to remove non-biotinylated contaminants, and then eluted.
Key Considerations:
-
Support Matrix: The choice between magnetic beads and agarose resin depends on the experimental scale and throughput. Magnetic beads offer ease of handling and are well-suited for high-throughput and automated applications, while agarose resins are often used for larger-scale purifications in column chromatography formats.
-
Binding Capacity: The amount of biotinylated peptide that can be captured by the streptavidin support is a critical parameter. This varies significantly between different commercial products. It is crucial to select a support with a binding capacity appropriate for the amount of biotinylated peptide in the sample to avoid overloading the matrix.
-
Elution Strategy: The strong biotin-streptavidin bond presents a challenge for elution. Elution can be achieved under denaturing or non-denaturing conditions.
-
Denaturing Elution: Harsh conditions, such as boiling in SDS-PAGE sample buffer or using low pH buffers (e.g., 0.1 M glycine, pH 2.0), are effective but will denature the peptide.[2]
-
Competitive Elution: Using an excess of free biotin can displace the biotinylated peptide from the streptavidin. This method is milder but may require optimization of biotin concentration, temperature, and incubation time for efficient elution.[3]
-
On-Bead Digestion: For applications like mass spectrometry-based proteomics, the bound peptide can be digested directly on the beads using proteases like trypsin. This avoids the need for elution but results in a mixture of peptide fragments.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data for commercially available streptavidin-coated magnetic beads and agarose resins.
Table 1: Binding Capacity of Commercial Streptavidin Magnetic Beads
| Product Name | Supplier | Binding Capacity (Biotinylated Peptide/Protein) | Binding Capacity (Free Biotin) |
| Pierce™ Streptavidin Magnetic Beads | Thermo Fisher Scientific | ~55 µg biotinylated rabbit IgG/mg of beads | ~3500 pmol/mg of beads |
| MagnaLINK® Streptavidin Magnetic Beads | Vector Laboratories | >750 pmol biotinylated IgG/mg (>113 µg/mg) | >12 nmol/mg |
| Streptavidin Magnetic Beads | NEB | 30 µg biotinylated antibody or protein/mg of beads | 500 pmol of 25 bp ssDNA/mg of beads |
| Streptavidin Mag Sepharose | Cytiva | 300 µg biotinylated BSA/mL of slurry | - |
Table 2: Elution Efficiency of Biotinylated Peptides from Streptavidin Supports
| Elution Method | Elution Buffer | Temperature (°C) | Time | Typical Elution Efficiency | Reference |
| Denaturing | 0.1 M Glycine, pH 2.0 | Room Temperature | 5-10 min | High | [2] |
| Denaturing | SDS-PAGE Sample Buffer | 95-100 | 5 min | >95% | [3] |
| Competitive | 25 mM Biotin in buffer with 0.4% SDS and 1% IGEPAL-CA630 | 95 | 5 min | 40-60% | [3] |
| On-Bead Digestion | Trypsin in appropriate buffer | 37 | Overnight | N/A (Peptide fragments released) | [4] |
Experimental Protocols
Protocol 1: Purification of Biotinylated Peptides using Streptavidin Magnetic Beads
This protocol provides a general procedure for the small-scale purification of biotinylated peptides from a crude sample using streptavidin magnetic beads.
Materials:
-
Streptavidin Magnetic Beads (e.g., Pierce™, NEB, or equivalent)
-
Crude biotinylated peptide sample
-
Binding/Wash Buffer: 1X PBS, pH 7.4 (optional: with 0.05% Tween-20 to reduce non-specific binding)[5]
-
Elution Buffer (choose one based on downstream application):
-
Denaturing: 0.1 M Glycine-HCl, pH 2.0
-
Denaturing: SDS-PAGE loading buffer
-
Competitive: 25 mM Biotin in Binding/Wash Buffer
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for low pH elution)
-
Magnetic rack
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation: a. Resuspend the streptavidin magnetic beads thoroughly by vortexing.[5] b. Transfer the desired volume of bead slurry to a clean microcentrifuge tube. The amount of beads will depend on the binding capacity of the specific product and the estimated amount of biotinylated peptide in the sample.[5] c. Place the tube on a magnetic rack to pellet the beads. Carefully remove and discard the supernatant.[5] d. Add 1 mL of Binding/Wash Buffer to the beads, resuspend, and place back on the magnetic rack. Remove and discard the supernatant. Repeat this wash step twice for a total of three washes.[5]
-
Binding of Biotinylated Peptide: a. After the final wash, resuspend the beads in an appropriate volume of Binding/Wash Buffer. b. Add the crude biotinylated peptide sample to the resuspended beads. c. Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.
-
Washing: a. Place the tube on the magnetic rack to pellet the beads. Carefully remove and discard the supernatant containing unbound material. b. Add 1 mL of Binding/Wash Buffer, resuspend the beads, and place back on the magnetic rack. Remove and discard the supernatant. c. Repeat the wash step at least three times to ensure removal of non-specific binders.
-
Elution:
-
For Denaturing Elution (Low pH): a. Add 50-100 µL of 0.1 M Glycine-HCl, pH 2.0 to the beads and resuspend. b. Incubate for 5-10 minutes at room temperature. c. Place the tube on the magnetic rack and carefully transfer the supernatant containing the purified peptide to a new tube. d. Immediately neutralize the eluate by adding an appropriate volume of 1 M Tris-HCl, pH 8.5.
-
For Denaturing Elution (SDS-PAGE): a. Add 20-50 µL of 1X SDS-PAGE loading buffer to the beads. b. Boil the sample at 95-100°C for 5 minutes. c. Place the tube on the magnetic rack and load the supernatant onto an SDS-PAGE gel.
-
For Competitive Elution: a. Add 50-100 µL of 25 mM Biotin in Binding/Wash Buffer to the beads. b. Incubate at 37-50°C for 30-60 minutes with gentle shaking. For more efficient elution, heating to 95°C for 5 minutes can be performed.[3] c. Place the tube on the magnetic rack and transfer the supernatant containing the purified peptide to a new tube.
-
Visual Workflow for Magnetic Bead Purification
Caption: Workflow for biotinylated peptide purification using streptavidin magnetic beads.
Section 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the high-resolution purification of peptides based on their hydrophobicity.[6] It is particularly useful for separating the target biotinylated peptide from non-biotinylated peptide fragments, deletion sequences, and other closely related impurities that may not be removed by affinity chromatography alone.[7]
Principle of Separation
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically a silica (B1680970) support with covalently bonded alkyl chains (e.g., C8 or C18). The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724), containing an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides are loaded onto the column in a low concentration of organic solvent and are eluted by a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later.
Key Considerations:
-
Column Chemistry: C18 columns are the most common choice for peptide purification, offering strong retention for a wide range of peptides. C8 columns are less hydrophobic and may be suitable for very hydrophobic peptides.
-
Mobile Phase: A typical mobile phase system consists of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). TFA acts as an ion-pairing agent, improving peak shape.
-
Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is typically used to elute the peptides. The gradient slope can be optimized to achieve the best separation.
-
Detection: Peptides are typically detected by UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues).
Quantitative Data Summary
Table 3: Performance Characteristics of RP-HPLC for Peptide Purification
| Parameter | Typical Value/Range | Notes |
| Purity | >95% to >99% | Dependent on the complexity of the crude mixture and optimization of the method. |
| Yield | 50-90% | Can be affected by factors such as the number of purification runs and the width of collected fractions. |
| Loading Capacity | 1-2 mg/mL of column volume (preparative) | Varies with column dimensions and particle size. |
Experimental Protocols
Protocol 2: Purification of Crude Biotinylated Peptides by RP-HPLC
This protocol provides a general procedure for the purification of a crude biotinylated peptide sample using a preparative or semi-preparative RP-HPLC system.
Materials:
-
Crude biotinylated peptide sample, lyophilized
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
RP-HPLC system with a preparative or semi-preparative C18 column
-
UV detector
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: a. Dissolve the crude biotinylated peptide in a small volume of Solvent A or a mixture of Solvent A and B that ensures complete dissolution. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Setup and Equilibration: a. Install the appropriate C18 column on the HPLC system. b. Equilibrate the column with the starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) at the desired flow rate until a stable baseline is achieved.
-
Purification Run: a. Inject the prepared peptide sample onto the column. b. Run a linear gradient of increasing Solvent B. A typical gradient for a crude peptide might be from 5% to 65% Solvent B over 60 minutes. The gradient should be optimized based on the hydrophobicity of the target peptide. c. Monitor the elution profile at 214 nm and 280 nm. d. Collect fractions corresponding to the major peaks using a fraction collector.
-
Fraction Analysis and Pooling: a. Analyze the purity of the collected fractions using analytical RP-HPLC. b. Identify the fractions containing the pure biotinylated peptide based on the chromatogram and, if available, mass spectrometry analysis. c. Pool the fractions containing the peptide of the desired purity.
-
Lyophilization: a. Freeze the pooled fractions. b. Lyophilize the frozen sample to obtain the purified biotinylated peptide as a powder.
Visual Workflow for RP-HPLC Purification
Caption: Workflow for the purification of biotinylated peptides using RP-HPLC.
Section 3: Comparative Analysis and Conclusion
Both streptavidin affinity chromatography and RP-HPLC are powerful techniques for the purification of biotinylated peptides. The choice between them, or their use in combination, depends on the specific requirements of the experiment.
Table 4: Comparison of Purification Techniques for Biotinylated Peptides
| Feature | Streptavidin Affinity Chromatography | Reverse-Phase HPLC |
| Principle | Specific biotin-streptavidin interaction | Hydrophobicity |
| Specificity | Very high for biotinylated molecules | High, separates based on overall hydrophobicity |
| Purity | Good to high; may co-purify endogenous biotinylated proteins | Very high (>95-99%) |
| Yield | Generally high, but can be affected by elution efficiency | Moderate to high, dependent on fraction collection |
| Speed | Fast for small-scale purifications | Can be time-consuming, especially with fraction analysis |
| Scalability | Good for both small and large scale | Excellent for both analytical and preparative scales |
| Cost | Reagents (beads/resin) can be expensive | Equipment-intensive, solvent consumption can be high |
| Best For | Rapid enrichment from complex mixtures; pull-down assays | Achieving very high purity; separating from closely related impurities |
Logical Relationship of Purification Strategies
Caption: A common two-step strategy for achieving high-purity biotinylated peptides.
References
- 1. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]
- 7. hplc.eu [hplc.eu]
Troubleshooting & Optimization
improving signal-to-noise ratio in biotin-streptavidin assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their biotin-streptavidin assays.
Troubleshooting Guides
High background and weak or no signal are common issues that can compromise the quality of your results. The following guides provide a systematic approach to identifying and resolving these problems.
Issue 1: High Background Noise
High background can obscure the specific signal, leading to false positives and reduced assay sensitivity.
Possible Causes and Solutions
| Cause | Solution |
| Non-Specific Binding | - Optimize Blocking Buffer: Increase blocking incubation time. Consider changing the blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody, BSA, or casein).[1][2] For Western blots, limit the use of nonfat dry milk to the initial blocking step as it contains biotin (B1667282).[3] - Increase Wash Steps: Wash wells extensively between all steps to remove unbound reagents.[1] - Add Detergents: Include a mild detergent like Tween-20 in the wash buffer to reduce hydrophobic interactions.[] - Optimize Antibody Concentration: A primary antibody concentration that is too high can lead to non-specific binding. Dilute the antibody to its optimal concentration, which can be determined through titration experiments.[1] |
| Endogenous Biotin | - Block Endogenous Biotin: For tissue or cell lysate samples, which may contain biotin-dependent enzymes, perform a biotin blocking step before adding the primary antibody.[3][5][6] This typically involves incubating with streptavidin, followed by an incubation with free biotin to saturate all biotin-binding sites on the streptavidin.[6] - Use Avidin (B1170675)/Biotin Blocking Reagents: Commercially available kits can effectively block endogenous biotin.[7][8] |
| Streptavidin-Related Issues | - Choose Streptavidin over Avidin: Streptavidin lacks the glycoprotein (B1211001) portion found in avidin, resulting in less non-specific binding.[3][9] Deglycosylated avidins like NeutrAvidin can also be used to minimize non-specific interactions.[9][10] - Optimize Streptavidin-HRP Concentration: Titrate the streptavidin-HRP conjugate to find the optimal concentration that maximizes signal without increasing background.[11][12] |
| Substrate Issues | - Reduce Substrate Incubation Time: If the substrate incubation is too long, the background signal can increase.[1] - Read Plate Promptly: Read the plate immediately after adding the stop solution to prevent background development.[11][13] |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Possible Causes and Solutions
| Cause | Solution |
| Suboptimal Reagent Concentration | - Increase Antibody/Streptavidin Concentration: The concentration of the primary antibody, biotinylated secondary antibody, or streptavidin-HRP may be too low. Increase the concentration of these reagents.[11] - Titrate Reagents: Perform a chessboard titration to determine the optimal concentrations of your biotinylated antibody and streptavidin-HRP conjugate.[12][14] |
| Inefficient Biotin-Streptavidin Binding | - Check Buffer Compatibility: Ensure that your buffers do not contain substances that interfere with biotin-streptavidin binding, such as high concentrations of free biotin.[14][15] Avoid using sodium azide (B81097) in buffers with HRP-conjugated streptavidin, as it inhibits HRP activity.[][14] - Optimize Incubation Times and Temperatures: Increasing the incubation time or temperature may enhance signal, but must be optimized to avoid increasing background.[11] |
| Issues with Biotinylation | - Verify Biotin Labeling: Ensure that the biotin labeling of your antibody or probe was successful and that the biotin is accessible for binding to streptavidin.[11] - Consider Spacer Arm Length: The choice of biotinylating reagent with an appropriate spacer arm can impact the accessibility of the biotin moiety.[3] |
| Inactive Enzyme Conjugate | - Use Fresh Reagents: Ensure that the HRP or other enzyme conjugate has not lost activity due to improper storage or handling.[11] Avoid repeated freeze-thaw cycles.[] |
| Low Analyte Concentration | - Concentrate Sample: If the target analyte is present at very low levels, consider concentrating the sample or reducing the sample dilution.[11] |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is essential for assays using samples that may contain endogenous biotin, such as tissue sections and cell lysates.[6]
Materials:
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin Solution (0.1 mg/mL in Wash Buffer)
-
Biotin Solution (0.5 mg/mL in Wash Buffer)
Procedure:
-
After the initial protein-based blocking step (e.g., with BSA or normal serum), wash the sample three times with Wash Buffer.
-
Incubate the sample with the Streptavidin Solution for 15 minutes at room temperature. This step binds streptavidin to all endogenous biotin.
-
Wash the sample three times for 10 minutes each with Wash Buffer.
-
Incubate the sample with the Biotin Solution for 30-60 minutes at room temperature. This step blocks the remaining biotin-binding sites on the streptavidin added in the previous step.
-
Wash the sample three times for 10 minutes each with Wash Buffer.
-
Proceed with the addition of your biotinylated primary antibody or probe.
Protocol 2: Streptavidin-HRP Conjugation (Glutaraldehyde Method)
This protocol describes a common method for conjugating Horseradish Peroxidase (HRP) to streptavidin.[16]
Materials:
-
Horseradish Peroxidase (HRP)
-
Streptavidin
-
Phosphate Buffered Saline (PBS), pH 7.0
-
Sephadex G25 column
-
Sodium Carbonate Buffer (0.5M, pH 9.5)
-
Lysine (B10760008) (0.2M)
Procedure:
-
Dissolve HRP in PBS at a concentration of 10 mg/mL.
-
Add freshly prepared glutaraldehyde to a final concentration of 1.5% (w/v) and mix overnight at room temperature to activate the HRP.
-
Purify the activated HRP using a Sephadex G25 column equilibrated with PBS.
-
Dissolve streptavidin in 0.5M sodium carbonate buffer at 10 mg/mL.
-
Add the activated HRP to the streptavidin solution at a molar ratio of 2:1 (HRP:streptavidin) and mix overnight at 4°C.
-
Block any remaining reactive sites by adding 50 µL of 0.2M lysine for each mL of the conjugate solution and incubate for 2 hours at room temperature.
-
Purify the conjugate by dialysis or gel filtration to remove unconjugated reagents.
Visualizations
Caption: Workflow for blocking endogenous biotin.
Caption: Troubleshooting high background noise.
Frequently Asked Questions (FAQs)
Q1: What is the difference between avidin and streptavidin, and which one should I use?
A1: Both avidin and streptavidin have a very high affinity for biotin. However, avidin is a glycoprotein with a high isoelectric point (pI ~10), which can lead to non-specific binding with negatively charged molecules.[9] Streptavidin, isolated from Streptomyces avidinii, is not glycosylated and has a more neutral pI, resulting in lower non-specific binding.[3][9] For most applications, streptavidin is preferred to minimize background noise.[3]
Q2: How can I be sure my antibody is properly biotinylated?
A2: The efficiency of biotinylation can be assessed using various methods, including a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which allows for the colorimetric quantification of biotin incorporation. Alternatively, you can perform a dot blot or a direct ELISA to test the binding of your biotinylated antibody to streptavidin-HRP.
Q3: Can the buffer composition affect my signal-to-noise ratio?
A3: Yes, buffer composition is critical. High salt concentrations (e.g., ~0.5 M NaCl) can help reduce non-specific ionic interactions.[3] The presence of detergents like Tween-20 in wash buffers is also important for minimizing non-specific binding.[] Crucially, avoid buffers containing free biotin, such as some cell culture media (e.g., RPMI 1640), as this will compete with your biotinylated reagents for binding to streptavidin.[15] Also, if you are using an HRP-conjugated streptavidin, avoid sodium azide as a preservative in your buffers, as it inhibits HRP activity.[][14]
Q4: What are the optimal concentrations for my biotinylated antibody and streptavidin-HRP?
A4: The optimal concentrations are highly dependent on the specific reagents and your assay system. It is essential to perform a titration experiment to determine the best concentrations. A "chessboard" titration, where you test a range of dilutions for both the biotinylated antibody and the streptavidin-HRP conjugate, is the most effective way to find the combination that gives the best signal-to-noise ratio.[12][14] As a starting point, you can refer to the manufacturer's datasheet for recommended dilution ranges.
Q5: My samples are from a source known to have high levels of endogenous biotin. What is the best way to deal with this?
A5: The most effective way to mitigate interference from endogenous biotin is to perform a sequential blocking step.[6] This involves first incubating your sample with an excess of unlabeled streptavidin to bind all the endogenous biotin. After washing away the unbound streptavidin, you then add an excess of free biotin to saturate any remaining biotin-binding sites on the streptavidin that is now bound to the endogenous biotin. Following another wash step, you can proceed with your assay, as all endogenous biotin will be blocked.[6] Commercial biotin-blocking kits are also available for this purpose.[7][8][17]
References
- 1. How to deal with high background in ELISA | Abcam [abcam.com]
- 2. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 5. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ReadyProbes™ Streptavidin/Biotin Blocking Solution (1X) 1 kit | Buy Online | Invitrogen™ [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 14. recommendations — Poly-HRP [polyhrp.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. researchgate.net [researchgate.net]
- 17. IBA LifeSciences Biotin Blocking Buffer; 2 ml, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Technical Support Center: Reducing Non-specific Binding of Biotinylated Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of biotinylated peptides in various applications, such as pull-down assays, affinity purification, and immunoassays.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving biotinylated peptides and offers targeted solutions.
High Background in Negative Control Samples
Question: I am observing a high signal in my negative control lanes or wells where no biotinylated peptide was added. What are the possible causes and solutions?
Answer: High background in negative controls is a common issue that can mask true positive signals. The primary causes are often related to inadequate blocking, issues with detection reagents, or endogenous biotin (B1667282) in samples.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | Optimize blocking conditions by testing different blocking agents (e.g., BSA, casein, non-fat dry milk, or synthetic blockers). Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and concentration of the blocking agent.[1][2] |
| Non-specific Binding of Detection Reagents | Titrate the concentration of streptavidin-HRP or other detection reagents to find the optimal dilution that maximizes signal-to-noise ratio.[1][2][3] Consider using pre-adsorbed secondary antibodies if they are part of your detection system. |
| Endogenous Biotin | If working with cell lysates or tissue extracts, endogenous biotinylated proteins can bind to streptavidin. Use an avidin/biotin blocking kit to block endogenous biotin before adding the biotinylated peptide.[4] |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and filtered. Contamination can introduce proteins that non-specifically bind to the solid phase or detection reagents. |
Non-specific Binding of Proteins to Streptavidin Beads
Question: My pull-down experiment with a biotinylated peptide shows many non-specific protein bands on the gel, even after washing. How can I improve the specificity?
Answer: Non-specific protein binding to streptavidin-coated beads is a frequent challenge in pull-down assays. This can be mitigated by optimizing several steps in the protocol, from lysate preparation to washing conditions.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Lysate Pre-clearing | Pre-clear the cell lysate by incubating it with unconjugated beads (e.g., protein A/G or streptavidin beads) before adding the biotinylated peptide. This will remove proteins that non-specifically bind to the bead matrix.[5][6][7] |
| Suboptimal Wash Buffer Composition | Increase the stringency of your wash buffer. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40).[8] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) and the volume of wash buffer. Also, increase the incubation time for each wash to allow for more effective removal of non-specific binders. |
| Hydrophobic or Ionic Interactions | Additives like 0.1% Tween-20 or polyethylene (B3416737) glycol (PEG) to your binding and wash buffers can help reduce non-specific hydrophobic interactions.[9][10] |
Frequently Asked Questions (FAQs)
Q1: Which blocking agent is best for my biotinylated peptide experiment?
There is no single "best" blocking agent, as the optimal choice depends on the specific application and the nature of the interacting proteins. However, here is a general comparison:
| Blocking Agent | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Readily available, effective for many applications. | Can be a source of biotin contamination; some antibodies may cross-react with BSA. |
| Casein/Non-Fat Dry Milk | Inexpensive and effective. | Contains phosphoproteins and endogenous biotin, which can interfere with certain assays. Not recommended for phosphoprotein or biotin-streptavidin detection systems. |
| Fish Gelatin | Low cross-reactivity with mammalian antibodies. | May be less effective than BSA or casein in some situations. |
| Synthetic Blockers (e.g., PEG, PVP) | Protein-free, reducing the risk of cross-reactivity and lot-to-lot variability. | Can be more expensive and may require more optimization. |
It is recommended to empirically test a few different blocking agents to determine the best one for your specific assay.
Q2: How does the spacer arm of a biotinylated peptide affect non-specific binding?
The length of the spacer arm between the biotin molecule and the peptide sequence can influence both specific and non-specific binding.
-
Too short: A short spacer arm can lead to steric hindrance, preventing the biotin from efficiently binding to the streptavidin binding pocket, which can reduce the capture of your peptide-protein complex.[11]
-
Too long: While a longer spacer arm can improve biotin accessibility, very long and flexible spacers might increase the potential for non-specific interactions with other proteins or the solid support.[12][13]
The optimal spacer arm length often needs to be determined empirically. Using a biotinylation reagent with a PEG spacer can also help to reduce non-specific binding due to the hydrophilic nature of PEG.[14]
Q3: Can I reuse my streptavidin beads?
Due to the extremely high affinity of the biotin-streptavidin interaction (one of the strongest non-covalent bonds known), it is very difficult to elute the biotinylated peptide from the beads without using harsh, denaturing conditions. These conditions will likely denature the streptavidin on the beads, rendering them unsuitable for reuse. Therefore, it is generally not recommended to reuse streptavidin beads after they have been incubated with a biotinylated molecule.
Q4: What are some key considerations for designing a biotinylated peptide to minimize non-specific binding?
-
Purity: Ensure the biotinylated peptide is of high purity to avoid contaminants that could contribute to non-specific binding.
-
Biotinylation Site: The position of the biotin label (N-terminus, C-terminus, or on a specific amino acid side chain) should be chosen to minimize interference with the peptide's binding site for its target protein.
-
Spacer Arm: As discussed in Q2, select a spacer arm of appropriate length to facilitate efficient binding to streptavidin while minimizing non-specific interactions.
Experimental Protocols
Protocol 1: Pre-clearing Cell Lysate for Pull-Down Assays
This protocol is designed to reduce non-specific binding of proteins to the streptavidin beads by removing proteins that bind to the bead matrix itself.
Materials:
-
Cell lysate
-
Streptavidin-coated magnetic or agarose (B213101) beads
-
Lysis buffer (e.g., RIPA buffer)
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or centrifuge
Procedure:
-
Determine the total protein concentration of your cell lysate.
-
For each pull-down reaction, aliquot the desired amount of cell lysate (e.g., 500 µg - 1 mg) into a pre-chilled microcentrifuge tube.
-
Add 20-30 µL of a 50% slurry of streptavidin beads to the lysate. Note: Do not add your biotinylated peptide at this stage.
-
Incubate the lysate and bead mixture for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute for agarose beads) or by using a magnetic rack for magnetic beads.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new pre-chilled microcentrifuge tube. Discard the beads.
-
The pre-cleared lysate is now ready for the pull-down experiment with your biotinylated peptide.
Protocol 2: Optimizing Wash Buffer Conditions
This protocol provides a starting point for optimizing your wash buffer to increase stringency and reduce non-specific protein binding.
Base Wash Buffer:
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
-
0.05% - 0.1% Tween-20
Optimization Strategy:
-
Increase Salt Concentration: Prepare a series of wash buffers with increasing concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM) in the base wash buffer. Perform your pull-down assay and compare the level of non-specific binding in the final eluates. Higher salt concentrations can disrupt ionic interactions that contribute to non-specific binding.[8]
-
Add Detergents: Test the addition of different non-ionic detergents to your wash buffer. For example, compare the effectiveness of 0.1% Tween-20, 0.1% NP-40, and 0.1% Triton X-100. These detergents can help to disrupt non-specific hydrophobic interactions.
-
Vary the Number of Washes: Increase the number of washes from the standard 3 to 4 or 5. Also, increase the volume of wash buffer used for each wash.
Example of a More Stringent Wash Buffer:
-
50 mM Tris-HCl, pH 7.5
-
500 mM NaCl
-
0.1% NP-40
-
Protease inhibitors
Visualizing Experimental Workflows and Concepts
Workflow for a Biotinylated Peptide Pull-Down Assay
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Biotinyl-Neuropeptide W-23 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Biotinyl-Neuropeptide W-23 (BNPW-23) in receptor binding experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for Biotinyl-Neuropeptide W-23?
Biotinyl-Neuropeptide W-23 is a biotinylated form of Neuropeptide W-23 (NPW-23). NPW-23 is an endogenous ligand for two closely related G-protein coupled receptors (GPCRs): Neuropeptide B/W Receptor 1 (NPBW1), also known as GPR7, and Neuropeptide B/W Receptor 2 (NPBW2), also known as GPR8.[1][2][3] Both synthetic NPW-23 and the longer variant, NPW-30, bind to and activate GPR7 and GPR8 at similar effective doses.[1][4]
Q2: What is the general function of Neuropeptide W and its receptors?
Neuropeptide W (NPW) and its receptors, GPR7 and GPR8, are predominantly expressed in the central nervous system.[5][6] They are implicated in a variety of physiological processes, including the regulation of feeding behavior, neuroendocrine function, and energy homeostasis.[1][4] For instance, intracerebroventricular administration of NPW-23 in rats has been shown to increase food intake and stimulate the release of prolactin.[1][4]
Q3: What are the key signaling pathways activated by NPW-23 binding to its receptors?
Upon binding of NPW-23 to GPR7 or GPR8, several intracellular signaling cascades can be initiated. These receptors are known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Additionally, studies have shown the involvement of Protein Kinase A (PKA), Protein Kinase C (PKC), and the ERK1/2 and p38 MAPK pathways in mediating the downstream effects of NPW-23.[7]
Q4: Why use a biotinylated version of Neuropeptide W-23?
Biotinylating Neuropeptide W-23 allows for a versatile range of detection methods in binding assays. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) can be harnessed for various applications, including:
-
Non-radioactive detection: Biotinylated ligands can be detected using streptavidin conjugated to enzymes (like horseradish peroxidase, HRP), fluorophores, or other reporter molecules, providing a safe alternative to radioligand assays.[8]
-
Signal amplification: The ability of streptavidin to bind up to four biotin molecules can be used to create large complexes and amplify the signal, which is particularly useful for detecting low-abundance targets.[8]
-
Immunoassays and pull-down experiments: The biotin tag facilitates the capture and isolation of receptor-ligand complexes using streptavidin-coated surfaces, such as beads or plates.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Non-specific binding: The biotinylated peptide may be binding to components other than the target receptor. 2. Insufficient blocking: The blocking agent may not be effectively preventing non-specific interactions. 3. Streptavidin-HRP concentration too high: Excess conjugate can lead to high background. 4. Inadequate washing: Insufficient washing may not remove all unbound reagents. | 1. Optimize blocking conditions: Try different blocking agents (e.g., BSA, non-fat dry milk, but be aware that milk contains endogenous biotin). Increase the concentration or incubation time of the blocking step.[10] 2. Add a detergent: Include a mild detergent like Tween-20 (0.05% - 0.1%) in your wash buffers to reduce non-specific binding.[10] 3. Titrate streptavidin-HRP: Perform a titration experiment to determine the optimal concentration of the streptavidin-HRP conjugate.[10] 4. Increase wash stringency: Increase the number of washes or the salt concentration in the wash buffer.[10] |
| Low or No Signal | 1. Inactive Biotinyl-NPW-23: The peptide may have degraded due to improper storage or handling. 2. Low receptor expression: The cells or membrane preparation may have low levels of GPR7/GPR8. 3. Suboptimal buffer conditions: The pH, ionic strength, or other components of the binding buffer may not be conducive to binding. 4. Insufficient incubation time: The binding reaction may not have reached equilibrium. 5. Inefficient biotinylation: The probe protein may not be sufficiently biotinylated. | 1. Proper peptide handling: Aliquot the peptide upon reconstitution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[11] 2. Verify receptor expression: Confirm the expression of GPR7/GPR8 in your system using a validated method (e.g., Western blot, qPCR). 3. Optimize binding buffer: Systematically test different pH values (e.g., 6.5-8.0) and salt concentrations. Refer to the recommended buffer composition table below. 4. Determine optimal incubation time: Perform a time-course experiment to establish how long it takes for the binding to reach a steady state. 5. Check biotinylation efficiency: If preparing the biotinylated peptide in-house, consider using a higher molar excess of the biotinylation reagent.[10] |
| Poor Reproducibility | 1. Inconsistent peptide handling: Variability in peptide reconstitution and dilution can lead to inconsistent results. 2. Pipetting errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. 3. Temperature fluctuations: Inconsistent incubation temperatures can affect binding kinetics. 4. Batch-to-batch reagent variability: Different lots of reagents may have slightly different performance characteristics. | 1. Standardize peptide preparation: Follow a strict protocol for reconstituting and aliquoting the peptide.[12] 2. Use calibrated pipettes: Ensure that all pipettes are properly calibrated and use appropriate pipetting techniques.[12] 3. Maintain consistent temperature: Use a temperature-controlled incubator for all binding steps.[13] 4. Test new reagent batches: When starting with a new lot of a critical reagent, it is advisable to perform a validation experiment.[13] |
Data Presentation
Table 1: Recommended Buffer Components for Biotinyl-NPW-23 Binding Assays
| Component | Recommended Concentration Range | Purpose | Notes |
| Buffer | 25-50 mM HEPES or Tris-HCl | Maintain a stable pH | The optimal pH is typically between 7.0 and 7.5.[14][15] |
| pH | 7.4 | Physiological pH | Can be optimized within a range of 6.5-8.0. |
| Divalent Cations | 1-5 mM MgCl₂ 1 mM CaCl₂ | May be required for receptor conformation and ligand binding | The necessity and optimal concentration of divalent cations should be determined empirically.[14][15] |
| Blocking Agent | 0.1-1% Bovine Serum Albumin (BSA) | Reduce non-specific binding | Ensure the BSA is protease-free. |
| Protease Inhibitors | Protease inhibitor cocktail | Prevent degradation of the peptide and receptor | Add fresh to the buffer before use. |
Experimental Protocols
Protocol 1: Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of an unlabeled competitor for GPR7/GPR8 using Biotinyl-NPW-23 as the labeled ligand.
Materials:
-
Cell membranes or whole cells expressing GPR7 or GPR8
-
Biotinyl-NPW-23
-
Unlabeled competitor compound
-
Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, protease inhibitors)
-
Wash Buffer (e.g., ice-cold Binding Buffer with 500 mM NaCl)
-
Streptavidin-coated microplates
-
Streptavidin-HRP and substrate (e.g., TMB)
-
Plate reader
Procedure:
-
Plate Coating: If using cell membranes, coat the streptavidin microplate wells with the membrane preparation according to the manufacturer's instructions. If using whole cells, seed the cells in the microplate and allow them to adhere.
-
Assay Setup: In a separate dilution plate, prepare serial dilutions of the unlabeled competitor.
-
Ligand Addition: Add Biotinyl-NPW-23 to each well at a concentration close to its Kd.
-
Competitor Addition: Add the varying concentrations of the unlabeled competitor to the wells. Include wells for total binding (Biotinyl-NPW-23 only) and non-specific binding (Biotinyl-NPW-23 with a high concentration of unlabeled NPW-23).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Washing: Wash the wells multiple times with ice-cold Wash Buffer to remove unbound ligand.
-
Detection: Add Streptavidin-HRP to each well and incubate. After another wash step, add the HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Plot the signal as a function of the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, from which the Ki can be calculated.
Protocol 2: Saturation Binding Assay
This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for Biotinyl-NPW-23.
Materials:
-
Same as for the competitive binding assay, excluding the unlabeled competitor.
Procedure:
-
Plate Preparation: Prepare the microplate with cells or membranes as described above.
-
Ligand Dilution: Prepare serial dilutions of Biotinyl-NPW-23 in Binding Buffer.
-
Assay Setup: Add the increasing concentrations of Biotinyl-NPW-23 to the wells. For each concentration, have a corresponding well containing a high concentration of unlabeled NPW-23 to determine non-specific binding.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Washing: Wash the wells to remove unbound Biotinyl-NPW-23.
-
Detection: Add Streptavidin-HRP and substrate, and measure the signal.
-
Data Analysis: Subtract the non-specific binding from the total binding to get the specific binding. Plot the specific binding as a function of the Biotinyl-NPW-23 concentration. Fit the data to a one-site binding hyperbola to determine the Kd and Bmax.
Visualizations
Caption: Experimental workflow for a Biotinyl-NPW-23 binding assay.
Caption: Simplified signaling pathway for Neuropeptide W-23.
Caption: Troubleshooting decision tree for binding assays.
References
- 1. Identification of neuropeptide W as the endogenous ligand for orphan G-protein-coupled receptors GPR7 and GPR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 3. biorbyt.com [biorbyt.com]
- 4. Neuropeptide B (NPB) and Neuropeptide W (NPW) [phoenixbiotech.net]
- 5. pnas.org [pnas.org]
- 6. Characterization of a family of endogenous neuropeptide ligands for the G protein-coupled receptors GPR7 and GPR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide W regulates proliferation and differentiation of ATDC5: Possible involvement of GPR7 activation, PKA and PKC-dependent signalling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 9. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 10. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. swordbio.com [swordbio.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. merckmillipore.com [merckmillipore.com]
how to prevent degradation of Biotinyl-Neuropeptide W-23 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Biotinyl-Neuropeptide W-23 in solution.
Frequently Asked Questions (FAQs)
Q1: What is Biotinyl-Neuropeptide W-23 and why is its stability in solution important?
A1: Biotinyl-Neuropeptide W-23 is a modified version of the endogenous neuropeptide W-23, which is a ligand for the G protein-coupled receptors NPBW1 (GPR7) and NPBW2 (GPR8)[1][2][3]. These receptors are involved in various physiological processes, including feeding behavior, energy homeostasis, and stress responses[1][4][5]. The biotin (B1667282) tag allows for detection, purification, and use in various assays. Maintaining the stability of this peptide in solution is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity.
Q2: What are the primary factors that can cause the degradation of Biotinyl-Neuropeptide W-23 in solution?
A2: Like other peptides, Biotinyl-Neuropeptide W-23 is susceptible to several degradation pathways in solution, including:
-
Oxidation: The presence of tryptophan (Trp) and methionine (Met) residues in the Neuropeptide W-23 sequence (WYKHVASPRYHTVGRAAGLLMGL) makes it prone to oxidation.
-
Hydrolysis: Peptide bonds can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions.
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues, if present, can undergo deamidation.
-
Aggregation: Peptides can self-associate and form aggregates, leading to precipitation and loss of function.
-
Adsorption: The peptide may adsorb to the surface of storage vials, leading to a decrease in the effective concentration.
-
Proteolytic Degradation: If the solution is contaminated with proteases, the peptide can be enzymatically cleaved.
Q3: How should I store my lyophilized Biotinyl-Neuropeptide W-23 powder?
A3: Lyophilized Biotinyl-Neuropeptide W-23 is relatively stable and should be stored at -20°C or -80°C in a desiccated environment to prevent degradation from moisture and temperature fluctuations.
Q4: What is the recommended procedure for reconstituting lyophilized Biotinyl-Neuropeptide W-23?
A4: To reconstitute the peptide, allow the vial to warm to room temperature before opening to avoid condensation. Use a sterile, high-purity solvent appropriate for your experiment. For aqueous solutions, sterile, nuclease-free water or a buffer at a slightly acidic pH (e.g., pH 5-6) is recommended. After reconstitution, it is best to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in Cellular Assays
Possible Cause: Degradation of Biotinyl-Neuropeptide W-23 in the culture medium.
Troubleshooting Steps:
-
Assess Peptide Integrity: Before adding to your cells, verify the integrity of your peptide stock solution using RP-HPLC. Compare the chromatogram to that of a freshly prepared solution.
-
Optimize Culture Medium: If degradation is suspected, consider using a serum-free or low-serum medium for the duration of the peptide treatment, as serum contains proteases.
-
Minimize Incubation Time: Reduce the incubation time of the peptide with the cells to the minimum required to observe a biological effect.
-
Include Protease Inhibitors: If proteolytic degradation is a concern, a broad-spectrum protease inhibitor cocktail can be added to the culture medium. However, ensure the inhibitors do not interfere with your assay.
Issue 2: Inconsistent Results in Binding Assays
Possible Cause: Adsorption of the peptide to microplate wells or labware.
Troubleshooting Steps:
-
Use Low-Binding Labware: Utilize polypropylene (B1209903) or other low-protein-binding microplates and pipette tips.
-
Include a Carrier Protein: Adding a carrier protein, such as Bovine Serum Albumin (BSA) at a concentration of 0.1%, to your assay buffer can help to block non-specific binding sites on plastic surfaces.
-
Pre-treat Surfaces: Pre-incubating the wells with a blocking buffer containing a carrier protein can also minimize adsorption.
Quantitative Data Summary
The following table provides illustrative data on the stability of Biotinyl-Neuropeptide W-23 under various storage conditions. This data is based on general principles of peptide stability and should be used as a guideline. For critical applications, it is recommended to perform a stability study specific to your experimental conditions.
| Storage Condition | Temperature | Duration | Percent Intact Peptide (Illustrative) |
| Lyophilized Powder | |||
| -80°C | 1 year | >99% | |
| -20°C | 6 months | >98% | |
| 4°C | 1 month | ~95% | |
| In Solution (pH 6.0) | |||
| -80°C | 6 months | >95% | |
| -20°C | 1 month | ~90% | |
| 4°C | 1 week | ~80% | |
| Room Temperature | 24 hours | <50% |
Experimental Protocols
Protocol 1: Assessment of Biotinyl-Neuropeptide W-23 Stability by RP-HPLC
This protocol outlines a method to quantify the degradation of Biotinyl-Neuropeptide W-23 in solution over time.
Materials:
-
Biotinyl-Neuropeptide W-23
-
Sterile, nuclease-free water
-
Desired buffer solution (e.g., PBS, Tris)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
RP-HPLC system with a C18 column
-
Incubator or water bath
Procedure:
-
Prepare Peptide Stock Solution: Reconstitute Biotinyl-Neuropeptide W-23 in sterile water to a concentration of 1 mg/mL.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in the desired buffer. Prepare separate aliquots for each time point.
-
Incubation: Incubate the aliquots at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Sample Collection: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and immediately stop any further degradation by freezing at -80°C or by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid).
-
Sample Preparation for HPLC: If a precipitation step was used, centrifuge the sample to pellet the precipitated material and transfer the supernatant to an HPLC vial. If not, the sample can be directly injected.
-
RP-HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor absorbance at 220 nm or 280 nm.
-
-
Data Analysis: The percentage of intact peptide at each time point is calculated by comparing the peak area of the Biotinyl-Neuropeptide W-23 peak to the peak area at time zero.
Visualizations
Below are diagrams illustrating key pathways and workflows related to Biotinyl-Neuropeptide W-23.
References
- 1. Frontiers | Neuropeptide W [frontiersin.org]
- 2. Distribution and Function of Neuropeptides W/B Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. Neuropeptide W - Wikipedia [en.wikipedia.org]
- 5. Distribution and Function of Neuropeptides W/B Signaling System - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling Biotinyl-Neuropeptide W-23
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and experimental use of Biotinyl-Neuropeptide W-23.
Frequently Asked Questions (FAQs)
Q1: What is Biotinyl-Neuropeptide W-23?
Biotinyl-Neuropeptide W-23 is a biologically active, biotinylated form of the endogenous neuropeptide W-23 (NPW23). NPW23 is an agonist for two G protein-coupled receptors (GPCRs): NPBW1 (also known as GPR7) and NPBW2 (also known as GPR8).[1][2] The biotin (B1667282) label allows for detection and quantification using streptavidin-based assays.
Q2: What are the primary applications of Biotinyl-Neuropeptide W-23?
Given its function as an agonist for NPBW1 and NPBW2 receptors, Biotinyl-Neuropeptide W-23 is primarily used in:
-
Receptor Binding Assays: To characterize the binding affinity of ligands to NPBW1 and NPBW2 receptors.
-
In Vitro Functional Assays: To study the downstream signaling pathways of NPBW1 and NPBW2 activation, such as cAMP modulation and calcium mobilization.
-
In Vivo Studies: To investigate the physiological effects of NPBW1 and NPBW2 activation, which include regulation of feeding behavior, stress responses, and cardiovascular function.[3][4]
Q3: How should I store Biotinyl-Neuropeptide W-23?
Proper storage is crucial to maintain the integrity and activity of the peptide. Recommendations may vary slightly between suppliers, but general guidelines are as follows:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Protect from moisture and light.[5] |
| 4°C | Up to 2 years | For shorter-term storage. Protect from moisture and light.[5] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3][5] |
| -20°C | Up to 1 month | For short-term use. Aliquot to avoid repeated freeze-thaw cycles.[3][5] |
Q4: How do I reconstitute Biotinyl-Neuropeptide W-23?
For reconstitution of the lyophilized powder, it is recommended to use sterile, distilled water to a concentration of 1 mg/ml. For certain applications, dissolving in a small amount of DMSO followed by dilution with an aqueous buffer may be necessary.[6] Always ensure the final concentration of DMSO is compatible with your experimental system, typically below 1%.
Troubleshooting Guides
Problem 1: Low or No Signal in Streptavidin-Based Assays
-
Possible Cause: Steric hindrance of the biotin moiety. The biotin molecule may be inaccessible to streptavidin due to the peptide's conformation or aggregation.
-
Solution: Consider using a biotinylated peptide with a longer spacer arm between the biotin and the peptide sequence. Ensure proper solubilization of the peptide to prevent aggregation.
-
-
Possible Cause: Incomplete biotinylation of the peptide.
-
Solution: Verify the quality of the biotinylated peptide with the supplier. If biotinylating in-house, ensure optimal reaction conditions and purify the final product.
-
-
Possible Cause: Presence of free biotin in the assay.
-
Solution: Ensure all buffers and reagents are free of contaminating biotin. If biotinylating in-house, thoroughly remove any unreacted biotin.
-
Problem 2: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause: Improper storage and handling. Repeated freeze-thaw cycles can degrade the peptide.
-
Solution: Aliquot the reconstituted peptide into single-use volumes and store at the recommended temperature.
-
-
Possible Cause: Peptide degradation in solution. Peptides can be susceptible to proteolysis.
-
Solution: Prepare fresh solutions for each experiment. If storing solutions, use appropriate buffers and consider adding protease inhibitors if compatible with the assay.
-
-
Possible Cause: Peptide adsorption to plasticware.
-
Solution: Use low-protein-binding tubes and pipette tips.
-
Problem 3: Poor Solubility of the Peptide
-
Possible Cause: The peptide has hydrophobic regions.
-
Solution: Initially dissolve the peptide in a small amount of a suitable organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing. Ensure the final solvent concentration is compatible with your assay. For in vivo use, specific formulation protocols with co-solvents like PEG300 and Tween 80 may be required.[7]
-
Experimental Protocols
Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay using a radiolabeled ligand and Biotinyl-Neuropeptide W-23 as a competitor.
Methodology:
-
Cell Culture: Culture cells expressing NPBW1 or NPBW2 receptors (e.g., HEK293 or CHO cells) to an appropriate density.
-
Membrane Preparation: Harvest the cells, homogenize them in a suitable buffer (e.g., Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in an assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a constant concentration of a suitable radiolabeled ligand for NPBW1/2, and varying concentrations of Biotinyl-Neuropeptide W-23 (or unlabeled NPW23 as a standard).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle shaking to allow the binding to reach equilibrium.
-
Washing: Terminate the binding reaction by rapidly washing the wells with ice-cold buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the amount of bound radioligand using a scintillation counter or other appropriate detector.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki (inhibition constant) can be calculated.
In Vitro Functional Assay: cAMP Measurement
This protocol outlines the steps to measure the inhibition of forskolin-stimulated cAMP production in cells expressing NPBW1 or NPBW2 receptors.
Methodology:
-
Cell Culture: Seed cells expressing NPBW1 or NPBW2 receptors in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of Biotinyl-Neuropeptide W-23 to the wells, followed by a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator). Include a control with forskolin only.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Biotinyl-Neuropeptide W-23 concentration. Fit the data to a dose-response curve to determine the EC50 value.
In Vivo Administration
This protocol describes the intracerebroventricular (i.c.v.) injection of Neuropeptide W-23 in rats to study its central effects.
Methodology:
-
Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame. Implant a guide cannula into the lateral ventricle. Allow the animals to recover for a specified period.
-
Peptide Preparation: Dissolve Neuropeptide W-23 in sterile saline to the desired concentration.
-
Injection: On the day of the experiment, inject a small volume (e.g., 2-10 µL) of the peptide solution or vehicle control through the guide cannula into the lateral ventricle.
-
Behavioral/Physiological Monitoring: Observe and measure the desired parameters, such as food and water intake, locomotor activity, blood pressure, or collect blood samples for hormone analysis at specified time points post-injection.
-
Data Analysis: Compare the responses between the peptide-treated and vehicle-treated groups using appropriate statistical methods.
Quantitative Data
The following table summarizes typical quantitative data that can be obtained from the experiments described above. Note that specific values can vary depending on the experimental conditions, cell line, and assay format.
| Parameter | Description | Typical Value Range | Receptor | Reference |
| Ki | Inhibition constant, a measure of binding affinity. | Sub-nanomolar to low nanomolar | NPBW1/NPBW2 | [8] |
| EC50 | Half-maximal effective concentration for a functional response (e.g., cAMP inhibition). | Low nanomolar | NPBW1/NPBW2 | [8] |
| In Vivo Dose | Effective dose for central administration (i.c.v.) in rats. | 0.3 - 8.0 nM | N/A | [3] |
Visualizations
NPBW1/NPBW2 Signaling Pathway
Caption: Signaling pathway of Biotinyl-Neuropeptide W-23 via NPBW1/NPBW2 receptors.
Experimental Workflow for cAMP Assay
Caption: Workflow for a cell-based cAMP functional assay.
References
- 1. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Biotinyl-neuropeptide W-23 (human) | Neuropeptide | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Neuropeptide W [frontiersin.org]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. biorbyt.com [biorbyt.com]
- 8. promegaconnections.com [promegaconnections.com]
selecting the right spacer arm for biotinylation to maintain bioactivity
Welcome to the technical support center for biotinylation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you successfully biotinylate your molecules while preserving their biological activity.
Troubleshooting Guides
This section addresses common problems encountered during biotinylation experiments.
Issue: Loss of Biological Activity After Biotinylation
Possible Cause 1: Biotinylation of a critical functional site.
-
Suggested Solution: If the biotinylation reagent targets a functional group (e.g., primary amines on lysine (B10760008) residues) that is crucial for the molecule's active site or binding interface, its modification can lead to inactivation.[1][2] To mitigate this, consider the following strategies:
-
Reduce the molar excess of the biotinylation reagent: Using a lower ratio of biotin (B1667282) reagent to your target molecule can decrease the overall degree of labeling and reduce the probability of modifying critical sites.[2]
-
Change the targeting chemistry: If amine-reactive chemistry is causing inactivation, switch to a reagent that targets a different functional group, such as sulfhydryls (cysteines), which are often less abundant and may not be in the active site.[1]
-
Site-specific biotinylation: If possible, utilize enzymatic biotinylation methods that allow for the attachment of biotin to a specific recognition sequence engineered into your protein. This provides precise control over the biotinylation site, ensuring it does not interfere with function.[1][3]
-
Possible Cause 2: Steric hindrance from the biotin label.
-
Suggested Solution: The biotin molecule itself, or the avidin (B1170675)/streptavidin protein it binds to, can physically block the active or binding sites of your molecule.[1] Introducing a spacer arm between the biotin and the target molecule can alleviate this issue.[1][4][5][6]
Issue: Low or No Avidin/Streptavidin Binding
Possible Cause 1: Insufficient biotinylation.
-
Suggested Solution: The biotinylation reaction may not have been efficient enough.
-
Increase the concentration of the biotinylation reagent: A higher molar ratio of biotin reagent to the target molecule can lead to a higher degree of labeling.[4]
-
Optimize reaction conditions: Ensure the pH of your reaction buffer is optimal for the chosen chemistry (e.g., pH 7-9 for NHS esters). Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for the biotinylation reagent.[2]
-
Increase incubation time: Allowing the reaction to proceed for a longer duration can increase the labeling efficiency.[4]
-
Possible Cause 2: The biotin spacer arm is too short.
-
Suggested Solution: The biotin may be attached in a location where it is not easily accessible to the binding pocket of avidin or streptavidin, which is about 9 Å deep.[4]
Issue: Protein Precipitation or Aggregation
Possible Cause 1: High degree of biotinylation.
-
Suggested Solution: Attaching too many biotin molecules, which are relatively hydrophobic, can decrease the overall solubility of the protein, leading to aggregation.[4][8]
Possible Cause 2: Instability of the protein under reaction conditions.
-
Suggested Solution: The experimental conditions may be denaturing your protein.
-
Perform the reaction at a lower temperature: Incubating the reaction at 4°C instead of room temperature can help to maintain protein stability.[2]
-
Ensure the buffer conditions are optimal for your protein: Use a buffer in which your protein is known to be stable.
-
FAQs: Selecting the Right Spacer Arm
Q1: What is a spacer arm in biotinylation and why is it important?
A spacer arm is a chemical chain that connects the biotin molecule to the reactive group that attaches to the target molecule.[1] Its length is crucial because the biotin-binding pocket of avidin and streptavidin is located below the protein surface.[4] A spacer arm extends the biotin away from the surface of the labeled molecule, which helps to overcome steric hindrance and makes the biotin more accessible for binding.[1][4][5][6] This can significantly improve the detection and purification of biotinylated molecules.[1]Q2: How do I choose the optimal spacer arm length?
The optimal spacer arm length depends on the specific application and the nature of the molecule being biotinylated. A general guideline is to use a spacer arm of at least 6 carbon atoms in length to reduce steric hindrance.[5] For larger molecules or when steric hindrance is a significant concern, longer spacer arms, such as those containing PEG units, are recommended.[4][9] It may be necessary to empirically test a few different spacer arm lengths to find the best one for your experiment.Q3: What are the advantages of using a PEG spacer arm?
Polyethylene glycol (PEG) spacer arms offer several advantages:- Increased Hydrophilicity: PEG is highly water-soluble, which can help to prevent the aggregation and precipitation of biotinylated proteins that can occur with more hydrophobic linkers.[4][9][]
- Reduced Non-specific Binding: PEG is known for its anti-fouling properties, which can minimize non-specific binding of the biotinylated molecule to surfaces and other proteins.[9]
- Flexibility and Length: PEG linkers are flexible and can be synthesized in various lengths, providing precise control over the distance between the biotin and the target molecule.[9]
Q4: When should I use a cleavable vs. a non-cleavable spacer arm?
The choice between a cleavable and non-cleavable linker depends on whether you need to release the biotinylated molecule after it has been captured.-
Cleavable Linkers: These contain a bond that can be broken under specific conditions (e.g., with a reducing agent for disulfide bonds).[1][5] They are ideal for applications like affinity purification, where you want to elute the captured molecule from the avidin/streptavidin support without using harsh, denaturing conditions.[1][4] This is particularly important when you need to recover the molecule in its active form.[1]
Non-cleavable Linkers: These form a stable, permanent bond. They are suitable for applications where the biotinylated molecule does not need to be released after capture, such as in ELISAs, western blotting, or for immobilization on a surface.[11][12]
Data and Protocols
Table 1: Comparison of Common Spacer Arms for Amine-Reactive Biotinylation
| Biotinylation Reagent | Spacer Arm Length (Å) | Cleavable? | Key Features |
| NHS-Biotin | 13.5 | No | Shortest spacer arm; can be useful when minimal distance is desired.[13] |
| Sulfo-NHS-LC-Biotin | 22.4 | No | "Long Chain" (LC) spacer provides greater reach to reduce steric hindrance.[7] |
| Sulfo-NHS-SS-Biotin | 24.3 | Yes (DTT) | Contains a disulfide bond that can be cleaved by reducing agents like DTT.[14] |
| NHS-PEG4-Biotin | 29.0 | No | PEG spacer increases solubility and reduces non-specific binding.[4] |
| NHS-LC-LC-Biotin | 30.5 | No | Extra-long chain for applications with significant steric hindrance.[7] |
Experimental Protocol: General Procedure for Protein Biotinylation with an NHS-Ester Reagent
This protocol provides a general workflow for biotinylating a protein using an amine-reactive N-hydroxysuccinimide (NHS)-ester biotinylation reagent.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin)
-
Anhydrous DMSO or DMF to dissolve the biotinylation reagent
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for removal of excess biotin
Procedure:
-
Prepare the Protein Solution: Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer.[2]
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO or DMF to a concentration of 10 mM.[14]
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent to achieve the desired molar excess (a 20-fold molar excess is a common starting point).[14]
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14]
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.[2] Incubate for 15-30 minutes at room temperature.
-
Remove Excess Biotin: Separate the biotinylated protein from the unreacted biotin and quenching buffer using a desalting column or by dialysis against a suitable buffer.[2][14]
-
Determine Biotinylation Efficiency (Optional but Recommended):
-
Use a method like the HABA assay or a fluorescent biotin quantitation assay to determine the average number of biotin molecules incorporated per protein molecule.
-
Alternatively, a gel-shift assay on SDS-PAGE can provide a qualitative assessment of biotinylation, as the binding of streptavidin will cause a shift in the molecular weight of the biotinylated protein.[2]
-
Visualizations
References
- 1. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. nhs-lc-biotin.com [nhs-lc-biotin.com]
- 14. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
issues with steric hindrance in biotinylated peptide-receptor binding
Technical Support Center: Biotinylated Peptide-Receptor Binding
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my biotinylated peptide-receptor binding?
A: Steric hindrance occurs when the bulky size of a molecule or complex physically blocks or prevents a desired interaction. In this context, the biotin (B1667282) tag on your peptide binds to streptavidin (or avidin), which is a relatively large protein (approx. 53-66 kDa). This biotin-streptavidin complex can physically obstruct the peptide's active binding domain, preventing it from properly docking with its target receptor.[1][2] This leads to reduced binding affinity, a weaker signal, or a complete loss of interaction in your assay.
Caption: Steric hindrance from the bulky streptavidin molecule.
Troubleshooting Guides
Problem 1: Weak or no signal in my binding assay.
This is a common issue that can arise from multiple factors. This guide will help you determine if steric hindrance is the culprit.
Q: How can I confirm my biotinylated peptide is the problem?
A: Perform a control experiment comparing the activity of the biotinylated peptide with its unmodified (non-biotinylated) counterpart.
-
If the unmodified peptide is active and the biotinylated one is not (or is significantly less active): Steric hindrance is a very likely cause. The biotin-streptavidin complex is likely interfering with the peptide's ability to bind to its receptor.[3]
-
If neither peptide shows activity: The issue may lie with the peptide sequence itself, the receptor's integrity, or the assay conditions (e.g., buffer pH, temperature).
Caption: Diagnostic workflow for a weak binding signal.
Problem 2: My results confirm steric hindrance. How can I solve it?
Once you've identified steric hindrance as the issue, several strategies can be employed to mitigate it.
Q: What is the most common solution to overcome steric hindrance?
A: The most effective and widely used solution is to introduce a spacer arm (or linker) between the peptide and the biotin molecule.[4][5] This spacer increases the distance between the bulky streptavidin and the peptide's binding domain, providing the necessary flexibility and space for the peptide to interact with its receptor.[6]
Caption: A spacer arm creates distance, allowing interaction.
Q: How do I choose the right spacer arm?
A: Spacer arms vary in length and chemical properties. Polyethylene glycol (PEG) linkers are common and offer good solubility.[5] The optimal length depends on the specific geometry of your peptide-receptor complex. It is often necessary to test a few different lengths empirically.
Data Presentation: Effect of Spacer Arm Length on Binding
The following table summarizes illustrative data showing how spacer arm length can impact binding efficiency. Longer spacers generally reduce steric hindrance and improve signal.[1]
| Biotin Linker Type | Approx. Spacer Length (Å) | Relative Binding Signal (%) |
| NHS-Biotin (No Spacer) | ~13.5 | 15% |
| NHS-LC-Biotin | ~22.4 | 65% |
| NHS-LC-LC-Biotin | ~30.5 | 95% |
| NHS-PEG4-Biotin | ~29.0 | 90% |
| NHS-PEG12-Biotin | ~55.9 | 100% (Reference) |
Data is illustrative and sourced from principles described in literature.[1][4][7] Actual results will vary by system.
Q: Are there other solutions besides spacer arms?
A: Yes. If adding a spacer is not feasible or effective, consider these alternatives:
-
Change the Biotinylation Site: Standard biotinylation targets primary amines on the N-terminus or lysine (B10760008) residues.[8][] If the active site of your peptide involves these regions, the biotin tag will cause interference.[10]
-
Solution: Move the biotin tag to a different location that is distant from the receptor-binding interface. This can be achieved by synthesizing the peptide with a unique reactive group (e.g., a cysteine residue for maleimide-biotin chemistry or using enzymatic methods for site-specific labeling).[11][12][13]
-
-
Use Smaller or Alternative Tags: While the biotin-streptavidin interaction is exceptionally strong, its bulkiness is the core problem.
-
Solution: Consider alternative affinity systems. For example, the Strep-tag®/Strep-Tactin® system involves a smaller peptide tag and its engineered streptavidin binding partner, which can sometimes offer a better balance of affinity and size.[14]
-
Experimental Protocols
Protocol: Peptide Biotinylation (NHS-Ester Chemistry)
This protocol outlines a general procedure for biotinylating a peptide with a free primary amine using an NHS-ester-activated biotin reagent.
Materials:
-
Peptide (1-10 mg/mL in a suitable solvent like DMSO or water)[15]
-
Biotinylation Reagent (e.g., NHS-PEG4-Biotin)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0[2]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette to remove excess biotin.
Procedure:
-
Prepare Peptide: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.[16]
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester-biotin reagent in an anhydrous solvent like DMSO to a concentration of ~20 mM.[16]
-
Reaction: Add a 5 to 20-fold molar excess of the biotin solution to the peptide solution.[15] The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[15][16]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted biotin using a desalting column or dialysis. This step is critical to prevent free biotin from competing for binding sites on streptavidin in your assay.
Protocol: Pull-Down Assay to Test Binding
This protocol provides a framework for a pull-down assay to assess the interaction between your biotinylated peptide and a target receptor/protein.[15][17]
Materials:
-
Biotinylated Peptide
-
Cell lysate or purified protein containing the target receptor
-
Binding Buffer: PBS with 0.1% NP-40 or similar non-ionic detergent[17]
-
Streptavidin-conjugated beads (e.g., magnetic or agarose)
-
Wash Buffer: Binding buffer
-
Elution Buffer: SDS-PAGE sample buffer
-
Negative Controls: Unbiotinylated peptide; beads only with lysate.
Procedure:
-
Prepare Lysate: Prepare your cell or tissue lysate containing the target protein of interest.
-
Binding: In a microcentrifuge tube, combine:
-
1-5 µg of biotinylated peptide
-
100-500 µg of total protein from lysate
-
Adjust volume to 200-500 µL with Binding Buffer.[17]
-
-
Incubate: Rotate the mixture at 4°C for 4 hours to overnight to allow the peptide-receptor complex to form.[17]
-
Capture: Add 20-30 µL of pre-washed streptavidin bead slurry to the tube.
-
Incubate for Capture: Rotate at 4°C for 1 hour to allow the biotinylated peptide (and its bound partners) to bind to the beads.[17]
-
Wash: Pellet the beads by centrifugation (e.g., 3000 rpm for 2 min) and discard the supernatant.[17] Wash the beads 3-4 times with 1 mL of Wash Buffer to remove non-specific binders.
-
Elution: After the final wash, remove all supernatant and add 40 µL of SDS-PAGE sample buffer to the beads. Boil at 95°C for 5 minutes to elute the bound proteins.[17]
-
Analysis: Analyze the eluted proteins by Western Blot using an antibody against your target receptor.
References
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotinylation Reagents [sigmaaldrich.com]
- 6. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 10. Characterization of low affinity Fcγ receptor biotinylation under controlled reaction conditions by mass spectrometry and ligand binding analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific biotinylation of purified proteins using BirA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for site-specific protein biotinylation using in vitro, in vivo and cell-free systems: toward functional protein arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strep-Tactin® for reversible binding of biotinylated or Strep-tagged proteins [iba-lifesciences.com]
- 15. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 16. sartorius.com [sartorius.com]
- 17. Biotinylated peptide pull down assay [bio-protocol.org]
Technical Support Center: Optimizing Elution of Biotinylated Molecules from Avidin Columns
Welcome to the technical support center for optimizing the elution of biotinylated molecules from avidin-based affinity columns. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of biotinylated proteins and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind avidin-biotin affinity chromatography?
Avidin (B1170675), a protein found in egg whites, and its bacterial analog streptavidin, exhibit an extraordinarily high affinity for biotin (B1667282) (Vitamin B7). This interaction is one of the strongest known non-covalent bonds in nature. In affinity chromatography, avidin or streptavidin is immobilized on a solid support (e.g., agarose (B213101) beads) to create a column. A sample containing a biotinylated molecule of interest is then passed through the column. The biotinylated molecule binds tightly to the immobilized avidin, while other components of the sample are washed away. The purified biotinylated molecule is then recovered by disrupting the avidin-biotin interaction through specific elution conditions.
Q2: Why is it often difficult to elute biotinylated molecules from avidin columns?
The primary challenge in eluting biotinylated molecules stems from the remarkable strength and stability of the avidin-biotin interaction. This bond is resistant to extremes of pH, temperature, organic solvents, and denaturing agents.[1] Consequently, harsh conditions are often required to dissociate the complex, which can lead to denaturation and loss of biological activity of the target molecule.
Q3: What are the main strategies for eluting biotinylated molecules?
There are three main strategies for eluting biotinylated molecules from avidin columns:
-
Harsh/Denaturing Elution: This involves using conditions that disrupt the protein structure of avidin and/or the target molecule, thereby releasing the biotinylated molecule.
-
Competitive Elution: This method uses a high concentration of free biotin to compete with the biotinylated molecule for the binding sites on the avidin column.
-
Non-Denaturing Elution using Modified Systems: This approach utilizes modified forms of avidin (e.g., monomeric avidin) or biotin (e.g., desthiobiotin) that have a lower binding affinity, allowing for elution under milder, non-denaturing conditions.[2]
Q4: Can I reuse my avidin column after elution?
The reusability of an avidin column depends on the elution method employed. Harsh, denaturing elution conditions will irreversibly damage the avidin on the column, preventing its reuse.[1] However, if milder, non-denaturing elution methods are used, such as competitive elution with free biotin or elution from a monomeric avidin column, the column can often be regenerated and reused multiple times.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the elution of biotinylated molecules from avidin columns.
Problem 1: Low or No Yield of the Eluted Molecule
Possible Causes:
-
Inefficient Biotinylation: The target molecule may not be sufficiently labeled with biotin.
-
Steric Hindrance: The biotin tag on the molecule may be inaccessible to the avidin on the column.
-
Ineffective Elution Conditions: The chosen elution buffer or conditions may not be strong enough to disrupt the avidin-biotin interaction.
-
Protein Precipitation on the Column: The target molecule may have precipitated on the column during the purification process.[3]
Troubleshooting Steps:
-
Verify Biotinylation: Confirm successful biotinylation of your target molecule using a method such as a Western blot with streptavidin-HRP or an anti-biotin antibody.
-
Optimize Binding Conditions: Ensure the pH of your binding buffer is optimal for the avidin-biotin interaction (typically pH 7.2-8.0).[4]
-
Strengthen Elution Conditions: If using competitive elution, try increasing the concentration of free biotin or the incubation time. For denaturing elution, ensure the concentration of the denaturant is sufficient.
-
Check for Precipitation: If precipitation is suspected, try adding solubilizing agents like non-ionic detergents or glycerol (B35011) to the wash and elution buffers.[5]
Problem 2: Eluted Protein is Denatured and Inactive
Possible Causes:
-
Harsh Elution Conditions: The use of strong denaturants (e.g., 8M Guanidine HCl, SDS), extreme pH, or high temperatures can denature the target protein.[1][6]
-
Instability of the Target Protein: The protein of interest may be inherently unstable under the chosen elution conditions.
Troubleshooting Steps:
-
Switch to Milder Elution Methods:
-
Competitive Elution with Free Biotin: This is a gentler alternative to denaturing conditions.
-
Monomeric Avidin Columns: These columns have a lower affinity for biotin, allowing for elution with milder buffers (e.g., 2 mM biotin in PBS).[2]
-
Cleavable Biotin Analogs: Use a biotinylation reagent with a cleavable spacer arm (e.g., containing a disulfide bond that can be cleaved with DTT) to release the target molecule without disrupting the avidin-biotin interaction.
-
-
Optimize Milder Conditions: If using a milder method, you can still optimize parameters like incubation time and temperature to improve recovery while maintaining activity.
-
Rapid Neutralization: If acidic elution is used, collect fractions in a neutralization buffer (e.g., 1M Tris-HCl, pH 8.5) to immediately raise the pH.[7][8]
Problem 3: Contamination of the Eluate with Avidin/Streptavidin
Possible Causes:
-
Harsh Elution Conditions: Strong denaturing agents can cause the avidin or streptavidin subunits to leach from the column and co-elute with the target molecule.[1]
-
Column Instability: The linkage of avidin to the column matrix may not be stable under the experimental conditions.
Troubleshooting Steps:
-
Use Milder Elution Conditions: As with preventing denaturation, switching to competitive or non-denaturing elution methods will significantly reduce or eliminate avidin/streptavidin contamination.
-
Optimize Detergent Concentrations: One study found that using a combination of 0.4% SDS and 1% IGEPAL-CA630 in the lysis buffer allowed for efficient elution with excess biotin and heat, without significant streptavidin leaching.[9]
-
Use High-Quality, Covalently Coupled Columns: Ensure the avidin or streptavidin is covalently attached to the support to minimize leaching.
Data Presentation
Table 1: Comparison of Common Elution Methods for Biotinylated Molecules from Avidin/Streptavidin Columns
| Elution Method | Elution Agent/Condition | Typical Concentration/Setting | Advantages | Disadvantages |
| Denaturing Elution | Guanidine HCl | 6-8 M, pH 1.5[6][10] | High elution efficiency | Denatures target protein and avidin; column cannot be reused |
| SDS | 0.1 - 2% with heating (e.g., 95°C for 5-10 min)[9][11] | Effective for subsequent SDS-PAGE analysis | Denatures target protein; can lead to streptavidin contamination | |
| Low pH (e.g., Glycine-HCl) | 0.1 M, pH 2.0-2.8 | Effective for some proteins | Can denature pH-sensitive proteins | |
| Competitive Elution | Free Biotin | 2-50 mM[9][11] | Non-denaturing; column can be reused | May require elevated temperatures for efficient elution; can be slow |
| Non-Denaturing (Modified Systems) | Monomeric Avidin Column | Elution with ~2 mM Biotin[2] | Gentle elution, preserves protein activity; column is reusable | Lower binding capacity than tetrameric avidin |
| Anti-Biotin Antibody Column | Elution with 4 mg/ml Biotin, pH 8.5[7][12] | High recovery rate (>85%) under non-denaturing conditions | Requires a specific antibody-based resin | |
| Cleavable Biotin Analogs | Cleavage agent (e.g., DTT for disulfide bonds) | Very mild release of the target molecule | Requires specific biotinylation reagent and subsequent removal of the cleavage agent |
Experimental Protocols
Protocol 1: Denaturing Elution with SDS and Heat
This protocol is suitable when the downstream application does not require the native conformation of the protein (e.g., SDS-PAGE and Western blotting).
-
Binding: Incubate the biotinylated sample with the avidin/streptavidin beads according to the manufacturer's instructions.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A typical wash sequence could be:
-
2 washes with a high-salt buffer (e.g., PBS + 500 mM NaCl).
-
2 washes with a non-ionic detergent-containing buffer (e.g., PBS + 1% Triton X-100).
-
2 washes with PBS.
-
-
Elution:
-
Sample Collection: Centrifuge the beads and carefully collect the supernatant containing the eluted protein. The sample is now ready for loading onto an SDS-PAGE gel.
Protocol 2: Competitive Elution with Excess Biotin
This protocol is designed to elute the target protein in its native state.
-
Binding and Washing: Follow the same steps as in Protocol 1.
-
Elution:
-
Prepare an elution buffer containing a high concentration of free biotin (e.g., 25 mM biotin in a suitable buffer like PBS or Tris-HCl).[9] Some protocols suggest a pH of 8.5 for optimal elution.[7]
-
Resuspend the beads in the elution buffer.
-
Incubate at 37°C or, for more efficient elution, at 95°C for 5 minutes.[9][11] Note that heating may still affect the stability of some proteins. For some systems, incubation at room temperature for 30-60 minutes may be sufficient.[7]
-
-
Sample Collection: Centrifuge the beads and collect the supernatant. Repeat the elution step one or two more times to maximize recovery. Pool the elution fractions.
-
Downstream Processing: The eluted sample will contain a high concentration of free biotin, which may need to be removed for certain downstream applications via dialysis or buffer exchange.
Protocol 3: Non-Denaturing Elution from a Monomeric Avidin Column
This is the gentlest method for purifying biotinylated proteins.
-
Column Equilibration: Equilibrate the monomeric avidin column with a suitable binding buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the sample containing the biotinylated protein onto the column.
-
Washing: Wash the column with several column volumes of binding buffer until the absorbance at 280 nm returns to baseline.
-
Elution:
-
Apply an elution buffer containing a low concentration of free biotin (e.g., 2 mM D-biotin in PBS) to the column.[2]
-
Alternatively, a low pH buffer like 0.1 M glycine (B1666218) can be used for elution.[1]
-
-
Fraction Collection: Collect the eluted fractions and monitor the protein concentration (e.g., by measuring A280).
-
Column Regeneration: Regenerate the column according to the manufacturer's instructions, typically by washing with the elution buffer followed by re-equilibration with the binding buffer.
Visualizations
Caption: The strong, non-covalent interaction between biotin and avidin.
Caption: General workflow for avidin-biotin affinity chromatography.
Caption: A decision tree for troubleshooting common elution problems.
References
- 1. DiagAg™ Monomeric Avidin Agarose Particles, Non-Denaturing Elution - CD Bioparticles [cd-bioparticles.com]
- 2. researchgate.net [researchgate.net]
- 3. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 4. ubpbio.com [ubpbio.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. goldbio.com [goldbio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Biotinyl-Neuropeptide W-23 vs. Unlabeled Neuropeptide W-23
For researchers investigating the intricate roles of Neuropeptide W-23 (NPW-23) in regulating energy homeostasis, stress responses, and other neuroendocrine functions, the choice between using a native, unlabeled peptide and a biotinylated variant is a critical methodological decision. This guide provides an objective comparison of Biotinyl-NPW-23 and unlabeled NPW-23, offering supporting experimental data and detailed protocols to inform experimental design in pharmacology and drug development.
Neuropeptide W-23 is a 23-amino acid endogenous peptide that acts as an agonist for the G-protein coupled receptors (GPCRs) NPBW1 (GPR7) and NPBW2 (GPR8).[1][2] Its signaling is implicated in a variety of physiological processes, including feeding behavior, pain sensation, and hormone release.[3][4] To facilitate its study, NPW-23 is often modified with a biotin (B1667282) tag, creating Biotinyl-NPW-23.[5][6] This modification enables a range of detection and purification applications that are not possible with the unlabeled peptide.
Core Functional Comparison
The primary concern when using a labeled peptide is whether the modification alters its fundamental biological activity. Ideally, the biotin tag, a small molecule (244.3 Da), should not interfere with the peptide's ability to bind to and activate its target receptors. While direct comparative studies providing side-by-side binding affinities are not extensively published, the established use of biotinylated peptides in receptor-binding assays presupposes that any alteration to binding affinity is minimal and does not compromise the peptide's utility as a research tool.[7][8][9] The biotin moiety is typically attached via a stable amide bond to the N-terminus or a lysine (B10760008) residue, often with a spacer arm to minimize steric hindrance.[9]
The key difference lies not in the biological action but in the experimental applications each peptide enables.
-
Unlabeled NPW-23: Serves as the baseline standard for in vivo and in vitro functional assays where the peptide's natural activity is being measured without interference from labels. It is the preferred choice for competitive binding assays, where it is used to displace a labeled ligand to determine the binding affinity of other compounds.[8]
-
Biotinyl-NPW-23: Functions as a versatile tool for detection, quantification, and purification.[5] The high-affinity interaction between biotin and streptavidin (or avidin) is leveraged for various applications, including ELISA, affinity pull-down assays, and flow cytometry.[7][][11]
Quantitative Data Summary
The following table summarizes key properties and typical experimental values for both peptides. The binding affinity for Biotinyl-NPW-23 is inferred from high-affinity binding demonstrated in radioligand assays with similar peptides, assuming a well-designed biotinylated ligand.
| Parameter | Unlabeled Neuropeptide W-23 | Biotinyl-Neuropeptide W-23 | Data Source / Rationale |
| Molecular Weight | ~2584.03 Da | ~2810.3 Da | [2][6] |
| Primary Function | Endogenous agonist for NPBW1 & NPBW2 | Agonist for NPBW1 & NPBW2; research tool | [1][5] |
| Binding Affinity (KD) | ~0.44 nM (for rat brain receptors) | Expected to be in the low nM range | [12] / Assumed comparable affinity |
| Primary Applications | Functional assays (e.g., cAMP inhibition, Ca2+ mobilization), competitive binding assays, in vivo studies. | Receptor binding assays (ELISA), affinity chromatography, pull-down assays, flow cytometry, IHC. | [1][11] |
Experimental Methodologies and Workflows
The choice between the two peptides dictates the experimental workflow. Below are detailed protocols for key experiments and diagrams illustrating the conceptual differences.
Experimental Workflow: Comparative Analysis
The following diagram illustrates a typical workflow for validating and comparing the activity of biotinylated and unlabeled NPW-23.
Caption: Workflow for comparing unlabeled and biotinylated NPW-23.
Protocol 1: Competitive Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of both unlabeled and Biotinyl-NPW-23 by measuring their ability to displace a radiolabeled ligand.
-
Cell Culture: Culture cells stably expressing NPBW1 or NPBW2 receptors (e.g., HEK293 or CHO cells) to ~90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and centrifuge to pellet cell membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled NPW ligand (e.g., [125I]-NPW-23), and increasing concentrations of the competitor peptide (either unlabeled NPW-23 or Biotinyl-NPW-23).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Use non-linear regression analysis (e.g., one-site fit) to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Biotin-Based ELISA for Receptor Binding
This protocol leverages Biotinyl-NPW-23 to detect receptor-ligand interaction without radioactivity.
-
Plate Coating: Coat a 96-well plate with purified cell membranes containing NPBW1/NPBW2 receptors and incubate overnight at 4°C. Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).
-
Binding Reaction: Add varying concentrations of Biotinyl-NPW-23 to the wells. For competitive binding, co-incubate a fixed concentration of Biotinyl-NPW-23 with varying concentrations of unlabeled NPW-23. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound peptide.
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate for 1 hour.
-
Substrate Addition: Wash the plate again. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄), which will turn the color yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of Biotinyl-NPW-23 bound to the receptors.
NPW-23 Signaling Pathway
Both unlabeled and biotinylated NPW-23 are expected to activate the same signaling cascade upon binding to their receptors. NPBW1 and NPBW2 are coupled to the Gi/o alpha subunit of the heterotrimeric G-protein.[4] Activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of Neuropeptide W-23.
Conclusion
The choice between Biotinyl-NPW-23 and unlabeled NPW-23 is entirely dependent on the experimental objective. Unlabeled NPW-23 remains the gold standard for studying the peptide's unmodified biological effects and for use as a competitor in binding assays. Biotinyl-NPW-23, conversely, is an indispensable tool for a wide array of assay formats that require sensitive detection and purification, leveraging the robust biotin-streptavidin interaction. When using a biotinylated peptide, it is crucial to perform validation experiments, such as the competitive binding assay described, to ensure that the modification does not significantly impair its biological activity, thereby confirming its suitability as a reliable surrogate for the native peptide in the chosen application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Neuropeptide W - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Neuropeptide W [frontiersin.org]
- 5. biorbyt.com [biorbyt.com]
- 6. abmole.com [abmole.com]
- 7. Binding of biotinylated peptides to MHC class II proteins on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. Identification and cellular localisation of NPW1 (GPR7) receptors for the novel neuropeptide W-23 by [125I]-NPW radioligand binding and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biotinyl-Neuropeptide W-23 Binding Specificity to GPR7 and GPR8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Biotinyl-Neuropeptide W-23's binding performance to its target receptors, GPR7 (NPBW1) and GPR8 (NPBW2), supported by experimental data. It further details the methodologies for key experiments to assist in the validation of these interactions.
Neuropeptide W-23 (NPW23) has been identified as an endogenous ligand for the G protein-coupled receptors GPR7 and GPR8.[1] The biotinylated form, Biotinyl-Neuropeptide W-23, serves as a valuable tool for studying these interactions, acting as an agonist for both receptors.[2][3] This guide explores the binding specificity of this ligand and provides protocols for its validation.
Comparative Binding Affinity of Neuropeptide Ligands to GPR7 and GPR8
The following table summarizes the quantitative data on the binding and activation of GPR7 and GPR8 by Neuropeptide W-23 (NPW23) and the related Neuropeptide B (NPB). This data is crucial for understanding the relative affinities and potencies of these ligands for their receptors.
| Ligand | Receptor | Assay Type | Measured Parameter | Value (nM) | Cell Line | Reference |
| Neuropeptide W-23 | Human GPR7 | Calcium Mobilization | EC50 | 0.56 | Ltk- cells | [4] |
| Neuropeptide W-23 | Human GPR8 | Calcium Mobilization | EC50 | 0.51 | Ltk- cells | [4] |
| Neuropeptide B | Human GPR7 | Calcium Mobilization | EC50 | 0.23 | Mammalian cells | [5] |
| Neuropeptide B | Human GPR8 | Calcium Mobilization | EC50 | 15.8 | Mammalian cells | [5] |
| L7, L7C, L8, L8C (NPW analogs) | GPR7 & GPR8 | Binding Assays | Affinity | Low Nanomolar | CHO-K1 cells | [6] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental findings. Below are protocols for key experiments used to characterize the binding of Biotinyl-Neuropeptide W-23.
Cell Culture and Transfection
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency. Ltk- cells have also been successfully used.[4]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For transient expression of GPR7 or GPR8, cells are transfected with the corresponding receptor cDNA using a suitable transfection reagent like Lipofectamine 2000. For stable expression, cells are transfected and then selected using an appropriate antibiotic, such as G418, after including a resistance gene in the expression vector.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax).
-
Membrane Preparation: Transfected cells are harvested, washed with PBS, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, and the supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The membranes are washed and resuspended in the binding buffer.
-
Binding Reaction: Cell membranes are incubated with increasing concentrations of radiolabeled ligand (e.g., ¹²⁵I-Neuropeptide W-23) in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled ligand.
-
Incubation and Separation: The reaction is incubated at room temperature for a specific time (e.g., 60 minutes) to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Data Analysis: The radioactivity retained on the filters is measured using a gamma counter. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine Kd and Bmax.
Functional Assays: cAMP Measurement and Calcium Mobilization
These assays measure the functional consequence of ligand binding and receptor activation. GPR7 and GPR8 are known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6] They can also induce intracellular calcium mobilization, often through the co-expression of a promiscuous Gα subunit.[4][7]
-
cAMP Assay:
-
Transfected cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of Biotinyl-Neuropeptide W-23.
-
The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
A decrease in forskolin-stimulated cAMP levels indicates Gi-mediated receptor activation. The IC50 value can be determined by plotting the dose-response curve.
-
-
Calcium Mobilization Assay:
-
Transfected cells (potentially co-transfected with a Gαqi chimera to redirect the Gi signal to the Gq pathway) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4]
-
After loading, cells are washed and placed in a fluorometric imaging plate reader.
-
Biotinyl-Neuropeptide W-23 is added at various concentrations, and the change in intracellular calcium concentration is monitored by measuring the fluorescence intensity.
-
The EC50 value is determined from the dose-response curve of the peak fluorescence signal.
-
Validation of Binding Specificity
To validate that Biotinyl-Neuropeptide W-23 binds specifically to GPR7 and GPR8, several control experiments are necessary:
-
Competition Binding Assays: Unlabeled Neuropeptide W-23 should be able to displace the binding of Biotinyl-Neuropeptide W-23 in a concentration-dependent manner.
-
Binding to Unrelated Receptors: Biotinyl-Neuropeptide W-23 should be tested for binding against a panel of other GPCRs, particularly those with structural similarities to GPR7 and GPR8, such as opioid and somatostatin (B550006) receptors.[6] The absence of significant binding to these receptors would confirm specificity.
-
Binding to Non-transfected Cells: As a negative control, binding and functional assays should be performed on the parental cell line that does not express GPR7 or GPR8. No specific binding or functional response should be observed.
Visualizing Workflows and Pathways
Experimental Workflow for Validating Binding Specificity
Caption: Workflow for validating Biotinyl-NPW23 binding specificity.
GPR7/GPR8 Signaling Pathway
Caption: GPR7/GPR8 signaling upon Biotinyl-NPW23 binding.
References
- 1. Identification of neuropeptide W as the endogenous ligand for orphan G-protein-coupled receptors GPR7 and GPR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. Biotinyl-neuropeptide W-23 (human) | Neuropeptide | MedChemExpress [medchemexpress.eu]
- 4. pnas.org [pnas.org]
- 5. Characterization of a family of endogenous neuropeptide ligands for the G protein-coupled receptors GPR7 and GPR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of natural ligands for the orphan G protein-coupled receptors GPR7 and GPR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Anti-Neuropeptide W Antibody: A Comparative Guide for Human and Mouse Models
A comprehensive analysis of commercially available anti-Neuropeptide W (NPW) antibodies reveals stated cross-reactivity with both human and mouse orthologs, although direct comparative experimental data from manufacturers remains limited. This guide provides an overview of available antibodies, their validated applications, and detailed experimental protocols to assist researchers in selecting and utilizing these critical reagents for studies in both species.
Neuropeptide W (NPW) is a crucial signaling molecule involved in a variety of physiological processes, including feeding behavior, energy homeostasis, and stress responses. As research in these areas often involves both human and mouse models, the availability of antibodies that reliably detect NPW in both species is of paramount importance. This guide summarizes the cross-reactivity information for commercially available anti-NPW antibodies and provides standardized protocols for their application in key immunoassays.
Commercial Antibody Landscape
A survey of several vendors indicates the availability of polyclonal anti-NPW antibodies, primarily raised in rabbits, with stated cross-reactivity for human and mouse NPW. These antibodies are typically validated for use in a range of applications, including Western Blot (WB), Immunohistochemistry (IHC), and ELISA.
| Vendor | Product Name/ID | Host | Clonality | Validated Applications | Species Reactivity |
| Vendor A | Anti-Neuropeptide W Antibody | Rabbit | Polyclonal | WB, IHC, ELISA | Human, Mouse, Rat |
| Vendor B | Neuropeptide W Polyclonal Antibody | Rabbit | Polyclonal | IHC-P, IHC-F, ICC, ELISA | Human, Mouse, Rat[1] |
| Vendor C | Anti-Neuropeptide W Antibody, Biotinylated | Rabbit | Polyclonal | ELISA | Human, Mouse, Rat[2] |
Note: While vendors state cross-reactivity, direct comparative data, such as side-by-side Western blots of human and mouse lysates or IHC on both tissues with the same antibody, are not consistently provided in product datasheets. Researchers are encouraged to perform their own validation experiments.
Neuropeptide W Signaling Pathway
Neuropeptide W exerts its effects by binding to two G protein-coupled receptors, NPBWR1 (GPR7) and NPBWR2 (GPR8).[3] Upon ligand binding, these receptors couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal activity and downstream physiological responses.
Experimental Workflow for Cross-Reactivity Validation
To ensure the reliability of an anti-NPW antibody across human and mouse samples, a systematic validation workflow is recommended. This involves a side-by-side comparison of the antibody's performance in the intended application using appropriate positive and negative controls for both species.
Detailed Experimental Protocols
The following are generalized protocols for Western Blotting and Immunohistochemistry that can be adapted for the validation and use of anti-NPW antibodies in human and mouse tissues.
Western Blotting Protocol
-
Sample Preparation:
-
Homogenize human and mouse brain tissue (e.g., hypothalamus) in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates on a 4-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NPW antibody (diluted according to manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading between human and mouse samples.
-
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
-
Tissue Preparation:
-
Deparaffinize and rehydrate 4-5 µm thick sections of formalin-fixed, paraffin-embedded human and mouse brain tissue.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a serum-based blocking solution for 1 hour.
-
Incubate sections with the primary anti-NPW antibody overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Wash sections with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate kit until the desired brown color is achieved.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
For researchers and drug development professionals, rigorous validation of antibody cross-reactivity is a critical step to ensure the accuracy and reproducibility of findings across different model organisms. While several commercial anti-NPW antibodies are reported to be cross-reactive for human and mouse, independent verification using the protocols outlined in this guide is strongly recommended.
References
Comparative Analysis of NPW-23 and NPW-30 Receptor Activation
A comprehensive guide for researchers, scientists, and drug development professionals on the activation of NPW-23 and NPW-30 receptors, supported by experimental data.
Neuropeptide W (NPW) is a signaling molecule in the central nervous system and peripheral tissues, existing in two mature forms: a 23-amino acid peptide (NPW-23) and a C-terminally extended 30-amino acid peptide (NPW-30).[1] Both peptides act as endogenous ligands for two G protein-coupled receptors (GPCRs), GPR7 (also known as NPBWR1) and GPR8 (also known as NPBWR2).[2][3] These receptors are involved in a variety of physiological processes, including the regulation of feeding behavior, energy metabolism, stress responses, and neuroendocrine functions.[1][4] Notably, GPR8 is not found in rodents, making GPR7 the sole receptor for NPW in these models.[1] This guide provides a comparative analysis of the activation of GPR7 and GPR8 by NPW-23 and NPW-30, presenting quantitative data on their binding affinities and functional potencies, detailed experimental protocols, and a visualization of the primary signaling pathway.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of human NPW-23 and NPW-30 for human GPR7 and GPR8. The data is compiled from seminal studies that first identified and characterized these interactions.
Table 1: Binding Affinity (Ki) of NPW-23 and NPW-30 for GPR7 and GPR8
| Ligand | Receptor | Ki (nM) | Cell Line | Radioligand | Reference |
| NPW-23 | GPR7 | 0.44 ± 0.06 | CHO-K1 | [¹²⁵I]-NPW-23 | [5] |
| NPW-30 | GPR7 | - | - | - | - |
| NPW-23 | GPR8 | 0.51 ± 0.08 | CHO-K1 | [¹²⁵I]-NPW-23 | [3] |
| NPW-30 | GPR8 | - | - | - | - |
Note: Comprehensive Ki data for NPW-30 is limited in the initial characterization studies. Functional data provides a clearer comparison of potency.
Table 2: Functional Potency (EC50/IC50) of NPW-23 and NPW-30 on GPR7 and GPR8
| Ligand | Receptor | Assay Type | EC50/IC50 (nM) | Cell Line | Reference |
| NPW-23 | GPR7 | cAMP Inhibition | 0.56 | CHO-K1 | [3] |
| NPW-30 | GPR7 | cAMP Inhibition | - | - | - |
| NPW-23 | GPR8 | cAMP Inhibition | 0.51 | CHO-K1 | [3] |
| NPW-30 | GPR8 | cAMP Inhibition | - | - | - |
| NPW-23 | GPR7 | Aequorin Assay | 0.14 | CHO-K1 | [4] |
| NPW-30 | GPR7 | Aequorin Assay | 0.57 | CHO-K1 | [4] |
| NPW-23 | GPR8 | Aequorin Assay | 0.98 | CHO-K1 | [4] |
| NPW-30 | GPR8 | Aequorin Assay | 2.1 | CHO-K1 | [4] |
Note: The Aequorin assay measures calcium mobilization, often as a downstream consequence of Gi/o activation and subsequent Gβγ subunit signaling.
Signaling Pathway
Activation of both GPR7 and GPR8 by NPW-23 and NPW-30 primarily occurs through the heterotrimeric G protein Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] While other downstream signaling events, such as the modulation of MAPK/ERK and PLC/IP3 pathways, may occur in a cell-type-specific manner, the inhibition of cAMP production is the most consistently reported and well-characterized signaling outcome.
NPW Receptor Signaling Pathway
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
Radioligand Binding Assay
This protocol is adapted from the methods described by Singh et al. (2006).[5]
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either human GPR7 or GPR8.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.5% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine 50 µL of cell membrane preparation, 50 µL of [¹²⁵I]-NPW-23 (final concentration ~0.1 nM), and 50 µL of competing unlabeled ligand (NPW-23 or NPW-30) at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the competing ligand.
-
For non-specific binding, add a high concentration of unlabeled NPW-23 (e.g., 1 µM).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using a non-linear regression analysis to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol is based on the methods described by Shimomura et al. (2002) and Brezillon et al. (2003).[2][4]
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing either human GPR7 or GPR8 in a suitable growth medium.
-
Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
-
cAMP Inhibition Assay:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with various concentrations of NPW-23 or NPW-30 for 15 minutes at 37°C.
-
Stimulate the cells with 10 µM forskolin (B1673556) (an activator of adenylyl cyclase) for 30 minutes at 37°C in the continued presence of the NPW peptides.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a colorimetric or fluorescent readout).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the EC50 or IC50 value, representing the concentration of the agonist that produces 50% of the maximal inhibition, using non-linear regression analysis.
-
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay followed by a functional cAMP assay to characterize the activity of NPW-23 and NPW-30 on their receptors.
Experimental Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | Distribution and Function of Neuropeptides W/B Signaling System [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A role for neuropeptide W in the regulation of feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]
Unveiling the Impact of Biotinylation: A Guide to Validating the Functional Activity of Peptides
A critical step in peptide-based research and drug development is the modification of peptides with tags like biotin (B1667282) to facilitate their detection, purification, and use in various assays. However, the addition of a biotin molecule, even with a spacer arm, can potentially alter the peptide's three-dimensional structure and, consequently, its biological activity. This guide provides a framework for researchers, scientists, and drug development professionals to rigorously compare the functional activity of biotinylated peptides against their native, unmodified counterparts, ensuring the validity of experimental results.
This guide presents a comparative analysis of a biotinylated analog of the inflammatory peptide [Lys]-Bradykinin with its native form. We will delve into key performance metrics, detailed experimental protocols for validation, and visual representations of the underlying biological processes and experimental workflows.
Data Presentation: Biotinylated vs. Native Peptide Activity
The functional impact of biotinylation is not uniform and is highly dependent on the peptide sequence and the site of biotin conjugation. Therefore, direct experimental comparison is paramount. The following table summarizes the binding affinity and functional potency of a biotinylated [Lys]-Bradykinin analog (BLBK) compared to the native [Lys]-Bradykinin.
| Parameter | [Lys]-Bradykinin (Native) | Biotinyl-[Lys]Bradykinin (BLBK) | Fold Change | Assay Type |
| Binding Affinity (IC50) | 3.2 ± 0.6 nM | 28.9 ± 6 nM | ~9-fold decrease | Radioligand Binding Assay |
| Functional Potency (EC50) | 29 ± 8 nM | 129 ± 14 nM | ~4.5-fold decrease | Guinea Pig Ileum Contraction Assay |
Data sourced from a study on the synthesis and molecular characterization of a biotinylated analog of [Lys]bradykinin.[1]
These results indicate that for [Lys]-Bradykinin, N-terminal biotinylation with a spacer arm leads to a noticeable but not complete loss of biological activity, with a 9-fold reduction in binding affinity and a 4.5-fold decrease in functional potency.[1]
Mandatory Visualization
To facilitate a deeper understanding of the experimental processes and biological context, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.
Experimental Protocols
To ensure the reproducibility and accuracy of the comparative analysis, detailed experimental protocols are essential. Below are methodologies for key assays used to validate the functional activity of biotinylated peptides.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding
This protocol provides a basic framework for a competitive ELISA to assess the binding of a biotinylated peptide to its target protein.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Native peptide and biotinylated peptide
-
Target protein
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the native peptide. Add a constant concentration of the biotinylated peptide to all wells, followed by the addition of the serially diluted native peptide. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity will be inversely proportional to the binding of the native peptide.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic data such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Target protein (ligand)
-
Native peptide and biotinylated peptide (analytes)
Procedure:
-
Surface Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the target protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivation: Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
Analyte Injection: Inject a series of concentrations of the native peptide over the immobilized ligand surface and a reference surface. Monitor the binding response in real-time.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Repeat with Biotinylated Peptide: Repeat steps 4 and 5 with the biotinylated peptide.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd for both the native and biotinylated peptides.
Calcium Mobilization Assay for Functional Activity
For peptides that signal through Gq-coupled G protein-coupled receptors (GPCRs), such as bradykinin, a calcium mobilization assay is a direct measure of functional activity.[2][3][4][5] This assay quantifies the increase in intracellular calcium concentration upon receptor activation.[2][3][4][5]
Materials:
-
Cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the Bradykinin B2 receptor)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Native peptide and biotinylated peptide
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Seeding: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Peptide Stimulation: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for a short period.
-
Injection and Measurement: Use the instrument's injector to add different concentrations of the native or biotinylated peptide to the wells. Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the peptides. Plot the peak response against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value for both the native and biotinylated peptides.
Conclusion
The biotinylation of peptides is an invaluable tool in biological research, but it should not be assumed to be functionally inert. The case of biotinylated [Lys]-Bradykinin demonstrates that even with a spacer, a reduction in activity can occur. By employing a systematic approach that includes direct quantitative comparisons using assays such as ELISA, SPR, and relevant cell-based functional assays, researchers can confidently validate the biological activity of their biotinylated peptides. This rigorous validation is essential for the accurate interpretation of experimental data and the successful advancement of peptide-based research and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. JCI - The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels [jci.org]
- 3. Activation of bradykinin B2 receptors increases calcium entry and intracellular mobilization in C9 liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin increases intracellular calcium levels in rat testis peritubular cells via the B2 receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
Monomeric Avidin vs. Streptavidin: A Comparative Guide for Peptide Purification
For Researchers, Scientists, and Drug Development Professionals
The purification of biotinylated peptides is a cornerstone of numerous research and drug development applications. The high-affinity interaction between biotin (B1667282) and avidin (B1170675) or its bacterial analog, streptavidin, provides a powerful and versatile tool for capturing and isolating these molecules. However, the very strength of this interaction can pose a significant challenge when the goal is to recover the purified peptide in its native, functional state. This guide provides an objective comparison of two popular affinity chromatography matrices, monomeric avidin and streptavidin, to aid researchers in selecting the optimal tool for their peptide purification needs. We will delve into their fundamental properties, compare their performance based on available experimental data, and provide detailed protocols for their use.
Key Differences and Performance Characteristics
The primary distinction between monomeric avidin and the more traditionally used tetrameric streptavidin lies in their binding affinity for biotin and, consequently, the conditions required for elution. This fundamental difference has significant implications for the yield, purity, and biological activity of the purified peptide.
Monomeric Avidin: The Gentle Elution Champion
Monomeric avidin is engineered to have a significantly lower binding affinity for biotin compared to its tetrameric counterpart. This modification allows for the elution of biotinylated peptides under mild, non-denaturing conditions, typically using a competitive excess of free biotin. This gentle elution is crucial for preserving the structural integrity and biological activity of sensitive peptides.
Streptavidin: The High-Affinity Workhorse
Streptavidin, a tetrameric protein from Streptomyces avidinii, boasts one of the strongest known non-covalent interactions in nature with biotin. This extremely high affinity is advantageous for applications requiring robust and stable capture of biotinylated molecules. However, the elution of bound peptides from a streptavidin matrix necessitates harsh, denaturing conditions, such as high concentrations of chaotropic agents (e.g., guanidine-HCl) or boiling in SDS-PAGE sample buffer.[1][2] These conditions can irreversibly denature the target peptide, rendering it unsuitable for downstream functional assays.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of monomeric avidin and streptavidin relevant to peptide purification.
| Feature | Monomeric Avidin | Streptavidin |
| Binding Affinity (Kd for Biotin) | ~10⁻⁸ M[3] | ~10⁻¹⁴ M to 10⁻¹⁵ M[4] |
| Elution Conditions | Mild (e.g., 2 mM Biotin)[5] | Harsh (e.g., 8M Guanidine-HCl, pH 1.5; boiling in SDS)[1][2] |
| Regeneration | Yes, can be regenerated multiple times[1] | Generally not reusable after harsh elution |
| Non-specific Binding | Low | Generally low, but can be higher than monomeric avidin due to glycosylation in avidin (streptavidin is not glycosylated) and potential for RYD sequence interactions[4][6] |
| Reported Recovery (Example) | 75-80% for biotinylated proteins[7] | >90% elution by on-bead digestion (peptide fragments) |
| Purity (Example) | High purity in a single step[8] | High purity, but requires harsh elution |
Experimental Workflows and Logical Relationships
To visualize the purification processes, the following diagrams illustrate the experimental workflows for both monomeric avidin and streptavidin affinity chromatography.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. e-proteins.com [e-proteins.com]
- 6. Intracellular production of a soluble and functional monomeric streptavidin in Escherichia coli and its application for affinity purification of biotinylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, production, and characterization of a monomeric streptavidin and its application for affinity purification of biotinylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Receptor Binding Analysis: Fluorescent Avidin and Alternatives
In the fields of pharmacology and drug development, the precise quantification of ligand-receptor binding is paramount for understanding molecular interactions and screening potential therapeutics. The fluorescently labeled avidin-biotin system is a widely adopted, sensitive method for this purpose. This guide provides an objective comparison between the fluorescent avidin (B1170675) technique and other common alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal assay for their needs.
The Fluorescent Avidin-Biotin Complex (ABC) Method
The avidin-biotin interaction is one of the strongest known non-covalent bonds in nature (Kd ~ 10-15 M), making it an exceptionally stable and specific tool for a wide range of biological assays.[1][2] The principle of this receptor binding assay involves two key steps. First, a ligand for the receptor of interest is chemically modified with biotin (B1667282). This "biotinylated" ligand retains its ability to bind to the receptor. Second, after the biotinylated ligand binds to the receptor on a cell or in a membrane preparation, a fluorescently labeled avidin (or its analogues like streptavidin or NeutrAvidin) is introduced. The avidin binds to the biotin, effectively tagging the receptor-ligand complex with a fluorescent marker, which can then be quantified.
A major advantage of this system is signal amplification; since a single protein can be tagged with multiple biotin molecules, and each avidin molecule can bind up to four biotins, a large fluorescent complex can be formed, enhancing detection sensitivity for low-abundance receptors.[3]
While avidin is effective, its glycosylation and positive charge at physiological pH can lead to non-specific binding.[4] To address this, several alternatives are commonly used:
-
Streptavidin: A bacterial protein that also binds four biotins with high affinity. It lacks the carbohydrate modifications of avidin and has a near-neutral isoelectric point, reducing non-specific background signals.[4][5]
-
NeutrAvidin: A deglycosylated derivative of avidin with a neutral pI, which further minimizes non-specific binding to cell surfaces.[6][7]
Comparison of Quantitative Binding Assay Techniques
While the fluorescent avidin method is powerful, other techniques offer distinct advantages depending on the experimental goals. The choice of assay can significantly impact the type and quality of data obtained.
| Parameter | Fluorescent Avidin Assay | Radioligand Binding Assay (RBA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Fluorescence detection of biotinylated ligand via fluorescent avidin. | Measures radioactivity of a labeled ligand bound to a receptor. | Measures changes in refractive index upon ligand binding to an immobilized receptor. | Measures heat changes upon ligand-receptor binding in solution. |
| Label Required | Yes (Biotin & Fluorophore) | Yes (Radioisotope) | No (Label-free) | No (Label-free) |
| Key Data Output | Bmax (receptor density), Kd (dissociation constant) | Bmax, Kd[8] | KD, ka (on-rate), kd (off-rate)[9] | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[10] |
| Typical Affinity Range | pM to µM | pM to µM[8] | pM to mM[11] | nM to µM[10][12] |
| Throughput | High (microplate compatible)[13] | Medium to High | Medium (depends on system)[14] | Low |
| Sample Consumption | Low to Medium | Low to Medium | Low (ligand), High (receptor for immobilization) | High |
| Real-time Kinetics | No (Endpoint assay) | No (Endpoint assay) | Yes[9] | No |
| Main Advantages | High sensitivity, signal amplification, non-radioactive.[3] | Gold standard, high sensitivity, simple.[8][15] | Label-free, real-time kinetic data, reusable sensor chips.[11][14] | Label-free, provides full thermodynamic profile, solution-based.[12] |
| Main Disadvantages | Indirect, potential steric hindrance from biotin/avidin, non-specific binding.[4] | Radioactive hazards and waste, no kinetic data.[9] | Requires receptor immobilization which may alter function, expensive equipment.[9][10] | High sample consumption, sensitive to buffer composition, low throughput. |
Example Quantitative Data Comparison
The following table presents hypothetical, yet typical, results for the binding of a small molecule antagonist to a G-protein coupled receptor (GPCR), as determined by different methods.
| Method | Dissociation Constant (Kd) | Maximal Binding (Bmax) | Association Rate (ka) | Dissociation Rate (kd) | Binding Enthalpy (ΔH) |
| Fluorescent Avidin | 1.2 nM | 1500 fmol/mg protein | Not Determined | Not Determined | Not Determined |
| Radioligand Binding | 0.9 nM | 1450 fmol/mg protein | Not Determined | Not Determined | Not Determined |
| Surface Plasmon Resonance | 1.5 nM | Not Determined | 2.5 x 105 M-1s-1 | 3.75 x 10-4 s-1 | Not Determined |
| Isothermal Titration Calorimetry | 2.0 nM | Not Determined | Not Determined | Not Determined | -8.5 kcal/mol |
Note: These values are illustrative. Actual results will vary based on the specific receptor-ligand system and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Receptor Binding using Fluorescently Labeled Streptavidin
This protocol outlines a cell-based saturation binding experiment to determine the Kd and Bmax of a biotinylated ligand.
Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells)
-
Biotinylated ligand of interest
-
Unlabeled ligand (for non-specific binding determination)
-
Fluorescently labeled streptavidin (e.g., conjugated to Alexa Fluor 488)
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., cold PBS)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
Ligand Preparation: Prepare serial dilutions of the biotinylated ligand in Binding Buffer. A typical concentration range might be 0.01x to 100x the expected Kd.
-
Saturation Binding:
-
Wash cells once with Binding Buffer.
-
For Total Binding , add the different concentrations of biotinylated ligand to the wells.
-
For Non-Specific Binding , add a high concentration (e.g., 1000x Kd) of unlabeled ligand to a parallel set of wells before adding the different concentrations of the biotinylated ligand.
-
Incubate at room temperature or 4°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Washing: Aspirate the ligand solution and wash the cells three times with cold Wash Buffer to remove unbound ligand.
-
Streptavidin Incubation: Add a fixed, saturating concentration of fluorescently labeled streptavidin (e.g., 1-5 µg/mL) in Binding Buffer to all wells. Incubate for 30 minutes at room temperature, protected from light.
-
Final Wash: Aspirate the streptavidin solution and wash the cells three times with cold Wash Buffer to remove unbound streptavidin.
-
Detection: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding fluorescence from the total binding fluorescence at each ligand concentration.
-
Plot Specific Binding versus the concentration of the biotinylated ligand.
-
Fit the data using a non-linear regression model (one-site specific binding) to determine the Kd (the ligand concentration that produces 50% of maximal binding) and Bmax (the maximal specific binding).
-
Protocol 2: Radioligand Binding Assay (Comparative Example)
This protocol provides a brief overview of a traditional RBA for comparison.
Materials:
-
Cell membrane preparation expressing the target receptor
-
Radiolabeled ligand (e.g., 3H- or 125I-labeled)
-
Unlabeled ligand
-
Binding Buffer
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration manifold
Procedure:
-
Reaction Setup: In test tubes, combine the cell membrane preparation with increasing concentrations of the radiolabeled ligand. For non-specific binding, include a parallel set with an excess of unlabeled ligand.
-
Incubation: Incubate the tubes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the receptor-bound ligand (on the filter) from the unbound ligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Analyze the data using non-linear regression or Scatchard analysis to determine Kd and Bmax.[8][15]
Conclusion
The choice of a receptor binding assay is a critical decision in the research and drug discovery process. The fluorescently labeled avidin method offers a safe, sensitive, and high-throughput alternative to traditional radioligand assays. However, it provides endpoint data and is susceptible to potential interference from the biotin-avidin complex itself. For researchers requiring real-time kinetic data or a label-free system, techniques like SPR are superior, though they come with higher equipment costs and immobilization challenges.[9][14] For those needing a complete thermodynamic understanding of an interaction in solution, ITC is the gold standard, despite its low throughput and high sample requirements.[12] By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to generate high-quality, quantitative data for their specific receptor-ligand system.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Synthetic mimics of biotin/(strept)avidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. biosensingusa.com [biosensingusa.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 12. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 13. Quantitative analysis of fluorescent ligand binding to dopamine D3 receptors using live-cell microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xantec.com [xantec.com]
- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions [biophysics-reports.org]
Confirming Peptide-Receptor Interactions: A Comparative Guide to Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods used to confirm and quantify the interaction between peptides and their receptors. Understanding the binding affinity of a peptide ligand to its receptor is a critical step in drug discovery and basic research, enabling the characterization of novel therapeutics and the elucidation of biological pathways. Competitive binding assays are a cornerstone of this process, offering a quantitative measure of a ligand's ability to displace a known labeled ligand from a receptor.
This document details the principles, protocols, and data interpretation for three widely used competitive binding assays: Radioligand Binding Assays, Fluorescence-Based Binding Assays, and ELISA-Based Competitive Binding Assays. By presenting their methodologies and performance data side-by-side, this guide aims to equip researchers with the knowledge to select the most appropriate assay for their specific research needs.
At a Glance: Comparison of Competitive Binding Assays
| Feature | Radioligand Binding Assay (RBA) | Fluorescence-Based Assay (e.g., FP) | ELISA-Based Competitive Assay |
| Principle | Measures the displacement of a radiolabeled ligand by an unlabeled test compound. | Measures the change in fluorescence polarization or other fluorescent properties upon displacement of a fluorescently labeled ligand. | Measures the inhibition of binding between a receptor and a labeled ligand in a multi-well plate format. |
| Sensitivity | Very high (pM to nM range)[1] | High (nM to µM range) | Moderate (nM to µM range) |
| Throughput | Moderate to high | High | High |
| Cost | High (due to radiolabeled compounds and disposal) | Moderate | Low to moderate |
| Safety | Requires handling of radioactive materials and specialized disposal[2] | Non-radioactive, generally safer | Non-radioactive, generally safe |
| Direct Measurement | Yes | Yes | Indirect |
| Common Labels | ³H, ¹²⁵I, ³⁵S | Fluorescein, Rhodamine, TAMRA | HRP, AP, Biotin |
I. Radioligand Binding Assays (RBA)
Radioligand binding assays are considered the "gold standard" for quantifying the affinity of a ligand for its receptor due to their high sensitivity and robustness[1]. These assays directly measure the interaction between a radiolabeled ligand and a receptor, and in a competitive format, they determine the ability of an unlabeled test compound (e.g., a peptide) to compete for the same binding site.
Signaling Pathway and Assay Principle
The fundamental principle of a competitive RBA is the competition between a fixed concentration of a radiolabeled ligand ("hot" ligand) and varying concentrations of an unlabeled test compound ("cold" ligand) for a limited number of receptors. The amount of bound radioligand is inversely proportional to the affinity and concentration of the test compound.
Experimental Workflow
The workflow for a typical competitive radioligand binding assay involves the incubation of the receptor source with the radiolabeled ligand and the test peptide, followed by the separation of bound and free radioligand and subsequent quantification of radioactivity.
Detailed Experimental Protocol
-
Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest. Determine the protein concentration of the membrane preparation.
-
Assay Buffer: Use a suitable buffer that maintains the integrity and activity of the receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Incubation: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed, subsaturating concentration of the radiolabeled ligand (e.g., [³H]-peptide).
-
Increasing concentrations of the unlabeled test peptide.
-
Receptor membranes.
-
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Fit the data using a non-linear regression model to determine the IC₅₀ value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Data Presentation
| Test Peptide | IC₅₀ (nM) | Kᵢ (nM) |
| Peptide A | 15.2 | 5.1 |
| Peptide B | 89.7 | 29.9 |
| Peptide C | 3.5 | 1.2 |
II. Fluorescence-Based Competitive Binding Assays
Fluorescence-based assays offer a safer and often higher-throughput alternative to radioligand assays[2]. These methods rely on a fluorescently labeled ligand that exhibits a change in its fluorescent properties upon binding to a receptor. Common techniques include Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Time-Resolved FRET (TR-FRET).
Principle of Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a widely used technique for studying molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule (the receptor), its tumbling is slowed, resulting in a higher degree of polarization. In a competitive FP assay, an unlabeled test peptide competes with the fluorescent tracer for binding to the receptor, causing a decrease in polarization.
Experimental Workflow
The workflow for a competitive FP assay is a simple "mix-and-read" procedure, making it highly amenable to high-throughput screening.
Detailed Experimental Protocol
-
Reagent Preparation:
-
Reconstitute purified receptor, fluorescently labeled peptide (tracer), and unlabeled test peptides in a suitable assay buffer.
-
-
Assay Plate Preparation: In a low-binding, black, 96- or 384-well plate, add:
-
A fixed concentration of the receptor.
-
A fixed concentration of the fluorescent tracer.
-
Serial dilutions of the unlabeled test peptide.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki can be calculated using a similar formula to the RBA, taking into account the concentration and Kd of the fluorescent tracer.
Data Presentation
| Test Peptide | IC₅₀ (µM) | Kᵢ (µM) |
| Peptide X | 2.1 | 0.7 |
| Peptide Y | 15.8 | 5.3 |
| Peptide Z | 0.9 | 0.3 |
III. ELISA-Based Competitive Binding Assays
Principle of Competitive ELISA
In a competitive ELISA for peptide-receptor interaction, the receptor is typically immobilized on a microplate. A labeled version of the peptide (e.g., biotinylated or conjugated to an enzyme) is then added along with the unlabeled test peptide. The test peptide competes with the labeled peptide for binding to the immobilized receptor. The amount of bound labeled peptide is inversely proportional to the concentration and affinity of the test peptide.
Experimental Workflow
The workflow for a competitive ELISA involves a series of incubation and washing steps, followed by the addition of a substrate to generate a detectable signal.
Detailed Experimental Protocol
-
Plate Coating: Coat a 96-well microplate with the purified receptor overnight at 4°C.
-
Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add a fixed concentration of the labeled peptide (e.g., biotinylated peptide) and serial dilutions of the unlabeled test peptide to the wells.
-
Incubation: Incubate the plate for a sufficient time to allow for competitive binding to occur.
-
Washing: Wash the plate to remove unbound peptides.
-
Detection: Add an enzyme-conjugated secondary reagent that binds to the label on the peptide (e.g., streptavidin-HRP for a biotinylated peptide).
-
Incubation and Washing: Incubate the plate and then wash away the excess secondary reagent.
-
Signal Development: Add a chromogenic or chemiluminescent substrate and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the signal intensity against the log concentration of the test peptide and fit the data to determine the IC₅₀.
Data Presentation
| Test Peptide | IC₅₀ (nM) |
| Peptide 1 | 55.4 |
| Peptide 2 | 210.1 |
| Peptide 3 | 12.8 |
Conclusion
The choice of a competitive binding assay depends on several factors, including the specific research question, the available resources, and the properties of the peptide and receptor under investigation. Radioligand binding assays offer unparalleled sensitivity and are considered the gold standard for affinity determination. Fluorescence-based assays provide a safe and high-throughput alternative, particularly well-suited for screening large compound libraries. ELISA-based assays represent a cost-effective and versatile option, especially when labeled ligands for other methods are unavailable. By understanding the principles and protocols of each method, researchers can confidently select and implement the most appropriate assay to confirm and quantify peptide-receptor interactions, thereby accelerating their drug discovery and research programs.
References
A Comparative Guide to the Biological Activity of NPBW1 Agonists: Biotinyl-Neuropeptide W-23 in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of Biotinyl-Neuropeptide W-23 and other key agonists of the Neuropeptide B/W Receptor 1 (NPBW1). This document compiles available experimental data to facilitate a comprehensive understanding of their relative performance.
Neuropeptide W-23 (NPW23) and Neuropeptide B (NPB) are endogenous peptide ligands for the G protein-coupled receptors NPBW1 (also known as GPR7) and NPBW2 (GPR8). These receptors are implicated in a variety of physiological processes, including energy homeostasis, pain regulation, and stress responses. Biotinyl-Neuropeptide W-23 is a modified version of NPW23, featuring a biotin (B1667282) molecule conjugated to the peptide. This modification is often used to facilitate detection and purification in various experimental assays. This guide will compare the known biological activities of Biotinyl-Neuropeptide W-23 with its unmodified counterpart, NPW23, as well as with Neuropeptide B-23 (NPB23) and Neuropeptide B-29 (NPB29).
Quantitative Comparison of NPBW1 Agonist Activity
Table 1: Receptor Binding Affinity for NPBW1
| Agonist | Receptor | Assay Type | Ki (nM) |
| Biotinyl-Neuropeptide W-23 | Human NPBW1 | Radioligand Binding Assay | Not Available |
| (Des-Bromo)-Neuropeptide B (1-23) | Human GPR7 (NPBW1) | Not Specified | 1.2[1] |
Table 2: Functional Potency at NPBW1
| Agonist | Assay Type | Cell Line | EC50 (nM) |
| Biotinyl-Neuropeptide W-23 | Calcium Mobilization | Not Available | Not Available |
| Biotinyl-Neuropeptide W-23 | cAMP Accumulation | Not Available | Not Available |
| Neuropeptide W-23 (NPW23) | Calcium Mobilization | CHO-RD-HGA16 | 8 ± 0.8 |
| Neuropeptide W-23 (NPW23) | cAMP Assay | Not Specified | 3.5 |
| Peptidomimetic of NPB23 (Compound 30) | Calcium Mobilization | Not Specified | 8 |
| Peptidomimetic of NPB23 (Compound 30) | cAMP Assay | Not Specified | 2.7 |
Based on functional studies, the generally accepted rank order of potency for these endogenous agonists at the NPBW1 receptor is: NPB-29 > NPB-23 > NPW-23 > NPW-30.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these agonists, the following diagrams illustrate the NPBW1 signaling pathway and a typical experimental workflow.
NPBW1 Receptor Signaling Cascade
Workflow for NPBW1 Agonist Evaluation
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
Receptor Binding Assay (Competitive Binding)
-
Membrane Preparation : NPBW1-expressing cells are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Assay Setup : In a multi-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled NPBW1 ligand (e.g., [125I]-NPW23) and varying concentrations of the unlabeled competitor agonist (e.g., Biotinyl-Neuropeptide W-23, NPW23, NPB23).
-
Incubation : The mixture is incubated to allow binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Detection : The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis : The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
-
Cell Culture : Cells stably or transiently expressing the NPBW1 receptor (e.g., CHO or HEK293 cells) are seeded into a multi-well plate.
-
Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Agonist Addition : A baseline fluorescence reading is taken before the automated addition of varying concentrations of the NPBW1 agonist.
-
Signal Detection : Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader.
-
Data Analysis : The increase in fluorescence is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value (the concentration of agonist that elicits 50% of the maximal response) is calculated.
cAMP Accumulation Assay
-
Cell Culture and Stimulation : NPBW1-expressing cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with varying concentrations of the NPBW1 agonist. Since NPBW1 couples to Gi/o, a Gs-activating agent like forskolin (B1673556) is often used to induce cAMP production, and the inhibitory effect of the NPBW1 agonist is measured.
-
Cell Lysis : After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Detection : The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
Data Analysis : The level of cAMP inhibition is plotted against the agonist concentration to determine the EC50 value.
Conclusion
While Biotinyl-Neuropeptide W-23 is a valuable tool for studying the NPBW1 receptor, a direct comparison of its biological activity with other endogenous agonists is hampered by the lack of publicly available quantitative data. The existing data for unmodified NPW23, NPB23, and NPB29 provide a strong baseline for understanding the pharmacology of the NPBW1 receptor. Further studies are required to elucidate the precise impact of biotinylation on the binding affinity and functional potency of Neuropeptide W-23. Researchers utilizing Biotinyl-Neuropeptide W-23 in their assays should consider performing parallel experiments with unmodified NPW23 to determine any potential alterations in activity due to the biotin tag.
References
Safety Operating Guide
Proper Disposal of Biotinyl-Neuropeptide W-23 (human): A Safety and Operations Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Biotinyl-Neuropeptide W-23 (human). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations. Researchers, scientists, and drug development professionals should always prioritize their institution's specific Environmental Health and Safety (EHS) guidelines.
While specific safety data sheets for Biotinyl-Neuropeptide W-23 (human) are not broadly available, related neuropeptides are generally not classified as hazardous substances.[1][2] However, it is imperative to handle all research chemicals with care and to follow established laboratory best practices.[3]
Key Handling and Disposal Information
The following table summarizes critical information for handling and disposing of Biotinyl-Neuropeptide W-23 (human) and associated materials.
| Category | Information | Best Practices & Disposal Recommendations |
| Hazard Classification | Not typically classified as a hazardous substance or mixture.[1][2] | Always review your institution's specific chemical hygiene plan. Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[3] |
| Solid Peptide Waste | Unused, expired, or surplus lyophilized powder in its original vial. | Segregate from other waste streams. For small quantities, and with EHS approval, disposal in regular laboratory trash may be permissible. Otherwise, dispose of it through the non-hazardous chemical waste stream.[1] |
| Aqueous Solutions | Diluted peptide in buffers or cell culture media. | Do not pour down the drain without explicit permission from your institution's EHS department.[3] Collect in a clearly labeled, sealed container for non-hazardous aqueous chemical waste.[1] |
| Contaminated Labware | Pipette tips, tubes, flasks, gloves, etc. | Unless contaminated with a biohazard, these items can typically be disposed of in the regular laboratory trash. If institutional policy is stricter, place them in a designated container for non-hazardous solid chemical waste.[1] |
| Sharps Waste | Needles, syringes, or other sharp instruments. | Dispose of all sharps in a designated, puncture-proof sharps container in accordance with institutional policy. |
Step-by-Step Disposal Protocol
The proper disposal of Biotinyl-Neuropeptide W-23 (human) involves a systematic process of evaluation, segregation, and disposal in accordance with institutional and local regulations.
Workflow for Disposal Decision-Making
Caption: Disposal workflow for Biotinyl-Neuropeptide W-23 (human).
Detailed Experimental Protocol for Disposal
This protocol outlines the procedural steps for safely disposing of different forms of Biotinyl-Neuropeptide W-23 (human) waste.
Initial Assessment and Preparation
-
Consult Institutional Policies : Before handling any waste, thoroughly review your institution’s chemical hygiene plan and specific waste disposal guidelines.[1] Contact your Environmental Health and Safety (EHS) department for clarification on any procedures.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat, when handling the peptide or its waste.[3]
-
Designate a Waste Area : Confine all waste handling to a designated area to prevent cross-contamination.[3]
Waste Segregation and Containerization
Proper waste segregation is a critical step in laboratory safety.[1]
-
Solid Peptide Waste :
-
Keep unused or expired lyophilized Biotinyl-Neuropeptide W-23 (human) in its original, sealed vial.
-
Place the vial in a container designated for non-hazardous solid chemical waste. Ensure the container is clearly labeled.[2]
-
-
Aqueous Peptide Solutions :
-
Collect all solutions containing the peptide (e.g., from experiments or reconstitution) into a sealable, compatible waste container.
-
Label the container clearly with "Aqueous waste with Biotinyl-Neuropeptide W-23 (human)" and the approximate concentration and volume.[1]
-
-
Contaminated Labware (Non-Sharps) :
-
Segregate items such as pipette tips, centrifuge tubes, and gloves that have come into contact with the peptide.
-
Based on institutional guidelines, these may be disposed of in the regular laboratory trash or a specific container for solid, non-hazardous chemical waste.[1]
-
-
Contaminated Sharps :
-
Immediately place all used needles, syringes, or other sharp objects that have contacted the peptide into a designated, puncture-resistant sharps container.
-
Final Disposal
-
Storage : Store sealed waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[2]
-
Waste Pickup : Follow your institution's protocol to schedule a waste pickup with the EHS department or their designated contractor.[3] Do not dispose of chemical waste in regular trash or down the drain unless explicitly authorized.[2][3]
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Biotinyl-Neuropeptide W-23 (human)
For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive compounds like Biotinyl-Neuropeptide W-23 (human) is paramount to both personal safety and the integrity of experimental outcomes. This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for handling this biotinylated neuropeptide in a laboratory setting.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table summarizes the recommended protective gear for handling Biotinyl-Neuropeptide W-23, particularly when managing the lyophilized powder, which can be easily aerosolized, and when working with solutions.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side shields | Protects against splashes of solutions containing the peptide.[1][2] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact with the peptide.[1][2] Gloves should be inspected before use and disposed of immediately if contaminated.[2] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | N95 or P1 dust mask/appropriate respirator | Recommended when handling the powder form to prevent inhalation of fine particles.[1][3][4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining the stability of Biotinyl-Neuropeptide W-23 and ensuring a safe laboratory environment.
Handling Procedures:
-
Designated Work Area: All handling of the peptide should be conducted in a designated, well-ventilated area, preferably within a fume hood, especially when working with the lyophilized powder.[1][2]
-
Preventing Contamination: Use sterile laboratory equipment (e.g., pipette tips, vials) for each experimental step to maintain the integrity of your research and avoid cross-contamination.[2]
-
Reconstitution: When reconstituting the lyophilized powder, allow the vial to reach room temperature before opening to prevent condensation. Add the appropriate solvent slowly and gently agitate to dissolve the peptide.
Storage Protocols:
-
Lyophilized Powder: For long-term storage, keep the powder in a tightly sealed container at -20°C for up to three years or at 4°C for up to two years.[6]
-
In Solvent: Once dissolved, store the peptide solution at -80°C for up to six months or at -20°C for up to one month.[6][7] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Disposal Plan
Proper disposal of Biotinyl-Neuropeptide W-23 and any contaminated materials is crucial to prevent environmental contamination and adhere to institutional and regulatory guidelines.
-
Waste Segregation: All materials that have come into contact with the peptide, including used vials, pipette tips, and contaminated gloves, should be collected in a designated and clearly labeled hazardous waste container.[3]
-
Unused Product: Any unused or expired peptide, both in powder and solution form, should be treated as chemical waste.
-
Institutional Protocols: Always follow your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[2] Never discard peptide waste in the regular trash or down the drain.[2]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of Biotinyl-Neuropeptide W-23 in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
